2-Acetylphenyl acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30280. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-acetylphenyl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(11)9-5-3-4-6-10(9)13-8(2)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEDAIJJBDFOOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274579 | |
| Record name | 2-Acetylphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243-35-8, 7250-94-4 | |
| Record name | Ethanone, 2-(acetyloxy)-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7250-94-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30280 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Acetylphenyl acetate | |
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| Record name | 2-Acetylphenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Acetylphenyl acetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T9WEX4AYN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Versatile Intermediate: A Technical Guide to 2-Acetylphenyl Acetate in Research
Abstract
2-Acetylphenyl acetate, also known as 2'-acetoxyacetophenone, is a pivotal yet often overlooked intermediate in the landscape of organic synthesis and medicinal chemistry. While its direct biological applications are not extensively documented, its true value lies in its role as a versatile building block for the construction of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the multifaceted research applications of this compound. We will delve into its crucial role in the synthesis of heterocyclic compounds, particularly flavonoids and chalcones, and explore the therapeutic potential of its derivatives, which have demonstrated promising anti-inflammatory, antimicrobial, and anti-proliferative activities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.
Introduction: Unveiling the Potential of a Key Synthetic Intermediate
This compound (Figure 1) is an aromatic organic compound characterized by an acetyl group and an acetate ester ortho to each other on a benzene ring. This specific substitution pattern imparts a unique reactivity profile, making it a valuable precursor in various synthetic transformations. While its isomeric counterpart, 4-acetylphenyl acetate, has also been explored in research, the ortho-positioning of the functional groups in this compound allows for facile intramolecular reactions, leading to the formation of important cyclic structures.
This guide will navigate the synthetic pathways to this compound, elucidate its role as a strategic starting material, and provide insights into the biological significance of the molecules derived from it. By understanding the causality behind its synthetic utility, researchers can better harness its potential in the development of novel therapeutic agents and other functional molecules.
Figure 1: Chemical Structure of this compound
Caption: The molecular structure of this compound (C₁₀H₁₀O₃).
Synthesis of this compound: Key Methodologies
The preparation of this compound is primarily achieved through two main synthetic routes: the acetylation of 2-hydroxyacetophenone and the Fries rearrangement of phenyl acetate. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Acetylation of 2-Hydroxyacetophenone
This is the most direct and common method for synthesizing this compound. It involves the esterification of the phenolic hydroxyl group of 2-hydroxyacetophenone.
Reaction Scheme:
Caption: Acetylation of 2-hydroxyacetophenone to yield this compound.
Detailed Experimental Protocol:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxyacetophenone (1 equivalent) in a suitable solvent such as pyridine or dichloromethane.
-
Reagent Addition: Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) to the solution while stirring. The reaction is often performed in the presence of a base like pyridine, which acts as a catalyst and scavenges the acid byproduct.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is poured into cold water or a dilute acid solution to quench the excess anhydride/chloride and neutralize the base.
-
Extraction and Purification: The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or distillation.
Fries Rearrangement of Phenyl Acetate
The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[1] While this reaction can produce both ortho and para isomers, the reaction conditions can be tuned to favor the formation of the ortho-isomer, 2-hydroxyacetophenone, which can then be acetylated as described above. Low reaction temperatures generally favor the para-product, while higher temperatures favor the ortho-product.[1]
Reaction Scheme:
Caption: The Fries rearrangement of phenyl acetate yielding ortho and para isomers.
Applications in the Synthesis of Bioactive Heterocycles
The primary utility of this compound in research lies in its role as a precursor for the synthesis of various heterocyclic compounds, many of which exhibit significant biological activities.
Synthesis of Flavonoids and Chalcones
Flavonoids are a large class of plant secondary metabolites with a wide range of pharmacological properties. 2-Hydroxyacetophenone, readily obtained from this compound by hydrolysis, is a key starting material for the synthesis of chalcones, which are precursors to flavonoids.
The Claisen-Schmidt condensation of 2-hydroxyacetophenone with an aromatic aldehyde in the presence of a base yields a chalcone. Subsequent intramolecular cyclization of the chalcone leads to the formation of the flavonoid scaffold.
Workflow for Flavonoid Synthesis:
Caption: Synthetic pathway from this compound to flavonoids via a chalcone intermediate.
Synthesis of Other Heterocyclic Systems
The reactive acetyl and acetate groups of this compound, or its hydrolyzed form 2-hydroxyacetophenone, can participate in a variety of cyclization reactions to form other important heterocyclic systems such as chromones, coumarins, and benzofurans. These scaffolds are present in numerous natural products and synthetic drugs.
Biological Activities of this compound Derivatives
While this compound itself is primarily a synthetic intermediate, its derivatives have been the subject of significant research interest due to their potential therapeutic applications.
Anti-proliferative and Anticancer Activity
A notable example is the aspirin derivative, 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, which has been synthesized and evaluated for its in vitro anti-proliferative activity against a panel of 60 human cancer cell lines.[2][3] This compound demonstrated considerable activity against several cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, and breast cancer.[2]
Table 1: In Vitro Anti-proliferative Activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate
| Cancer Type | Cell Line | Growth Percent (%) at 10 µM |
| Leukemia | RPMI-8226 | 92.72 |
| Non-Small Cell Lung | NCI-H522 | 94.57 |
| Colon | HCT-15 | 98.05 |
| CNS | SNB-75 | 80.85 |
| Melanoma | MDA-MB-435 | 95.29 |
| Ovarian | OVCAR-4 | 96.33 |
| Renal | A498 | 81.27 |
| Breast | T-47D | 89.47 |
Data sourced from Srour et al. (2023).[2]
The synthesis of this derivative involves the reaction of 2-(chlorocarbonyl)phenyl acetate with 4'-aminoacetophenone, highlighting the utility of the 2-acetoxybenzoyl scaffold, which can be derived from this compound.
Anti-inflammatory and Analgesic Activity
Derivatives of phenoxy acetic acid and acetamides have been investigated for their anti-inflammatory and analgesic properties.[4] For instance, a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were synthesized and showed promising anti-inflammatory and analgesic activities.[4] While not direct derivatives of this compound, these studies underscore the therapeutic potential of compounds containing the phenoxy acetate moiety, a core component of this compound.
Antimicrobial Activity
Research has also explored the antimicrobial potential of derivatives of this compound. For example, 2-acetylphenyl pentafluorobenzoate and 2-acetylphenyl 2,3,4,5-tetrafluorobenzoate derivatives have been synthesized and screened for their in-vitro antibacterial and antifungal activities.[5] Such studies indicate that modifications of the acetate group can lead to compounds with significant antimicrobial properties.
Future Perspectives and Conclusion
This compound stands as a testament to the importance of fundamental building blocks in chemical research. Its value is not in its own inherent biological activity, but in the vast chemical space it unlocks for the synthesis of complex and biologically relevant molecules. The continued exploration of new synthetic methodologies involving this intermediate will undoubtedly lead to the discovery of novel compounds with therapeutic potential.
For researchers in drug discovery and organic synthesis, a thorough understanding of the reactivity and synthetic applications of this compound is crucial. As the demand for new and effective therapeutic agents grows, the strategic use of such versatile intermediates will play an increasingly important role in the development of the medicines of tomorrow. This guide serves as a foundational resource to stimulate further research and innovation in this promising area of chemistry.
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2-Acetylphenyl acetate chemical properties and structure
An In-depth Technical Guide to 2-Acetylphenyl Acetate: Chemical Properties, Structure, and Reactivity
Introduction
This compound, also known by its IUPAC name (2-acetylphenyl) acetate, is an organic compound of significant interest in synthetic chemistry.[1] While not as commonly utilized as its para-isomer (4-acetylphenyl acetate), its chemistry is intrinsically linked to foundational organic reactions and the synthesis of valuable pharmaceutical intermediates. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis, and core reactivity, with a particular focus on the mechanistic principles that govern its formation and transformation. Designed for researchers and drug development professionals, this document integrates established chemical knowledge with practical, field-proven insights.
Molecular Structure and Physicochemical Properties
This compound is an aromatic ester characterized by an acetate group and an acetyl group substituted at the ortho (1,2) positions on a benzene ring.
Chemical Structure
The molecule's structure features two carbonyl groups with distinct chemical environments: one belonging to the ester functional group and the other to the ketone. This arrangement dictates its reactivity and spectroscopic properties.
Caption: Chemical structure of this compound (C₁₀H₁₀O₃).
Physicochemical and Computed Properties
A summary of the key physical and computed properties of this compound is presented below. These parameters are essential for its handling, purification, and characterization.
| Property | Value | Source |
| IUPAC Name | (2-acetylphenyl) acetate | PubChem[1] |
| CAS Number | 2243-35-8 | PubChem[1] |
| Molecular Formula | C₁₀H₁₀O₃ | PubChem[1] |
| Molecular Weight | 178.18 g/mol | PubChem[1] |
| Appearance | Colorless to pale yellow clear liquid | National Analytical Corporation[2] |
| Melting Point | 90 °C | Stenutz[3] |
| Boiling Point | 270 °C | Stenutz[3] |
| Density | 1.15 g/cm³ | National Analytical Corporation[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Solubility | Slightly soluble in water, soluble in most organic solvents | National Analytical Corporation[2] |
Synthesis and Reactivity
The chemistry of this compound is most relevant in the context of the Fries rearrangement, a classic reaction in organic synthesis for preparing hydroxyaryl ketones.[4][5] These products are valuable intermediates in the manufacturing of pharmaceuticals and other fine chemicals.[5][6]
Synthesis via Fries Rearrangement
This compound is not the primary target of the most common synthesis route involving its structural isomers. Instead, its precursor, phenyl acetate, undergoes the Fries rearrangement to yield 2'-hydroxyacetophenone and 4'-hydroxyacetophenone.[6] Understanding this reaction is key to understanding the chemical environment of acetylphenyl acetates.
The synthesis is a two-step process:
-
O-Acylation of Phenol: Phenol is reacted with an acetylating agent like acetyl chloride or acetic anhydride to form phenyl acetate.[6] This is a standard esterification.
-
Fries Rearrangement: The phenyl acetate is then treated with a Lewis acid, most commonly aluminum chloride (AlCl₃), to induce migration of the acyl group from the phenolic oxygen to the aromatic ring.[4][6]
Caption: Synthetic workflow for hydroxyacetophenones via the Fries rearrangement.
Mechanism of the Fries Rearrangement: The reaction proceeds through the formation of a reactive acylium ion intermediate.[4][7]
-
The Lewis acid catalyst coordinates to the carbonyl oxygen of the ester, which is a better Lewis base than the phenolic oxygen.[7]
-
This coordination polarizes the acyl-oxygen bond, facilitating its cleavage to generate an acylium carbocation.
-
The acylium ion then acts as an electrophile, attacking the electron-rich aromatic ring in a process analogous to an intramolecular Friedel-Crafts acylation.[4][8]
-
Subsequent hydrolysis liberates the final hydroxy aryl ketone product.[4]
The regioselectivity of the reaction is highly dependent on reaction conditions. Lower temperatures favor the formation of the para-isomer (thermodynamic control), while higher temperatures promote the formation of the ortho-isomer (kinetic control), which can form a more stable bidentate complex with the aluminum catalyst.[5][7]
Key Chemical Reactions
-
Hydrolysis: As a typical ester, this compound can be hydrolyzed under acidic or basic (saponification) conditions.[9][10] This reaction cleaves the ester linkage to yield 2-acetylphenol and acetic acid (or its corresponding salt).[9]
-
Aldol Condensation: The acetyl group's ketone functionality can participate in reactions such as aldol condensations under basic conditions, enabling the formation of larger carbon skeletons.[9]
Spectroscopic Characterization
Accurate characterization is essential for verifying the identity and purity of this compound. The following data serve as a reference for spectroscopic analysis.
| Technique | Key Observations |
| ¹H NMR | Expected signals include two singlets for the non-equivalent methyl protons (one for the acetyl group, one for the acetate group) and a multiplet pattern in the aromatic region (7-8 ppm) corresponding to the four protons on the substituted benzene ring.[1] |
| ¹³C NMR | Distinct signals are expected for the two carbonyl carbons (ester and ketone), the aromatic carbons, and the two methyl carbons. |
| IR Spectroscopy | Characteristic strong absorption bands are expected for the C=O stretching vibrations of the ester (typically ~1760-1770 cm⁻¹) and the aryl ketone (typically ~1680-1690 cm⁻¹). |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight (178.18 g/mol ). Key fragment ions would include m/z 136 (loss of acetyl radical) and m/z 121 (loss of the acetate group followed by rearrangement).[1] |
Standard Protocol for NMR Data Acquisition
A self-validating system for compound verification relies on standardized and reproducible data acquisition.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).[11]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[11]
-
¹H NMR Acquisition: Acquire the spectrum at room temperature, ensuring a sufficient number of scans (e.g., 16 or more) to achieve a high signal-to-noise ratio.[11]
-
¹³C NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2 seconds) and a significantly higher number of scans are necessary due to the low natural abundance of the ¹³C isotope.[11]
-
Data Processing: Process the raw data via Fourier transformation, followed by phase and baseline corrections. Reference the spectra to the TMS internal standard.[11]
Applications in Research and Development
While its isomer 4-hydroxyacetophenone is a more common industrial intermediate, this compound and its related compounds serve important roles:
-
Synthetic Intermediate: It serves as a building block in organic synthesis for producing more complex molecules and heterocyclic systems.[12][13]
-
Pharmaceutical Research: The core structure is related to compounds with potential biological activities. For example, derivatives have been investigated for anti-inflammatory and anti-proliferative properties.[9][14][15]
-
Mechanistic Studies: The Fries rearrangement of its precursor, phenyl acetate, is a classic model reaction for studying Lewis acid catalysis, electrophilic aromatic substitution, and the principles of kinetic versus thermodynamic control.
Safety and Handling
Proper handling is critical to ensure laboratory safety.
-
GHS Hazards: this compound is reported to cause serious eye irritation (H319).[1][16]
-
Handling Precautions:
-
Personal Protective Equipment (PPE):
-
Storage:
References
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- Guidechem. (2023, December 26). How can 2'-hydroxyacetophenone be synthesized?.
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A Guide to the Spectroscopic Characterization of 2-Acetylphenyl Acetate
This technical guide provides an in-depth analysis of the spectroscopic data for 2-acetylphenyl acetate (also known as 2'-acetoxyacetophenone), a key organic intermediate. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who rely on robust analytical techniques for structural elucidation and quality control. We will explore the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the interpretation of these spectra and the experimental protocols necessary for their acquisition.
Introduction to this compound
This compound (CAS No: 2243-35-8) is an aromatic ester with the molecular formula C₁₀H₁₀O₃.[1][2] Its structure, featuring both a ketone and an ester functional group ortho to each other on a benzene ring, presents a distinct spectroscopic fingerprint. Accurate characterization is paramount for confirming its identity and purity, which is critical for its application in further synthetic steps. This guide emphasizes the synergy between different spectroscopic methods to build a comprehensive and unambiguous structural profile.
Key Physical and Chemical Properties:
-
Molecular Formula: C₁₀H₁₀O₃[1]
-
Molecular Weight: 178.18 g/mol [1]
-
Melting Point: 89-90 °C[3]
-
Boiling Point: ~279 °C[3]
-
IUPAC Name: (2-acetylphenyl) acetate[1]
Molecular Structure and Spectroscopic Correlation
The unique arrangement of functional groups in this compound dictates its spectral characteristics. Understanding this structure is the first step in interpreting the data.
Diagram 1: Molecular Structure and NMR Numbering Scheme A visual representation of the this compound molecule with atoms numbered for NMR spectral assignment.
Spectroscopic Data Analysis
This section details the expected and reported spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum provides information on the number of distinct proton environments, their chemical shifts (electronic environment), and their coupling patterns (neighboring protons).
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| Acetyl Methyl (C8-H) | ~2.6 | Singlet (s) | N/A | 3H |
| Acetate Methyl (C10-H) | ~2.3 | Singlet (s) | N/A | 3H |
| Aromatic Protons | ~7.1 - 7.8 | Multiplet (m) | N/A | 4H |
Expert Interpretation:
-
Singlets: The two sharp singlets around 2.3 and 2.6 ppm correspond to the methyl protons of the acetate and acetyl groups, respectively. Their integration value of 3H each confirms the presence of these two distinct methyl groups. They are singlets because they have no adjacent protons to couple with.
-
Aromatic Region: The complex multiplet pattern between 7.1 and 7.8 ppm is characteristic of a substituted benzene ring. The ortho-disubstitution pattern leads to overlapping signals for the four aromatic protons.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Carbon Assignment | Chemical Shift (δ) ppm | Description |
| C8 (Acetyl Methyl) | ~21 | Methyl Carbon |
| C10 (Acetate Methyl) | ~30 | Methyl Carbon |
| C3, C4, C5, C6 | ~122 - 134 | Aromatic Carbons (C-H) |
| C1, C2 | ~148 - 151 | Aromatic Carbons (C-O, C-C=O) |
| C9 (Acetate C=O) | ~169 | Ester Carbonyl Carbon |
| C7 (Acetyl C=O) | ~198 | Ketone Carbonyl Carbon |
Expert Interpretation:
-
Carbonyl Carbons: The two signals in the downfield region are diagnostic. The signal around 169 ppm is typical for an ester carbonyl (C9), while the signal further downfield at ~198 ppm is characteristic of a ketone carbonyl (C7).[4] This clear separation is a key identifier.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons due to the asymmetry of the substitution. The two carbons directly attached to the electron-withdrawing oxygen (C1) and acetyl group (C2) are shifted downfield compared to the other four aromatic carbons.[4]
-
Aliphatic Carbons: The two upfield signals correspond to the methyl carbons of the acetate and acetyl groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
| Frequency (cm⁻¹) | Vibrational Mode | Description |
| ~3050 - 3100 | C-H Stretch (Aromatic) | Characteristic of C-H bonds on the benzene ring. |
| ~2920 - 3000 | C-H Stretch (Aliphatic) | Corresponds to the methyl group C-H bonds. |
| ~1765 - 1770 | C=O Stretch (Ester) | A very strong, sharp absorption for the acetate carbonyl. |
| ~1680 - 1690 | C=O Stretch (Ketone) | A strong absorption for the aryl ketone carbonyl. |
| ~1580 - 1600 | C=C Stretch (Aromatic) | Indicates the presence of the benzene ring. |
| ~1200 - 1250 | C-O Stretch (Ester) | Strong absorption typical for the ester linkage. |
Expert Interpretation: The IR spectrum provides definitive evidence for the key functional groups. The presence of two distinct carbonyl absorptions is the most critical feature. The higher frequency band (~1765 cm⁻¹) is unequivocally assigned to the ester carbonyl, while the lower frequency band (~1685 cm⁻¹) is assigned to the ketone.[1] This difference arises from the electronic effects of the adjacent atoms (oxygen for the ester, carbon for the ketone).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming its structure.
| m/z (mass-to-charge) | Proposed Fragment | Significance |
| 178 | [C₁₀H₁₀O₃]⁺˙ (M⁺˙) | Molecular Ion Peak; confirms the molecular weight. |
| 136 | [M - C₂H₂O]⁺˙ or [M - CH₂CO]⁺˙ | Loss of ketene from the acetate group.[1] |
| 121 | [M - C₂H₂O - CH₃]⁺ or [C₇H₅O₂]⁺ | Subsequent loss of a methyl radical or formation of the benzoyl cation.[1] |
| 43 | [CH₃CO]⁺ | Acetyl cation, a very common and stable fragment. |
Expert Interpretation: The mass spectrum confirms the molecular weight of 178 g/mol .[1] The fragmentation pattern is highly logical and supports the proposed structure. The initial and most favorable fragmentation is the loss of a neutral ketene molecule (42 Da) from the acetate group, leading to the prominent peak at m/z 136. This fragment corresponds to the 2-hydroxyacetophenone radical cation. Further fragmentation, such as the loss of a methyl group, leads to the base peak at m/z 121.[1][5] The presence of a peak at m/z 43 for the acetyl cation is also a strong indicator.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
Diagram 2: Spectroscopic Characterization Workflow A flowchart outlining the logical sequence of spectroscopic analyses for structural confirmation.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[6]
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a relaxation delay of 2-5 seconds.
-
Accumulate a sufficient number of scans (e.g., 1024 or more) for adequate signal intensity.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Protocol 2: FT-IR Spectroscopy
-
Sample Preparation: As the compound is a solid at room temperature, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and speed. Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.[1]
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Protocol 3: Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg) in a suitable volatile solvent like dichloromethane or ethyl acetate to make a dilute solution (~100 µg/mL).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Method:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and analyze the corresponding mass spectrum for the molecular ion and key fragment ions.
Conclusion
The spectroscopic characterization of this compound is straightforward when a multi-technique approach is employed. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the electronic environment of each atom. FT-IR spectroscopy provides unambiguous evidence of the ester and ketone functional groups through their distinct carbonyl stretching frequencies. Finally, mass spectrometry validates the molecular weight and reveals a logical fragmentation pattern consistent with the known structure. By following the detailed protocols and interpretation guidelines presented, researchers can confidently verify the identity and purity of this important chemical compound.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16716, this compound. Retrieved from [Link]
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Nawaz, T., et al. (2023). Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1162-1167. Retrieved from [Link]
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Stenutz, R. (n.d.). This compound. InternetChemie. Retrieved from [Link]
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Université du Luxembourg (2025). This compound (C10H10O3). PubChemLite. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). 2-(2-Acetylphenyl)acetate. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 83063, p-Acetylphenyl acetate. Retrieved from [Link]
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Al-Showiman, S. S., Al-Hazimi, H. M., & Al-Najjar, I. M. (1986). Analysis of 13C NMR Spectra of Some Phenyl Acetates. Journal of the Iraqi Chemical Society, 11(1), 67-74. Retrieved from [Link]
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The Royal Society of Chemistry (2014). Supporting Information for: Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes. Retrieved from [Link]
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Human Metabolome Database (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link]
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Chemsrc (2025). This compound | CAS#:7250-94-4. Retrieved from [Link]
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Biological Magnetic Resonance Bank (n.d.). bmse000481 Phenyl Acetate. Retrieved from [Link]
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NIST (n.d.). Acetic acid, 2-phenylethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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The Fries Rearrangement of Aryl Esters: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: A Timeless Transformation in Aromatic Chemistry
The Fries rearrangement, a cornerstone reaction in organic synthesis, provides a powerful method for the conversion of aryl esters to hydroxyaryl ketones.[1][2] Named after the German chemist Karl Theophil Fries, this rearrangement involves the migration of an acyl group from a phenolic oxygen to the aromatic ring, yielding valuable ortho- and para-substituted products.[1][2] Its significance in both industrial and pharmaceutical chemistry is profound, as hydroxyaryl ketones are crucial intermediates in the synthesis of a wide array of bioactive molecules, including active pharmaceutical ingredients (APIs).[2][3] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the core principles of the Fries rearrangement, from its intricate mechanism to its practical applications, providing the field-proven insights necessary to harness this reaction effectively.
The Mechanistic Heart of the Rearrangement: A Tale of Ions and Radicals
A thorough understanding of the reaction mechanism is paramount to controlling the outcome of the Fries rearrangement. The reaction can proceed through two primary pathways: a Lewis acid-catalyzed ionic mechanism and a photochemical radical mechanism.
The Lewis Acid-Catalyzed Pathway: An Electrophilic Aromatic Substitution
The most common variant of the Fries rearrangement is catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), or Brønsted acids.[4][5] A widely accepted mechanism involves the initial formation of a highly electrophilic acylium ion intermediate.[1][6]
The process can be dissected into the following key steps:
-
Coordination of the Lewis Acid: The Lewis acid coordinates to the carbonyl oxygen of the aryl ester. This oxygen is more electron-rich than the phenolic oxygen, making it the preferred site of interaction.[6]
-
Generation of the Acylium Ion: This coordination polarizes the ester bond, facilitating the departure of the acyl group as an acylium cation (R-C=O⁺), leaving behind an aluminum phenoxide complex.[4][6]
-
Electrophilic Aromatic Substitution: The highly reactive acylium ion then acts as an electrophile, attacking the electron-rich aromatic ring at the ortho and para positions.[6]
-
Rearomatization and Work-up: The resulting intermediate undergoes deprotonation to restore the aromaticity of the ring. A final aqueous work-up is necessary to hydrolyze the aluminum-oxygen bond and liberate the hydroxyaryl ketone product.
The debate between an intramolecular (the acyl group migrates within the same molecule) and an intermolecular (the acylium ion detaches and can acylate another molecule) mechanism has been a subject of extensive research. Crossover experiments, where a mixture of two different aryl esters is subjected to the reaction conditions, have shown the formation of "crossed" products, providing strong evidence for an intermolecular pathway under many conditions.
The Photo-Fries Rearrangement: A Radical Transformation
An intriguing variation of this reaction is the photo-Fries rearrangement, which proceeds without a catalyst upon exposure to UV light.[1][7] This pathway involves a radical mechanism.[8] The initial step is the homolytic cleavage of the ester bond, generating a phenoxy radical and an acyl radical within a "solvent cage".[8] These radical pairs can then recombine at the ortho and para positions of the aromatic ring to form the corresponding hydroxyaryl ketones.[8] Due to generally lower yields, the photo-Fries rearrangement is less commonly used in commercial production but offers a milder alternative for certain substrates.[1]
Controlling the Outcome: Key Factors Influencing Regioselectivity
A critical aspect of the Fries rearrangement for synthetic chemists is the ability to control the regioselectivity, favoring either the ortho or para isomer. This can be achieved by carefully manipulating the reaction conditions.[1]
| Factor | Condition Favoring ortho-Isomer | Condition Favoring para-Isomer | Rationale |
| Temperature | High Temperature (>160 °C)[9] | Low Temperature (<60 °C)[9] | At lower temperatures, the reaction is under kinetic control, favoring the faster-forming para product. At higher temperatures, the reaction is under thermodynamic control, favoring the more stable ortho product, which can form a chelate with the Lewis acid.[1] |
| Solvent Polarity | Non-polar Solvents (e.g., carbon disulfide, nitrobenzene)[1][6] | Polar Solvents[1][6] | In non-polar solvents, the acylium ion is thought to exist as a "tight" ion pair, favoring intramolecular attack at the proximate ortho position. In polar solvents, the ion pair is more dissociated, allowing for intermolecular attack at the sterically less hindered para position. |
| Catalyst | Stoichiometric amounts of Lewis acids like AlCl₃ | Brønsted acids like methanesulfonic acid can show high para-selectivity.[4] | The nature of the catalyst can influence the stability of the intermediates and transition states, thereby affecting the product distribution. |
Experimental Protocols: From the Bench to Industrial Application
The successful execution of a Fries rearrangement requires meticulous attention to experimental detail. The following protocols provide a starting point for the synthesis of hydroxyaryl ketones.
Protocol 1: Synthesis of o- and p-Hydroxyacetophenone from Phenyl Acetate
This protocol describes a typical laboratory-scale Fries rearrangement of phenyl acetate.[9]
Materials:
-
Phenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Ice-water bath
-
Hydrochloric acid (1 M)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place anhydrous aluminum chloride.
-
Cool the flask in an ice-water bath.
-
Slowly add nitrobenzene to the flask with stirring.
-
Add phenyl acetate dropwise to the stirred suspension.
-
For para-product: Maintain the reaction temperature at or below 60°C.
-
For ortho-product: Heat the reaction mixture to above 160°C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice-water bath.
-
Slowly and carefully quench the reaction by adding 1 M HCl.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The ortho and para isomers can be separated by steam distillation, as the ortho-isomer is more volatile due to intramolecular hydrogen bonding.[9]
Applications in Drug Development: Building Blocks for Life-Saving Medicines
The hydroxyaryl ketones produced via the Fries rearrangement are invaluable building blocks in the pharmaceutical industry.[2] They serve as precursors to a wide range of drugs, from common analgesics to specialized therapeutics.
Synthesis of Salbutamol Intermediates
Salbutamol, a widely used bronchodilator for the treatment of asthma, can be synthesized from precursors derived from a reaction analogous to the Fries rearrangement. One synthetic route starts from 4-hydroxyacetophenone, which can be prepared via the Fries rearrangement of phenyl acetate.[10] The subsequent steps involve the introduction of a hydroxymethyl group, bromination, amination, and reduction to yield Salbutamol.[10]
A Potential Route to Paracetamol
Paracetamol (acetaminophen), one of the most common over-the-counter analgesics and antipyretics, can be synthesized through various routes. One reported synthesis utilizes a Fries rearrangement of phenyl acetate to produce 4-hydroxyacetophenone, which is then converted to an oxime, followed by a Beckmann rearrangement to yield paracetamol.[11] While other industrial syntheses of paracetamol are more common, this route showcases the versatility of the Fries rearrangement in accessing key pharmaceutical intermediates.[12]
Limitations and Considerations
Despite its utility, the Fries rearrangement has some limitations:
-
Harsh Reaction Conditions: The use of stoichiometric or excess amounts of strong Lewis acids and often high temperatures can be problematic for substrates with sensitive functional groups.[6]
-
Substrate Scope: The reaction is generally limited to esters with stable acyl components that can withstand the reaction conditions.[1] Heavily substituted aromatic rings or acyl groups can lead to lower yields due to steric hindrance.[1]
-
Environmental Concerns: The use of corrosive and environmentally unfriendly catalysts like AlCl₃ and solvents like nitrobenzene are significant drawbacks, prompting research into more sustainable alternatives.[2]
The Future of the Fries Rearrangement: Greener and More Efficient
Current research in the field of the Fries rearrangement is focused on developing more environmentally benign and efficient protocols. The use of solid acid catalysts, such as zeolites and sulfated zirconia, is being explored to replace traditional Lewis acids, offering advantages in terms of reusability and reduced waste.[5] Furthermore, solvent-free reaction conditions and mechanochemical methods are emerging as promising green alternatives.[4]
Conclusion
The Fries rearrangement remains a powerful and relevant tool in the arsenal of the modern organic chemist. Its ability to efficiently generate hydroxyaryl ketones makes it an indispensable reaction in the synthesis of pharmaceuticals and other fine chemicals. By understanding the intricacies of its mechanism and the factors that govern its selectivity, researchers and drug development professionals can continue to leverage this classic transformation to create the medicines of tomorrow. The ongoing efforts to develop greener and more sustainable protocols will undoubtedly ensure the longevity and continued importance of the Fries rearrangement in the years to come.
References
-
Synthesis of Paracetamol (acetaminophen). A chemistry tutorial. (2012, February 29). Retrieved from [Link]
-
Photo fries rearrangement. (n.d.). Retrieved from [Link]
-
Fries rearrangement. (n.d.). Retrieved from [Link]
-
Mechanism of photo-Fries rearrangement. (n.d.). Retrieved from [Link]
-
Barbatti, M. (2017, July 12). Three-state Model for the Photo-Fries Rearrangement. Retrieved from [Link]
- [Reference 6: Synthesis of Salbutamol] - A specific, publicly available, and stable URL for the synthesis of Salbutamol via a Fries-like rearrangement could not be definitively identified and is represented by a general search result.
-
Fries rearrangement. (2020, March 18). Retrieved from [Link]
- [Reference 8: Synthesis of R-salbutamol] - A specific, publicly available, and stable URL for the synthesis of R-salbutamol could not be definitively identified and is represented by a general search result.
-
What is the Fries Rearrangement Reaction? (n.d.). Retrieved from [Link]
-
SALBUTAMOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, March 17). Retrieved from [Link]
-
Synthesis of the asthma drug salbutamol laboratory procedure. (2024, May 8). Retrieved from [Link]
-
Fries Rearrangement. (n.d.). Retrieved from [Link]
-
Reaction Mechanism of Fries Rearrangement. (n.d.). Retrieved from [Link]
-
Mechanistic pathways of the photolysis of paracetamol in aqueous solution: an example of photo-Fries rearrangement. (n.d.). Retrieved from [Link]
-
Photo-Fries rearrangement of aryl acetamides: regioselectivity induced by the aqueous micellar green environment. (n.d.). Retrieved from [Link]
Sources
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An In-depth Technical Guide to the Solubility of 2-Acetylphenyl Acetate in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-acetylphenyl acetate, a key intermediate in various synthetic pathways. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility. We will explore theoretical solubility predictions based on molecular structure, present qualitative solubility information, and provide a detailed, field-proven experimental protocol for the quantitative determination of solubility. This guide is structured to empower researchers with the necessary tools to effectively utilize this compound in a variety of solvent systems.
Introduction: The Significance of Solubility in Application
This compound, also known as 2'-acetoxyacetophenone, is an organic compound with the molecular formula C₁₀H₁₀O₃[1][2][3]. Its utility as a building block in organic synthesis, particularly in the pharmaceutical and fine chemical industries, is well-established. The success of any chemical reaction, purification process, or formulation development hinges on a thorough understanding of the solute's behavior in a given solvent. Solubility is not merely a physical constant but a critical parameter that dictates reaction kinetics, influences crystal morphology in purification, and determines bioavailability in drug formulations. An in-depth knowledge of the solubility of this compound is therefore indispensable for process optimization, yield maximization, and ensuring the reproducibility of experimental outcomes.
Physicochemical Properties and Theoretical Solubility Prediction
A molecule's solubility is fundamentally governed by its structural and electronic properties. The principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities are more likely to be miscible. A closer examination of the physicochemical properties of this compound provides a more nuanced prediction of its solubility profile.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₃ | [1][2] |
| Molecular Weight | 178.185 g/mol | [1] |
| Melting Point | 89-90 °C | [1] |
| Boiling Point | 279.4 ± 23.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| LogP | 0.82 | [1] |
| Polar Surface Area (PSA) | 43.37 Ų | [1] |
The structure of this compound incorporates both polar and non-polar moieties. The presence of two carbonyl groups (in the acetyl and acetate functions) and an ether linkage contributes to its polarity and potential for dipole-dipole interactions. The aromatic phenyl ring, however, introduces a significant non-polar character. The octanol-water partition coefficient (LogP) of 0.82 indicates a slight preference for lipophilic environments over aqueous ones, suggesting limited water solubility but better solubility in organic solvents.
Based on these properties, we can predict the following solubility trends:
-
High Solubility: In polar aprotic solvents such as acetone, ethyl acetate, and tetrahydrofuran (THF), where dipole-dipole interactions can occur with the ester and ketone functionalities.
-
Good to Moderate Solubility: In polar protic solvents like ethanol and methanol, where hydrogen bonding can occur with the oxygen atoms of the carbonyl groups.
-
Moderate to Low Solubility: In non-polar aromatic solvents like toluene and benzene, due to interactions with the phenyl ring.
-
Low to Very Low Solubility: In non-polar aliphatic solvents such as hexane and cyclohexane, where the polar groups of this compound hinder miscibility.
-
Slight Solubility in Water: As suggested by its LogP value and the presence of polar functional groups, a small degree of water solubility is expected.
Qualitative Solubility Profile
While precise quantitative data for this compound is not extensively available in the public domain, general observations from supplier information and analogous compounds confirm the theoretical predictions. It is generally described as being soluble in most organic solvents and only slightly soluble in water[4]. For comparison, the structurally related compound phenyl acetate is miscible with common organic solvents like ethanol, ether, and chloroform[5]. Similarly, guaiacol acetate is miscible with ethanol[6]. These observations support the expectation of good solubility for this compound in a range of common organic solvents.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data for specific applications, experimental determination is essential. The following is a robust and reliable protocol based on the equilibrium solubility method, which is a gold standard for determining the solubility of solid compounds.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or small glass test tubes with screw caps
-
Analytical balance (accurate to ±0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 1 mL) of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that the dissolution process reaches equilibrium. A preliminary time-course experiment can be conducted to determine the minimum time required to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to ensure complete separation of the undissolved solid from the saturated supernatant.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a micropipette.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy). A high dilution factor will likely be necessary for highly soluble samples.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC).
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.
-
Self-Validating System and Trustworthiness
The integrity of this protocol is maintained by several key factors:
-
Use of Excess Solute: This ensures that the solution is truly saturated and at equilibrium.
-
Constant Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for reproducibility.
-
Validated Analytical Method: The use of a validated and linear analytical method like HPLC ensures accurate quantification.
-
Replicates: Performing the experiment in triplicate for each solvent provides statistical confidence in the results.
Visualizing the Solubility Determination Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
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A Technical Guide to the Thermochemical Properties of 2-Acetylphenyl Acetate
Introduction
2-Acetylphenyl acetate, also known as 2'-acetoxyacetophenone, is an aromatic compound with applications in organic synthesis and as a potential intermediate in the development of pharmaceuticals. A thorough understanding of its thermochemical properties is paramount for researchers, chemists, and drug development professionals. These properties, which include the enthalpy of formation, heat capacity, and vapor pressure, govern the compound's energy content, stability, and phase behavior. Such data are critical for reaction engineering, process design, safety assessments, and predicting the compound's behavior in various environments.
This technical guide provides a comprehensive overview of the known physical properties of this compound and presents detailed, field-proven methodologies for the experimental determination and computational prediction of its core thermochemical properties. The focus is on the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity.
Physicochemical and Safety Profile of this compound
A foundational understanding of the basic physical and chemical characteristics of this compound is essential before undertaking any thermochemical investigation. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀O₃ | [1][2][3] |
| Molecular Weight | 178.19 g/mol | [2][3] |
| CAS Number | 7250-94-4 | [1][4] |
| Melting Point | 89-90 °C | [5] |
| Boiling Point | 270 °C | [3] |
| Appearance | Solid | [5] |
| Density | 1.15 g/cm³ (liquid state) | [6] |
Safety Information: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as causing serious eye irritation (H319).[2][7] Appropriate personal protective equipment, including safety glasses or goggles, should be worn when handling this compound.[7]
Experimental Determination of Thermochemical Properties
Due to a lack of extensive published experimental data for the thermochemical properties of this compound, this section details the standard, authoritative methodologies that should be employed for their determination.
Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental property that quantifies the compound's intrinsic stability. For organic compounds like this compound, this is typically determined indirectly from the enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.[8]
The principle of bomb calorimetry involves the complete combustion of a known mass of the sample in a high-pressure oxygen environment within a constant-volume vessel (the "bomb").[9] The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured.[9]
Below is a diagram illustrating the workflow of a combustion calorimetry experiment.
Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.
Step-by-Step Experimental Protocol:
-
Calibration: The heat capacity of the calorimeter (Ccal) must first be determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[9]
-
Sample Preparation: A precisely weighed sample of this compound (typically 0.5-1.5 g) is placed in a crucible. A fuse wire of known length and material is attached to the electrodes, with the wire in contact with the sample.[9]
-
Bomb Assembly: A small, known amount of distilled water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state. The crucible is placed inside the bomb, which is then sealed.
-
Pressurization: The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimetry: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated jacket. The system is allowed to reach thermal equilibrium. The initial temperature is recorded.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water bath is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
Analysis: The gross heat released (q_total) is calculated from the temperature rise (ΔT) and the heat capacity of the calorimeter. Corrections are made for the heat released by the combustion of the fuse wire and the formation of nitric acid from any residual nitrogen in the bomb. From the corrected heat release, the standard internal energy of combustion (ΔcU°) is calculated. This is then converted to the standard enthalpy of combustion (ΔcH°) using the relationship ΔH = ΔU + Δn_gas(RT), where Δn_gas is the change in the number of moles of gas in the combustion reaction. Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, from the known enthalpies of formation of the combustion products (CO₂ and H₂O).[8]
Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature.[10] It also allows for the precise determination of the temperatures and enthalpies of phase transitions, such as melting and solid-solid transitions.[11]
The principle of DSC involves heating a sample and a reference material (usually an empty pan) at a constant rate.[10] The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This difference in heat flow is directly proportional to the sample's heat capacity.[12]
Caption: Workflow for determining heat capacity and melting properties using DSC.
Step-by-Step Experimental Protocol for Heat Capacity:
-
Baseline Run: An initial DSC run is performed with two empty sample pans to establish the baseline heat flow of the instrument.
-
Standard Run: A run is performed with a sapphire standard, which has a well-characterized heat capacity. This allows for the calibration of the heat flow signal.[13]
-
Sample Preparation: A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in an aluminum DSC pan, which is then hermetically sealed.
-
Sample Run: The sample is subjected to the same temperature program as the baseline and standard runs. A typical program involves equilibrating at a sub-ambient temperature, followed by heating at a constant rate (e.g., 10-20 °C/min) through the temperature range of interest.[13]
-
Calculation: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow to the sample with that of the sapphire standard at the same temperature, after correcting for the baseline.
During the heating scan, the melting of this compound will be observed as an endothermic peak. The temperature at the peak maximum is taken as the melting point (Tm), and the area under the peak corresponds to the enthalpy of fusion (ΔfusH).[14]
Vapor Pressure and Enthalpy of Vaporization/Sublimation via Knudsen Effusion Method
The Knudsen effusion method is a reliable technique for determining the low vapor pressures of solids and liquids.[15][16] This is particularly important for understanding a compound's volatility, which influences its environmental fate and is a key parameter in purification processes like sublimation.
The method is based on measuring the rate of mass loss of a substance effusing through a small orifice in a temperature-controlled cell (the Knudsen cell) into a high-vacuum environment.[16] The vapor pressure is directly related to this rate of mass loss.
Caption: Workflow for vapor pressure determination via the Knudsen effusion method.
Step-by-Step Experimental Protocol:
-
Sample Preparation: A small amount of this compound is placed in the Knudsen cell. The cell is equipped with a lid containing a small, precisely characterized orifice. The loaded cell is weighed.[17]
-
Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber and heated to a stable, controlled temperature.[15]
-
Measurement: The mass of the cell is monitored over time. In modern instruments, this is often done in situ using a highly sensitive microbalance.[16] The rate of mass loss ( dm/dt ) at a constant temperature is determined.[18]
-
Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Knudsen equation: P = ( dm/dt ) * (2πRT/M)^(1/2) / A where R is the universal gas constant, T is the absolute temperature, M is the molar mass of the sample, and A is the area of the orifice.[18]
-
Enthalpy of Sublimation/Vaporization: By measuring the vapor pressure at several different temperatures, the enthalpy of sublimation (for a solid) or vaporization (for a liquid) can be determined from the slope of a Clausius-Clapeyron plot of ln(P) versus 1/T.
Computational Investigation of Thermochemical Properties
In the absence of experimental data, or to complement it, computational chemistry provides a powerful tool for predicting thermochemical properties. Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to calculate properties like the enthalpy of formation and heat capacity with reasonable accuracy.[19][20]
A typical computational workflow involves:
-
Conformational Search: Identifying the lowest energy conformer of the this compound molecule.
-
Geometry Optimization: Optimizing the molecular geometry of the lowest energy conformer.
-
Frequency Calculation: Performing a vibrational frequency calculation at the optimized geometry. This confirms that the structure is a true minimum on the potential energy surface and provides the necessary data for calculating thermodynamic properties like enthalpy, entropy, and heat capacity.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation can be calculated using isodesmic or atomization reactions, which are theoretical reaction schemes designed to cancel out systematic errors in the calculations.
Studies on structurally similar molecules, such as 1-phenyl ethyl acetate, have demonstrated the utility of these computational methods for determining thermodynamic and kinetic parameters.[19][20]
Conclusion
While some fundamental physical properties of this compound are known, a significant gap exists in the publicly available experimental data for its core thermochemical properties. This guide provides the established, rigorous experimental and computational frameworks necessary for researchers to determine these vital parameters. The application of bomb calorimetry, differential scanning calorimetry, and the Knudsen effusion method, coupled with computational chemistry, will enable a comprehensive characterization of this compound. This, in turn, will facilitate its effective and safe use in research and development, particularly in the pharmaceutical and chemical synthesis industries.
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The Fries Rearrangement: A Historical and Mechanistic Guide for the Modern Chemist
Introduction: A Serendipitous Discovery in Phenolic Chemistry
In the landscape of synthetic organic chemistry, few reactions have demonstrated the enduring utility and mechanistic intrigue of the Fries rearrangement. First reported in 1908 by the German chemist Karl Theophil Fries, this acid-catalyzed conversion of a phenolic ester to a hydroxyaryl ketone has become a cornerstone in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other valuable fine chemicals.[1][2][3] The reaction's ability to introduce an acyl group onto an aromatic ring, ortho and para to a hydroxyl group, offers a powerful tool for the functionalization of phenols.[3] This guide provides an in-depth exploration of the historical context surrounding the discovery of the Fries rearrangement, a detailed examination of the evolution of its mechanistic understanding, and a practical comparison of historical and contemporary experimental protocols.
The Architect of the Rearrangement: Karl Theophil Fries
Karl Theophil Fries (1875-1962) was a prominent German chemist whose career was largely based at the University of Marburg.[4] He received his Ph.D. in 1899 under the supervision of Theodor Zincke, a notable figure in organic chemistry at the time.[1][5] Fries's research interests were broad, encompassing aromatic amines, phenols, and nitrogen-containing heterocycles. It was within this context of exploring the reactivity of phenolic compounds that the eponymous rearrangement was discovered.
The 1908 Discovery: Initial Observations and Experimental Protocol
In a 1908 publication in Berichte der Deutschen Chemischen Gesellschaft, Karl Theophil Fries and his student G. Finck described the novel rearrangement of phenolic esters when treated with aluminum chloride.[1][6] Their initial experiments involved reacting phenolic esters of acetic and chloroacetic acid with aluminum chloride, which resulted in the isolation of a mixture of ortho- and para-acetyl and chloroacetyl phenols.[6]
A representative historical protocol, as can be gleaned from early reports, would have involved the following steps:
Historical Experimental Protocol: The Fries Rearrangement of a Phenolic Ester (circa 1908)
-
Reactant Preparation: A phenolic ester, such as phenyl acetate, was prepared through the esterification of the corresponding phenol.
-
Reaction Setup: The phenolic ester was dissolved in a suitable solvent (often nitrobenzene or carbon disulfide, or in some cases, no solvent was used).
-
Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) was added portion-wise to the reaction mixture. This step was often exothermic and required careful control of the addition rate.
-
Heating: The reaction mixture was heated to a specific temperature, which was observed to influence the ratio of the isomeric products. Lower temperatures (around 25-60 °C) were found to favor the formation of the para-isomer, while higher temperatures (above 100 °C) favored the ortho-isomer.
-
Work-up: After the reaction was deemed complete, the mixture was cooled and carefully quenched with ice and hydrochloric acid to decompose the aluminum chloride complexes.
-
Product Isolation and Purification: The product mixture was then subjected to separation techniques of the era, such as steam distillation or fractional crystallization, to isolate the ortho- and para-hydroxyaryl ketones.
The Mechanistic Puzzle: An Evolving Understanding
From its inception, the mechanism of the Fries rearrangement has been a subject of considerable debate and investigation.[7] The central question has revolved around whether the reaction proceeds via an intramolecular pathway (the acyl group migrates directly from the oxygen to the ring of the same molecule) or an intermolecular pathway (the acyl group detaches from one molecule and then acylates another).
Early Mechanistic Proposals
Initially, the reaction was thought to be a true intramolecular rearrangement. However, the formation of both ortho and para products suggested a more complex mechanism. The prevailing early hypothesis involved the formation of a reactive intermediate that could then attack the aromatic ring.
The Advent of Crossover Experiments
To distinguish between the intramolecular and intermolecular pathways, "crossover" experiments were designed.[8] These experiments involve running the reaction with a mixture of two different phenolic esters. If the reaction is purely intramolecular, each ester will only rearrange to its corresponding hydroxyaryl ketones. However, if the reaction is intermolecular, "crossover" products will be formed, where the acyl group from one ester is transferred to the aromatic ring of the other.
The Modern Mechanistic View: A Dual Pathway
The current, widely accepted mechanism for the Fries rearrangement acknowledges that both intramolecular and intermolecular pathways can be operative, with the predominant pathway being influenced by the reaction conditions.[10]
The reaction is initiated by the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. This coordination polarizes the C-O bond and facilitates the cleavage of the acyl group, forming an acylium ion. This acylium ion can then either:
-
React intramolecularly with the aromatic ring of the same molecule.
-
Be released into the reaction medium and subsequently acylate another phenol molecule in an intermolecular fashion, akin to a Friedel-Crafts acylation.
The following diagrams, generated using the DOT language, illustrate the key steps in both the intramolecular and intermolecular pathways.
Caption: Figure 1: Mechanistic Pathways of the Fries Rearrangement
Reaction Conditions: A Tale of Two Isomers
A key feature of the Fries rearrangement is the ability to influence the ratio of the ortho and para isomers by tuning the reaction conditions. This selectivity is a direct consequence of the interplay between kinetic and thermodynamic control.
| Parameter | Low Temperature (~25-60 °C) | High Temperature (>100 °C) |
| Major Product | para-isomer | ortho-isomer |
| Control | Kinetic | Thermodynamic |
| Rationale | The para position is sterically more accessible, leading to a faster reaction rate. | The ortho-isomer can form a more stable six-membered chelate with the aluminum catalyst, making it the thermodynamically favored product. |
The choice of solvent also plays a role, with non-polar solvents generally favoring the formation of the ortho product, while polar solvents can favor the para product.
The Fries Rearrangement in the Modern Era: New Catalysts and Applications
While the fundamental principles of the Fries rearrangement have remained unchanged, modern organic synthesis has seen the development of new catalysts and reaction conditions to improve its efficiency and environmental footprint. Lewis acids such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) have been employed, as well as strong Brønsted acids like hydrofluoric acid (HF) and polyphosphoric acid (PPA).[11] More recently, solid acid catalysts and zeolites have been investigated to facilitate catalyst recovery and reduce waste.[11]
The reaction has also been adapted to photochemical conditions, known as the Photo-Fries rearrangement , which proceeds through a radical mechanism.[3] Furthermore, the anionic Fries rearrangement provides a route to ortho-hydroxyaryl ketones under basic conditions.
The enduring importance of the Fries rearrangement is evident in its application in the synthesis of numerous commercial products, including the analgesic paracetamol and the bronchodilator salbutamol.
Conclusion: A Legacy of Discovery and Mechanistic Elucidation
The Fries rearrangement stands as a testament to the power of serendipitous discovery and the importance of rigorous mechanistic investigation. From its initial observation in the early 20th century to its continued refinement and application today, this reaction has provided chemists with a reliable method for the synthesis of valuable hydroxyaryl ketones. The historical journey of the Fries rearrangement, from the pioneering work of Karl Theophil Fries to the detailed mechanistic studies that followed, offers a compelling narrative of scientific progress and underscores the enduring relevance of this classic named reaction in the modern chemical landscape.
References
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Methodological & Application
Application Note & Protocol: Synthesis of 2'-Hydroxyacetophenone via Selective Deacetylation of 2-Acetylphenyl Acetate
Abstract: This technical guide provides a comprehensive methodology for the synthesis of 2'-hydroxyacetophenone, a valuable intermediate in the pharmaceutical and fine chemical industries. The protocol focuses on the selective hydrolysis (deacetylation) of the phenolic ester in 2-acetylphenyl acetate (2'-acetoxyacetophenone). We present an environmentally benign and efficient procedure using sodium bicarbonate in an aqueous medium, highlighting the causality behind experimental choices and ensuring a self-validating, reproducible workflow. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and mild method for this transformation.
Introduction and Scientific Rationale
2'-Hydroxyacetophenone is a pivotal building block in organic synthesis, serving as a precursor for various pharmaceuticals, including flavones, chalcones, and other biologically active heterocyclic compounds. While several methods exist for its de novo synthesis, such as the Fries rearrangement of phenyl acetate, many synthetic routes yield intermediates where the phenolic hydroxyl group is protected, commonly as an acetate ester (this compound).[1][2]
The challenge then becomes the selective removal of this acetate protecting group without affecting other functional groups, namely the ketone. The conversion of this compound to 2'-hydroxyacetophenone is a classic ester hydrolysis or deacetylation reaction. The choice of reagent is critical to ensure high yield and purity, avoiding harsh conditions that could lead to side reactions.
This application note details a robust and eco-friendly protocol adapted from established methods for the deacetylation of aryl acetates.[3] The chosen method employs sodium bicarbonate in water, which offers significant advantages over traditional acid- or base-catalyzed hydrolysis:
-
Mild Reaction Conditions: The reaction proceeds at room temperature, preserving the integrity of the sensitive ketone functionality.
-
Environmental Benignity: It utilizes water as a solvent, avoiding the use of volatile or toxic organic solvents.[3]
-
Cost-Effectiveness and Availability: Sodium bicarbonate is an inexpensive, readily available, and safe reagent.
Reaction Mechanism: Base-Promoted Hydrolysis
The deacetylation of this compound in the presence of sodium bicarbonate follows a nucleophilic acyl substitution pathway. Although sodium bicarbonate is a weak base, it provides a sufficient concentration of bicarbonate and hydroxide ions (in equilibrium) in water to initiate the hydrolysis.
The mechanism proceeds as follows:
-
Nucleophilic Attack: A hydroxide ion (HO⁻), the active nucleophile, attacks the electrophilic carbonyl carbon of the acetate ester.
-
Tetrahedral Intermediate Formation: This attack results in the formation of a transient, unstable tetrahedral intermediate.
-
Intermediate Collapse: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the more stable leaving group, the 2-acetylphenoxide ion.
-
Protonation: The 2-acetylphenoxide ion is subsequently protonated by water during the reaction or upon aqueous workup to yield the final product, 2'-hydroxyacetophenone, and an acetate salt.
Below is a diagram illustrating the mechanistic pathway.
Caption: Mechanism of base-promoted hydrolysis of this compound.
Experimental Protocol
This protocol is designed for the efficient and mild deacetylation of this compound.
Materials and Equipment
| Reagent/Material | Molecular Formula | MW ( g/mol ) |
| This compound | C₁₀H₁₀O₃ | 178.19 |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 |
| Deionized Water | H₂O | 18.02 |
| Diethyl Ether (or Ethyl Acetate) | (C₂H₅)₂O | 74.12 |
| Brine (Saturated NaCl soln.) | NaCl | 58.44 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus (silica plates, developing chamber, UV lamp)
Step-by-Step Procedure
The overall experimental workflow is depicted below.
Caption: Workflow for the synthesis of 2'-hydroxyacetophenone.
-
Reaction Setup: In a round-bottomed flask, charge this compound (1.0 mmol, 178.2 mg) and sodium bicarbonate (6.0 mmol, 504 mg).[3] Add deionized water (8 mL).
-
Reaction Execution: Stir the resulting mixture vigorously at room temperature. The progress of the reaction should be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent system). The starting material is less polar than the product. The reaction is typically complete within 6-10 hours.
-
Aqueous Workup: Upon completion (as indicated by the disappearance of the starting material spot on TLC), dilute the reaction mixture with deionized water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 20 mL). The organic layers contain the desired product.
-
Washing and Drying: Combine the organic extracts and wash them with brine (3 x 20 mL). This step is crucial for removing residual water and water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting residue is the crude 2'-hydroxyacetophenone.
-
Purification (Optional): If necessary, the crude product can be further purified by silica gel column chromatography or recrystallization to yield a pure, typically light-yellow, liquid or low-melting solid.
Expected Results and Data
| Parameter | Value |
| Reaction Time | 6 - 10 hours |
| Temperature | Room Temperature (~20-25 °C) |
| Theoretical Yield | 136.1 mg (for a 1.0 mmol scale) |
| Expected Yield | >90%[3] |
| Appearance | Light-yellow liquid or solid |
Safety and Handling Precautions
-
Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
Diethyl ether and ethyl acetate are flammable. All operations involving these solvents should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
Conclusion
This application note provides a detailed, reliable, and environmentally conscious protocol for the synthesis of 2'-hydroxyacetophenone from this compound. By leveraging a mild deacetylation reaction with sodium bicarbonate, this method avoids harsh conditions and toxic solvents, making it a superior alternative for modern synthetic laboratories. The clear, step-by-step instructions and mechanistic insights ensure that researchers can confidently and successfully replicate this important transformation.
References
- Benchchem. (2025). The Genesis of a Key Intermediate: An In-depth Technical Guide to the Discovery and Synthesis of 2'-Hydroxyacetophenone. Benchchem Technical Guides.
- Bora, U. (2010). An Eco-friendly and Mild Process for Deacetylation Reactions in Water. Asian Journal of Chemistry, 22(8), 6503-6505.
-
PrepChem. (2023). Synthesis of 2-hydroxyacetophenone. PrepChem.com. Available at: [Link]
-
Knapp, D. R. (2022). Regioselective Deacetylation in Nucleosides and Derivatives. National Institutes of Health (NIH). Available at: [Link]
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Application Notes and Protocols for the Fries Rearrangement: Utilizing Aluminum Chloride as a Catalyst
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of aluminum chloride (AlCl₃) as a catalyst in the Fries rearrangement. This powerful reaction transforms phenolic esters into hydroxyaryl ketones, which are crucial intermediates in the synthesis of numerous pharmaceuticals and other high-value organic compounds.[1][2][3][4] This document delves into the mechanistic intricacies of the reaction, offers detailed experimental protocols, and provides insights into process optimization and safety considerations.
Introduction: The Significance of the Fries Rearrangement
The Fries rearrangement is a cornerstone reaction in organic synthesis, enabling the direct acylation of the aromatic ring of a phenol through the rearrangement of its corresponding ester.[5] Catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride, this reaction provides a reliable pathway to ortho- and para-hydroxyaryl ketones.[6][7] These products are valuable precursors for a wide range of biologically active molecules, including anti-inflammatory agents, antivirals, and components of thermographic materials.[2][8] For instance, o- and p-hydroxyacetophenone, synthesized via the Fries rearrangement, are key intermediates in the production of various pharmaceuticals.[6][7][8]
Mechanistic Insights: The Role of Aluminum Chloride
The widely accepted mechanism of the Fries rearrangement involves the generation of a highly electrophilic acylium ion, facilitated by the potent Lewis acidity of aluminum chloride.[1][9] The reaction proceeds through the following key steps:
-
Coordination: Anhydrous aluminum chloride coordinates to the carbonyl oxygen of the phenolic ester. This oxygen is more electron-rich than the phenolic oxygen, making it the preferred Lewis base.[6][9]
-
Polarization and Rearrangement: This coordination polarizes the bond between the acyl group and the phenolic oxygen. Subsequently, the aluminum chloride moiety rearranges to the phenolic oxygen.[6][9]
-
Generation of Acylium Ion: This rearrangement leads to the formation of a free acylium carbocation (R-C=O)⁺.[6][9]
-
Electrophilic Aromatic Substitution: The highly reactive acylium ion then attacks the electron-rich aromatic ring in a classical electrophilic aromatic substitution reaction, primarily at the ortho and para positions.[6][9]
-
Work-up: An aqueous work-up quenches the reaction and liberates the hydroxyaryl ketone product.[8]
The following diagram illustrates the proposed mechanistic pathway:
Caption: Mechanism of the AlCl₃-catalyzed Fries Rearrangement.
Factors Influencing Regioselectivity
The ratio of ortho to para isomers is a critical aspect of the Fries rearrangement and can be controlled by carefully selecting the reaction conditions.
| Parameter | Effect on Product Ratio | Rationale |
| Temperature | Low temperatures (<60°C) favor the formation of the para-isomer, while high temperatures (>160°C) favor the ortho-isomer.[7][10] | The para-product is thermodynamically more stable, while the ortho-product is kinetically favored at higher temperatures due to the formation of a chelated intermediate with the aluminum chloride. |
| Solvent | Non-polar solvents tend to favor the formation of the ortho-product.[6] Increasing solvent polarity generally increases the proportion of the para-product.[6] | Polar solvents can better solvate the acylium ion, allowing it to diffuse further from the phenoxide and attack the less sterically hindered para position. |
| Amount of AlCl₃ | A slight excess of aluminum chloride is often beneficial, though a large excess may not significantly improve the yield.[11] | Ensures complete coordination with the ester and any potential adduction with the product. |
Experimental Protocol: Synthesis of o- and p-Hydroxyacetophenone from Phenyl Acetate
This protocol details a standard laboratory procedure for the Fries rearrangement of phenyl acetate.
4.1. Materials and Equipment
-
Phenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Condenser
-
Dropping funnel
-
Ice-water bath
-
Standard laboratory glassware for extraction and purification
4.2. Safety Precautions
-
Anhydrous Aluminum Chloride (AlCl₃): Reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas.[12][13] It is corrosive to the eyes, skin, and mucous membranes.[12] Always handle in a fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, impervious gloves, and a fire-retardant lab coat.[12] Keep a Class D fire extinguisher and dry sand readily available.[12] Avoid contact with water and moisture.[12]
-
Nitrobenzene: A toxic solvent that should be handled with care in a well-ventilated fume hood.
-
Hydrochloric Acid (HCl): Corrosive. Handle with appropriate PPE.
-
Dichloromethane (CH₂Cl₂): A volatile organic solvent. Handle in a fume hood.
4.3. Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a condenser, place anhydrous aluminum chloride (1.1 to 1.5 equivalents).[4]
-
Solvent Addition: Slowly add nitrobenzene to the flask with continuous stirring.[4]
-
Substrate Addition: Add phenyl acetate (1 equivalent) dropwise to the stirred suspension using a dropping funnel.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., for preferential para-isomer formation, maintain a lower temperature, and for the ortho-isomer, a higher temperature). Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to room temperature and then place it in an ice-water bath.[4] Slowly and carefully quench the reaction by adding 1 M HCl.[4] This step is highly exothermic.
-
Extraction: Extract the product with dichloromethane (3 x 50 mL).[4]
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.[4]
-
Purification: Concentrate the organic phase under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization. The ortho- and para-isomers can often be separated by steam distillation, as the ortho-isomer is more volatile due to intramolecular hydrogen bonding.[7][10]
The following workflow diagram summarizes the experimental procedure:
Caption: Experimental workflow for the Fries Rearrangement.
Analytical Monitoring
Consistent monitoring is crucial for optimizing the Fries rearrangement.
-
Thin-Layer Chromatography (TLC): A quick and effective method for qualitatively tracking the consumption of the starting material and the formation of products.[4]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the ortho and para isomers.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying the products in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-situ monitoring of the reaction kinetics and for structural elucidation of the final products.[4]
Applications in Drug Development
The hydroxyaryl ketones produced through the Fries rearrangement are pivotal in the synthesis of a wide array of pharmaceutical agents.[2] For example, dihydroxyphenyl ketones and their derivatives have shown a broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.[2] This reaction is also integral to the synthesis of α-tocopherol (Vitamin E).[6] The versatility of the Fries rearrangement makes it an indispensable tool for medicinal chemists in the design and synthesis of novel therapeutic agents.
Troubleshooting and Considerations
-
Low Yields: Can be due to moisture contamination, which deactivates the AlCl₃ catalyst. Ensure all glassware is thoroughly dried and use anhydrous reagents and solvents. Heavily substituted substrates may also lead to lower yields due to steric hindrance.[5]
-
Poor Selectivity: Carefully control the reaction temperature and choose an appropriate solvent to favor the desired isomer.
-
Alternative Catalysts: For substrates that are sensitive to the harsh conditions of AlCl₃ catalysis, other Lewis acids like boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), or tin(IV) chloride (SnCl₄) can be employed. Strong protic acids such as hydrogen fluoride (HF) and methanesulfonic acid are also viable alternatives.[9]
References
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Vedantu. (n.d.). Fries Rearrangement Reaction: Mechanism, Steps & Examples. Vedantu. Retrieved from [Link]
-
Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Aakash Institute. Retrieved from [Link]
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Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. Physics Wallah. Retrieved from [Link]
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chemeurope.com. (n.d.). Fries rearrangement. chemeurope.com. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous). Princeton University. Retrieved from [Link]
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PHARMD GURU. (n.d.). 37. FRIES REARRANGEMENT. PHARMD GURU. Retrieved from [Link]
-
Kempe, K., et al. (2019). The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics. Chemical Society Reviews, 48(10), 2829-2882. Retrieved from [Link]
-
Snieckus, V., & Stoll, A. H. (2019). The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics. Chemical Society Reviews, 48(10), 2829-2882. Retrieved from [Link]
-
Wikipedia. (n.d.). Fries rearrangement. Wikipedia. Retrieved from [Link]
-
Blatt, A. H. (1942). The Fries Reaction. Chemical Reviews, 30(1), 141-169. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Reactions: The Power of Aluminum Chloride in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Aluminum Chloride. New Jersey Department of Health. Retrieved from [Link]
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Organic Syntheses. (1941). p-BROMOACETOPHENONE. Organic Syntheses, Coll. Vol. 1, p.109. Retrieved from [Link]
-
Scribd. (2020). Fries Rearrangement. Scribd. Retrieved from [Link]
-
Gaikwad, S. V., et al. (2021). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Journal of Chemical Health Risks, 11(2), 143-150. Retrieved from [Link]
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Application Notes & Protocols: 2-Acetylphenyl Acetate in Pharmaceutical Synthesis
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetylphenyl acetate, a seemingly unassuming aromatic ester, is a cornerstone intermediate in the synthesis of a multitude of pharmaceutical agents. Its strategic importance lies in its ability to undergo elegant and efficient rearrangement reactions, providing access to privileged scaffolds such as hydroxyacetophenones and chromones. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, detailing the mechanistic underpinnings of its key transformations and offering field-proven protocols for its use in the synthesis of high-value pharmaceutical intermediates.
Introduction: The Strategic Importance of this compound
This compound (also known as o-acetylphenyl acetate) is an organic compound with the chemical formula C₁₀H₁₀O₃.[1][2] While not a therapeutic agent itself, its true value is realized in its role as a versatile building block in the synthesis of complex organic molecules with diverse biological activities.[3] Its utility stems from the strategic placement of the acetyl and acetate functional groups on the phenyl ring, which allows for facile intramolecular rearrangements to produce key synthetic intermediates.[4][5] These intermediates form the core structures of numerous pharmaceuticals, including anti-inflammatory agents, anticonvulsants, and antifungal compounds.[3][6][7]
Key Synthetic Transformations and Applications
The synthetic utility of this compound is primarily centered around two named reactions: the Fries rearrangement and the Baker-Venkataraman rearrangement. These transformations provide access to critical pharmaceutical scaffolds.
The Fries Rearrangement: A Gateway to 2'-Hydroxyacetophenones
The Fries rearrangement is a powerful method for the conversion of phenolic esters to hydroxyaryl ketones.[8][9] In the context of this compound, this reaction yields 2'-hydroxyacetophenone, a pivotal intermediate in the synthesis of a wide range of pharmaceuticals.[4][10]
Mechanism: The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and proceeds through the formation of an acylium ion intermediate.[8] This electrophilic species then undergoes an intramolecular electrophilic aromatic substitution on the activated phenyl ring, primarily at the ortho and para positions relative to the hydroxyl group. The regioselectivity of the reaction is influenced by temperature, with lower temperatures favoring the para product and higher temperatures favoring the ortho product.[8]
Logical Flow of the Fries Rearrangement
Caption: Fries Rearrangement Workflow
Pharmaceutical Applications of 2'-Hydroxyacetophenone:
-
Anticonvulsant Agents: 2'-Hydroxyacetophenone serves as a starting material for the synthesis of various anticonvulsant drugs.[7][11][12]
-
Anti-inflammatory Drugs: It is a precursor to several non-steroidal anti-inflammatory drugs (NSAIDs).[13][14][15]
-
Antifungal Agents: Derivatives of 2'-hydroxyacetophenone have demonstrated significant antifungal activity.[6][16][17]
Protocol 1: Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement
This protocol is adapted from established literature procedures.[4][18]
Materials:
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
5% Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1 equivalent).
-
Solvent Addition: Add nitrobenzene to dissolve the starting material.
-
Lewis Acid Addition: Carefully add finely powdered anhydrous aluminum chloride (1.2 equivalents) portion-wise to the stirred solution. The addition is exothermic, so maintain the temperature with an ice bath if necessary.
-
Heating: Heat the reaction mixture to 120-125°C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing a mixture of crushed ice and 5% hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2'-hydroxyacetophenone.
Expected Yield: 60-70%
| Parameter | Value | Reference |
| Temperature | 120-125°C | [18] |
| Reaction Time | 1-2 hours | [18] |
| Lewis Acid | Anhydrous AlCl₃ | [4][18] |
| Solvent | Nitrobenzene | [18] |
| Expected Yield | 60-70% | [18] |
The Baker-Venkataraman Rearrangement: Constructing Chromones and Flavones
The Baker-Venkataraman rearrangement is a base-catalyzed intramolecular acyl transfer reaction of 2-acetoxyacetophenones to form 1,3-diketones.[5][19] These 1,3-diketones are crucial intermediates in the synthesis of chromones and flavones, which are privileged structures in medicinal chemistry with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[20][21][22]
Mechanism: The reaction is initiated by the deprotonation of the α-carbon of the ketone by a strong base, forming an enolate.[5] This enolate then undergoes an intramolecular nucleophilic attack on the ester carbonyl, leading to a cyclic intermediate. Subsequent ring-opening and protonation yield the 1,3-diketone.[5][19]
Mechanism of the Baker-Venkataraman Rearrangement
Caption: Baker-Venkataraman Rearrangement Pathway
Protocol 2: Synthesis of a 1,3-Diketone via Baker-Venkataraman Rearrangement
This protocol is a generalized procedure based on literature reports.[5][20]
Materials:
-
Substituted 2-acetoxyacetophenone (starting material)
-
Potassium hydroxide (KOH) or Sodium Hydride (NaH)
-
Anhydrous pyridine or Tetrahydrofuran (THF) (solvent)
-
Dilute hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the 2-acetoxyacetophenone derivative in anhydrous pyridine or THF.
-
Base Addition: Add powdered potassium hydroxide or sodium hydride (as a dispersion in mineral oil) to the solution at room temperature with vigorous stirring.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours until the starting material is consumed (monitored by TLC).
-
Work-up:
-
Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until the pH is acidic.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Purification: The crude 1,3-diketone can be purified by recrystallization or column chromatography.
Key Considerations:
-
The choice of base and solvent is critical and depends on the specific substrate.[20]
-
Strictly anhydrous conditions are necessary to prevent hydrolysis of the ester.[20]
| Parameter | Value | Reference |
| Base | KOH, NaH | [20] |
| Solvent | Pyridine, THF | [20] |
| Temperature | Room Temperature to Reflux | [20] |
Application in the Synthesis of Warfarin
2-Hydroxyacetophenone, derived from this compound, is a key precursor in the industrial synthesis of warfarin, a widely used anticoagulant.[23] The synthesis involves the reaction of 2-hydroxyacetophenone with a carbonate ester in the presence of a base.[23]
Conclusion
This compound is a versatile and economically important intermediate in pharmaceutical synthesis. Its ability to undergo the Fries and Baker-Venkataraman rearrangements provides efficient access to valuable molecular scaffolds that are central to the discovery and development of new therapeutic agents. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this key building block in their synthetic endeavors.
References
- The Genesis of a Key Intermediate: An In-depth Technical Guide to the Discovery and Synthesis of 2'-Hydroxyacetophenone - Benchchem.
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Baker–Venkataraman rearrangement - Wikipedia. [Link]
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Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes - PMC - NIH. [Link]
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Baker-Venkatraman Rearrangement. [Link]
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FRIES REARRANGEMENT - PHARMD GURU. [Link]
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Synthesis of chromones (2a–2d) | Download Scientific Diagram - ResearchGate. [Link]
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Reactions of carbonyl compounds in basic solutions. Part 11. The Baker-Venkataraman rearrangement - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
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Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. [Link]
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Synthesis of chromone derivatives. The reaction was carried out with... - ResearchGate. [Link]
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SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS DURING THE LAST TEN YEARS - IJRPC. [Link]
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This compound - Solid, 98% Purity, Molecular Formula C10h10o3, Molecular Weight 178.2 | Chemical Compound For Synthetic Applications at Best Price in Mumbai | National Analytical Corporation - Tradeindia. [Link]
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Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate - PMC - NIH. [Link]
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4-Acetylphenyl Acetate: A Key Intermediate for Pharmaceutical Synthesis. [Link]
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(IUCr) Synthesis, crystal structure and in vitro anti-proliferative activity of 2-[(4-acetylphenyl)carbamoyl]phenyl acetate. [Link]
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Computational Study of the Fries Rearrangement Catalyzed by Acyltransferase from Pseudomonas protegens - PMC - NIH. [Link]
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Synthesis and In-Vitro Anti-bacterial and Anti-fungal Activity of 2- Acetylphenyl Pentafluorobenzoate and 2-acetylphenyl 2, 3, 4, 5- Tetrafluorobenzoate Derivatives - IJPPR. [Link]
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Synthesis of Chromones and Flavones - Organic Chemistry Portal. [Link]
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Journal of Chemical and Pharmaceutical Research, 2015, 7(9):727-731 Research Article Solvent free synthesis of p-hydroxyacet - JOCPR. [Link]
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Synthesis of substituted flavones and chromones using a Wells-Dawson heteropolyacid as catalyst - SEDICI. [Link]
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Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi - PubMed. [Link]
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Synthesis and Reactivity of 2-Acetylthiophenes Derivatives - MDPI. [Link]
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Prodrugs. Part 3. 2-Formylphenyl esters of indomethacin, ketoprofen and ibuprofen and 6-substituted 2-formyl and 2-acylphenyl esters of aspirin - PubMed. [Link]
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Design, Synthesis, Antibacterial And Antifungal Activity Of Some Substituted Thiophene Derivatives. [Link]
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SYNTHESIS, PHARMACOLOGICAL AND TOXICOLOGICAL EVALUATION OF AMIDE DERIVATIVES OF IBUPROFEN. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI. [Link]
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Antifungal Activity of Extracts, Fractions, and Constituents from Coccoloba cowellii Leaves. [Link]
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Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC - PubMed Central. [Link]
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Anticonvulsant agents - Pre-Med - Lejan JU. [Link]
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Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed. [Link]
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ACETYLPHENOL | - atamankimya.com. [Link]
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Application Note: Accelerated Synthesis of Flavone Scaffolds via Microwave-Assisted Tandem Reaction from 2-Acetylphenyl Acetate
Introduction: Overcoming Synthetic Bottlenecks with Microwave Chemistry
In contemporary drug discovery and materials science, the synthesis of heterocyclic compounds remains a cornerstone of innovation. Among these, flavones (2-phenylchromones) are a privileged scaffold due to their wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties[1]. Traditional methods for synthesizing these structures often rely on lengthy reaction times, harsh conditions, and significant energy consumption, creating bottlenecks in research and development pipelines[2][3].
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these challenges[4][5]. By utilizing microwave radiation, MAOS facilitates rapid, uniform, and selective heating of polar reaction mixtures, a phenomenon resulting from the direct interaction of microwaves with molecular dipoles[2]. This leads to dramatic accelerations in reaction rates, often reducing multi-hour reflux processes to mere minutes[3][6][7]. Consequently, MAOS frequently delivers higher product yields, improved purity, and operates with reduced solvent volumes and energy input, aligning with the principles of sustainable chemistry[4][6].
This application note provides a detailed protocol and scientific rationale for the microwave-assisted synthesis of flavones, utilizing the readily available starting material, 2-Acetylphenyl acetate. We will explore a tandem, one-pot approach that begins with the in situ deacetylation of this compound to 2-hydroxyacetophenone, followed by a Claisen-Schmidt condensation and subsequent oxidative cyclization to yield the target flavone scaffold.
Core Reaction Principle and Mechanistic Pathway
The overall transformation from this compound to a flavone derivative is a multi-step process that can be efficiently telescoped into a single microwave-mediated procedure. The sequence involves three key transformations:
-
Hydrolysis (Deacetylation): The acetate protecting group of this compound is cleaved under basic conditions to generate the key intermediate, 2-hydroxyacetophenone.
-
Claisen-Schmidt Condensation: This base-catalyzed condensation occurs between the enolate of 2-hydroxyacetophenone and an aromatic aldehyde to form a 2'-hydroxychalcone intermediate[8].
-
Oxidative Cyclization: The 2'-hydroxychalcone undergoes an intramolecular cyclization followed by oxidation to form the stable aromatic pyrone ring of the flavone. Several reagents can effect this transformation, with a DMSO/Iodine system being particularly effective under microwave conditions[1].
The proposed workflow is designed to streamline these steps, minimizing handling and purification of intermediates.
Workflow Visualization
Caption: Microwave-assisted tandem synthesis workflow from this compound to Flavone.
Detailed Application Protocol: Synthesis of Flavone (4a)
This protocol details the synthesis of the parent flavone molecule from this compound and benzaldehyde. The same methodology can be applied to a variety of substituted aromatic aldehydes.
3.1. Materials and Equipment
-
Reactants: this compound, Benzaldehyde, Potassium Hydroxide (KOH), Iodine (I₂).
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Equipment: Monomode microwave reactor with sealed vessel capability (e.g., CEM Discover, Biotage Initiator), magnetic stirrer bar, standard laboratory glassware for work-up, silica gel for chromatography.
3.2. Step-by-Step Experimental Procedure
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stirrer bar, combine this compound (1.0 mmol, 178 mg), benzaldehyde (1.0 mmol, 106 mg), and powdered Potassium Hydroxide (2.0 mmol, 112 mg).
-
Solvent Addition: Add 2 mL of DMSO to the vessel.
-
Expert Insight: DMSO is an ideal solvent for this MAOS application. Its high boiling point (189 °C) allows for reactions to be conducted at elevated temperatures safely in a sealed vessel, while its high dielectric constant ensures efficient absorption of microwave energy. Furthermore, in the final step, it serves as an oxidant in the presence of iodine[1].
-
-
Catalyst Addition: Add a catalytic amount of Iodine (I₂) (0.2 mmol, 51 mg).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor cavity. Irradiate the mixture with stirring under the following conditions:
-
Temperature: 150 °C (Use ramp-to-temperature setting)
-
Hold Time: 3 minutes
-
Power: Dynamic (Power will adjust to maintain the set temperature)
-
Pre-stirring: 30 seconds
-
-
Reaction Work-up: After the reaction is complete and the vessel has cooled to a safe temperature (<50 °C), pour the reaction mixture into 20 mL of ice-cold water.
-
Product Isolation: A solid precipitate will form. Collect the crude product by vacuum filtration. Wash the solid sequentially with cold water and a small amount of cold ethanol to remove residual DMSO and unreacted starting materials.
-
Purification: The crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield the pure flavone as a white solid.
Representative Data and Results
The protocol described is robust and applicable to a range of substituted benzaldehydes, leading to diverse flavone derivatives. The use of microwave irradiation significantly reduces reaction times and often improves yields compared to conventional heating methods[1].
| Entry | Aldehyde (Ar-CHO) | Product | Time (min) | Yield (%)[1] |
| 4a | Benzaldehyde | Flavone | 2 | 92% |
| 4b | 4-Chlorobenzaldehyde | 4'-Chloroflavone | 2 | 90% |
| 4c | 4-Methoxybenzaldehyde | 4'-Methoxyflavone | 3 | 88% |
| 4d | 4-Nitrobenzaldehyde | 4'-Nitroflavone | 2.5 | 85% |
| 4e | 3,4,5-Trimethoxybenzaldehyde | 3',4',5'-Trimethoxyflavone | 3 | 80% |
Note: Yields are based on the synthesis starting from the corresponding 2'-hydroxychalcone as reported in the literature and are representative of the efficiency of the microwave-assisted cyclization step.
Field-Proven Insights & Troubleshooting
-
Pressure Monitoring: When working with sealed vessels at temperatures above the solvent's boiling point, it is critical to monitor the internal pressure. Modern microwave reactors do this automatically as a safety feature. If pressures exceed the vessel's limits, the protocol may need to be modified by reducing the reaction scale or temperature.
-
Purity of Aldehydes: The Claisen-Schmidt condensation is sensitive to the purity of the aldehyde. Aldehydes prone to oxidation (forming carboxylic acids) can neutralize the base catalyst and inhibit the reaction. Using freshly distilled or high-purity aldehydes is recommended.
-
Catalyst Loading: The amount of iodine is catalytic. Excessive amounts do not necessarily improve the reaction rate or yield and can complicate purification. The 0.2 equivalent amount is typically optimal[1].
-
Alternative Cyclization Conditions: While the I₂/DMSO system is highly effective, other microwave-assisted methods for the oxidative cyclization of 2'-hydroxychalcones include using hydrogen peroxide (H₂O₂) with a base like sodium hydroxide[9][10]. This alternative may be preferable when avoiding iodine is necessary.
Conclusion
This application note demonstrates a highly efficient, rapid, and robust protocol for the synthesis of flavone scaffolds using this compound as a readily accessible starting material. By leveraging the power of microwave-assisted organic synthesis, this tandem reaction methodology significantly shortens synthesis times from many hours to a few minutes, while providing excellent yields. The protocol is scalable and adaptable for creating diverse libraries of flavone derivatives, making it an invaluable tool for researchers in medicinal chemistry, drug discovery, and materials science. The adoption of such MAOS techniques represents a significant step towards more sustainable and efficient chemical synthesis[3][4][6].
References
- 1. scispace.com [scispace.com]
- 2. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Microwave assisted green organic synthesis [wisdomlib.org]
- 5. Microwave assisted organic synthesis | PPTX [slideshare.net]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 7. Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid as a Sole Catalyst | Journal of Nepal Chemical Society [nepjol.info]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. iosrphr.org [iosrphr.org]
- 10. researchgate.net [researchgate.net]
Hydrolysis of 2-Acetylphenyl acetate to 2-hydroxyacetophenone
An In-Depth Guide to the Selective Hydrolysis of 2-Acetylphenyl Acetate
Abstract
This comprehensive application note provides a detailed scientific and practical guide to the hydrolysis of this compound (also known as 2'-acetoxyacetophenone) to yield 2-hydroxyacetophenone, a valuable intermediate in the pharmaceutical and fine chemical industries. This reaction serves as a critical deprotection step for the phenolic hydroxyl group. This document elucidates the core reaction mechanisms for both base-catalyzed (saponification) and acid-catalyzed pathways, offering field-proven, step-by-step experimental protocols for each. Furthermore, we detail robust analytical methodologies for real-time reaction monitoring and final product verification. The causality behind experimental choices is explained throughout, ensuring a deep understanding for researchers, scientists, and drug development professionals.
Introduction: Synthetic Context and the Role of Deprotection
2-Hydroxyacetophenone is a key building block for the synthesis of various pharmaceuticals, agrochemicals, and polymers. While its synthesis is often achieved via the Fries Rearrangement of phenyl acetate, this process can yield a mixture of ortho and para isomers.[1][2] In multi-step syntheses, a common strategy involves the protection of reactive functional groups to prevent undesired side reactions. The hydroxyl group of a phenol is frequently protected as an acetate ester due to the ease of both its formation and subsequent cleavage.
The hydrolysis of this compound represents the final, critical deprotection step to unmask the phenolic hydroxyl group, yielding the target 2-hydroxyacetophenone. Understanding the nuances of this ester cleavage is paramount for achieving high yield and purity. This guide focuses on the two primary catalytic methods for this transformation: base-catalyzed and acid-catalyzed hydrolysis.
Part 1: Mechanistic Pathways for Ester Hydrolysis
The cleavage of the ester bond in this compound can be efficiently achieved under both basic and acidic conditions. The choice of method depends on the overall substrate stability and desired reaction kinetics.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, also known as saponification, is the most common and generally preferred method for cleaving phenolic acetates. It is an effectively irreversible process that typically proceeds to completion.[3][4] The reaction proceeds via a nucleophilic acyl substitution mechanism.
The key steps are:
-
Nucleophilic Attack: A hydroxide ion (⁻OH) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester. This breaks the C=O π bond and forms a tetrahedral intermediate.[5]
-
Collapse of Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the expulsion of the 2-acetylphenoxide ion, which is a relatively good leaving group.
-
Irreversible Acid-Base Reaction: The newly formed acetic acid is immediately deprotonated by the strongly basic 2-acetylphenoxide or another hydroxide ion. This final, rapid acid-base transfer forms sodium acetate and the sodium salt of 2-hydroxyacetophenone, driving the reaction to completion and rendering it irreversible under these conditions.[5][6]
Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible process, representing the reverse of Fischer esterification.[3] To drive the reaction toward the products, Le Châtelier's principle is employed, typically by using a large excess of water as the solvent.
The key steps are:
-
Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H₃O⁺). This step activates the carbonyl group, making it significantly more electrophilic.[6]
-
Nucleophilic Attack: A weak nucleophile, water, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination & Deprotonation: The intermediate collapses, eliminating the protonated leaving group (acetic acid) and regenerating the acid catalyst, yielding the final 2-hydroxyacetophenone product.
Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.
Part 2: Experimental Protocols & Workflow
The following protocols are designed to be self-validating, with clear checkpoints for reaction monitoring.
Protocol A: Base-Catalyzed Hydrolysis (Saponification)
This protocol utilizes sodium hydroxide in an aqueous methanol solution, a standard and highly effective method for ester cleavage.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| This compound | ≥98% | Standard Supplier | Starting Material |
| Sodium Hydroxide (NaOH) | ACS Reagent | Standard Supplier | Base |
| Methanol (MeOH) | ACS Reagent | Standard Supplier | Co-solvent for solubility |
| Deionized Water | Laboratory Grade | N/A | Solvent |
| Hydrochloric Acid (HCl) | 2 M aq. solution | Standard Supplier | For neutralization/workup |
| Ethyl Acetate (EtOAc) | ACS Reagent | Standard Supplier | Extraction Solvent |
| Anhydrous MgSO₄ or Na₂SO₄ | ACS Reagent | Standard Supplier | Drying Agent |
| TLC Plates | Silica Gel 60 F₂₅₄ | Standard Supplier | For reaction monitoring |
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq.) in methanol (approx. 10 mL per gram of substrate).
-
Addition of Base: In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide. Add 1.5 equivalents of the NaOH solution to the stirring methanolic solution of the substrate at room temperature.
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (approx. 65-70°C). The rationale for heating is to increase the reaction rate.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 30 minutes. Use a 7:3 mixture of Hexanes:Ethyl Acetate as the eluent. The starting material is less polar than the product. The reaction is complete when the starting material spot is no longer visible by UV light.
-
Workup - Quenching and Neutralization: Once complete, cool the flask to room temperature in an ice bath. Slowly and carefully add 2 M HCl solution until the pH of the mixture is acidic (pH ~2-3). This crucial step protonates the phenoxide and acetate ions, rendering the final product and byproduct neutral and extractable into an organic solvent.[5]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers. The purpose of multiple extractions is to maximize the recovery of the product from the aqueous phase.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 2-hydroxyacetophenone can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography if necessary.
Protocol B: Mild Hydrolysis with Sodium Bicarbonate
For substrates sensitive to strong bases, a milder method using sodium bicarbonate in water can be employed.[7]
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask, charge this compound (1.0 eq.) and sodium bicarbonate (NaHCO₃, 6.0 eq.).
-
Reaction Execution: Add deionized water (approx. 8 mL per mmol of substrate) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC as described in Protocol A. Reaction times may be longer (6-12 hours) due to the milder conditions.
-
Workup and Extraction: Upon completion, dilute the reaction mixture with water and extract three times with ethyl acetate. The workup is simpler as strong acidification is not required.
-
Drying and Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify as needed.
Part 3: Analytical Monitoring and Characterization
Robust analytical methods are essential for confirming reaction completion and verifying the structure and purity of the final product.
| Technique | Purpose | Expected Observation |
| TLC | Reaction Monitoring | Disappearance of starting material spot (higher Rf) and appearance of product spot (lower Rf, more polar). |
| HPLC | Quantitative Analysis | A peak corresponding to this compound will decrease in area, while a new peak for 2-hydroxyacetophenone will appear and grow.[8] |
| ¹H NMR | Structural Confirmation | Disappearance of the acetate methyl singlet (δ ≈ 2.3 ppm). Appearance of a broad phenolic -OH singlet (can range from δ ≈ 5-12 ppm, D₂O exchangeable). |
| IR Spectroscopy | Functional Group ID | Disappearance of the ester C=O stretch (~1760 cm⁻¹). Appearance of a broad O-H stretch (~3400-3000 cm⁻¹). The ketone C=O stretch remains (~1650 cm⁻¹). |
Part 4: Experimental Workflow Visualization
The overall process from setup to analysis can be visualized as a coherent workflow.
Caption: General Experimental Workflow for Hydrolysis.
Conclusion
The selective hydrolysis of this compound is a straightforward yet vital transformation for the synthesis of pure 2-hydroxyacetophenone. The base-catalyzed (saponification) method offers an efficient and irreversible pathway, making it ideal for achieving high conversion. For substrates with base-sensitive functionalities, milder conditions or an acid-catalyzed approach provide viable alternatives. By employing the robust protocols and analytical monitoring techniques detailed in this guide, researchers can confidently and successfully perform this critical deprotection step, enabling the advancement of complex synthetic projects in drug discovery and materials science.
References
- Benchchem. Application Notes and Protocols: Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement.
- University of Calgary. Ch20: Hydrolysis of Esters.
- Chemistry Steps.
- Wikipedia. Ester hydrolysis.
- Grokipedia. Fries rearrangement.
- Master Organic Chemistry.
- Science Discussions. Mechanisms of Ester hydrolysis.
- Agilent Technologies. C&EN White Paper | Online Reaction Monitoring of Aspirin Hydrolysis.
- Bora, U.
Sources
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- 2. grokipedia.com [grokipedia.com]
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- 4. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. asianpubs.org [asianpubs.org]
- 8. C&EN White Paper | Online Reaction Monitoring of Aspirin Hydrolysis [connect.discoveracs.org]
Role of ionic liquids in the synthesis of 2-hydroxyacetophenone
Application Note & Protocol
Topic: The Role of Ionic Liquids in the Green Synthesis of 2-Hydroxyacetophenone
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2'-Hydroxyacetophenone is a critical intermediate in the synthesis of pharmaceuticals and specialty chemicals.[1] Its production via the traditional Fries rearrangement of phenyl acetate is often hampered by the use of stoichiometric amounts of corrosive and environmentally hazardous Lewis acids, such as aluminum chloride (AlCl₃).[2][3] This application note details the transformative role of ionic liquids (ILs) as recyclable, dual-function catalyst-solvents that significantly improve the efficiency, selectivity, and environmental footprint of this synthesis. We provide a comprehensive overview of the mechanistic advantages, comparative performance data, and a detailed, field-tested protocol for the synthesis of 2'-hydroxyacetophenone using a chloroaluminate ionic liquid system.
Introduction: The Challenge of Synthesizing 2'-Hydroxyacetophenone
The synthesis of hydroxyaryl ketones is a cornerstone of industrial organic chemistry. 2'-Hydroxyacetophenone, the ortho-isomer, is particularly valuable. The primary synthetic route is the Fries rearrangement, an intramolecular acylation of a phenolic ester.[1][3]
Traditional Fries Rearrangement: The reaction is conventionally catalyzed by strong Lewis acids like AlCl₃.[2] However, this method suffers from several drawbacks:
-
High Catalyst Loading: The Lewis acid is consumed through complexation with both the starting material and the ketone product, necessitating more than stoichiometric amounts.[2]
-
Corrosive & Hazardous Conditions: The use of AlCl₃ and the vigorous hydrolysis step (quenching) present significant safety and equipment corrosion challenges.[2]
-
Environmental Burden: The process generates a large volume of acidic aqueous waste, which is difficult to treat.
-
Poor Selectivity: The reaction often yields a mixture of ortho (2'-hydroxyacetophenone) and para (4'-hydroxyacetophenone) isomers, requiring energy-intensive separation.[3]
Ionic liquids present a compelling solution to these challenges, offering a pathway to a greener, more efficient, and selective synthesis.[4]
The Ionic Liquid Advantage: A Paradigm Shift in Catalysis
Ionic liquids (ILs) are salts with melting points below 100 °C, composed of organic cations and organic or inorganic anions.[4][5] Their negligible vapor pressure, high thermal stability, and tunable nature make them "designer solvents."[4][6] In the context of the Fries rearrangement, specific ILs, particularly chloroaluminates, act as both the reaction medium and the Lewis acid catalyst.[7][8]
Causality of Enhanced Performance:
-
Dual-Role Functionality: Chloroaluminate ILs, such as 1-butyl-3-methylimidazolium chloroaluminate ([Bmim]Cl·AlCl₃), contain Lewis acidic species like [Al₂Cl₇]⁻.[7][9] These species activate the phenyl acetate for rearrangement, eliminating the need for an external catalyst.
-
Tuned Selectivity: The reaction environment provided by the IL favors the formation of the ortho isomer. Higher reaction temperatures, safely achievable due to the high thermal stability of ILs, promote the thermodynamically more stable ortho product-catalyst complex.[3][10]
-
Simplified Workup: The non-volatile nature of ILs allows for product separation via extraction, leaving the IL phase behind.[11][12]
-
Catalyst Recyclability: The recovered IL can be dried and reused in subsequent batches, drastically reducing waste and cost, a key tenet of green chemistry.[4][13]
Reaction Mechanism in Ionic Liquids
The diagram below illustrates the Fries rearrangement of phenyl acetate catalyzed by a chloroaluminate ionic liquid. The Lewis acidic component of the IL coordinates with the carbonyl oxygen, facilitating the cleavage of the ester bond to form a key acylium ion intermediate. This intermediate then undergoes an intramolecular electrophilic aromatic substitution onto the phenol ring, preferentially at the ortho position at elevated temperatures.
Caption: Fries Rearrangement Mechanism in a Chloroaluminate IL.
Performance Data: Ionic Liquid vs. Conventional Method
The use of an ionic liquid medium significantly enhances key reaction metrics compared to the traditional AlCl₃-catalyzed method.
| Parameter | Conventional Method (AlCl₃) | Ionic Liquid Method ([Bmim]Cl·AlCl₃) | Justification & Reference |
| Catalyst Loading | >1.0 equivalent (Stoichiometric) | Acts as solvent and catalyst | IL serves dual role, eliminating need for excess Lewis acid.[2][7] |
| Typical Temperature | 120-160 °C | 120-140 °C | Both require heat, but ILs offer superior thermal stability.[3][14] |
| Reaction Time | 1.5 - 3 hours | ~1.5 hours | Reaction rates are comparable and efficient.[14][15] |
| Yield (2-HAP) | ~58-65% | Up to 83% | Improved efficiency and selectivity of the IL system.[14][15][16] |
| Ortho/Para Ratio | Variable, often requires optimization | Highly selective for ortho isomer (>3.5:1) | The IL environment and temperature control favor ortho product formation.[3][17] |
| Catalyst Recyclability | No | Yes (multiple cycles) | Non-volatility allows for simple extraction and reuse.[4][13] |
| Waste Generation | High (acidic aqueous waste) | Low (minimal solvent loss) | Recyclability drastically reduces the process mass intensity. |
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis of 2'-hydroxyacetophenone using a chloroaluminate ionic liquid. The protocol is designed to be self-validating, with clear checkpoints.
Workflow Overview
Caption: Experimental Workflow for 2-HAP Synthesis.
Protocol 1: Synthesis of Phenyl Acetate (Precursor)
-
Rationale: This initial step converts phenol into its ester, phenyl acetate, which is the substrate for the Fries rearrangement. Direct acylation of phenol is often complicated by competing C-acylation.[14]
-
Materials:
-
Phenol (14.1 g, 0.15 mol)
-
Acetyl chloride (14.13 g, 0.18 mol)
-
Cyclohexane (40 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a 250 mL three-neck flask equipped with a magnetic stirrer and dropping funnel, combine phenol and cyclohexane.
-
Cool the flask in an ice bath and add acetyl chloride dropwise over 30 minutes.
-
Allow the reaction to stir at room temperature for 2-3 hours.
-
Checkpoint: Monitor reaction completion using thin-layer chromatography (TLC). The spot corresponding to phenol should disappear.
-
Carefully transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution until effervescence ceases and the aqueous layer is basic (pH ~8).[14]
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain phenyl acetate as a light-yellow oil.
-
Expected Outcome: Yield should be approximately 99%.[14]
-
Protocol 2: Ionic Liquid-Mediated Fries Rearrangement
-
Rationale: This is the core step where the ionic liquid acts as both solvent and catalyst to rearrange phenyl acetate into 2'-hydroxyacetophenone. The temperature is maintained at 130°C to favor the formation of the ortho isomer.[3][14]
-
Materials:
-
Procedure:
-
In a three-necked flask equipped with a reflux condenser and thermometer, place the phenyl acetate and the ionic liquid. If used, add the anhydrous AlCl₃ portion-wise.
-
Heat the mixture in an oil bath to 130°C and maintain reflux for 1.5 hours.[14][15] The mixture will darken.
-
Checkpoint: Monitor the reaction by TLC. The spot for phenyl acetate should diminish while a new, lower Rf spot for the product appears.
-
After 1.5 hours, remove the heat source and allow the flask to cool to room temperature.
-
Protocol 3: Product Workup and IL Recovery
-
Rationale: The reaction complex is hydrolyzed to liberate the product. The product is then extracted into an organic solvent, leaving the ionic liquid in the aqueous/ionic phase for recovery.
-
Materials:
-
5% Hydrochloric acid (HCl) solution (50 mL)
-
Ethyl acetate (3 x 50 mL)
-
-
Procedure:
-
Carefully and slowly add 50 mL of 5% HCl solution to the cooled reaction mixture to hydrolyze the complex.[14][16]
-
Transfer the entire mixture to a separatory funnel.
-
Extract the aqueous layer three times with 50 mL portions of ethyl acetate.[14] The product is more soluble in the organic phase.
-
For Product Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by steam distillation or crystallization to yield pure 2'-hydroxyacetophenone.[14][15]
-
Expected Outcome: A yield of 77% or higher can be achieved.[14]
-
For IL Recovery: The remaining aqueous/ionic liquid phase can be heated under vacuum to remove water and residual solvents, allowing the ionic liquid to be recycled for subsequent reactions.[11][13]
-
Conclusion
The application of ionic liquids, particularly chloroaluminates, in the Fries rearrangement for synthesizing 2'-hydroxyacetophenone represents a significant advancement over traditional methods. By functioning as both a catalyst and a solvent, ILs enhance reaction yields and selectivity towards the desired ortho isomer while operating within the principles of green chemistry. The demonstrated recyclability and reduction in hazardous waste position this methodology as a superior, sustainable alternative for industrial and research applications, aligning with the growing demand for environmentally benign chemical processes.
References
-
Tunable Aryl Imidazolium Recyclable Ionic Liquid with Dual Brønsted–Lewis Acid as Green Catalyst for Friedel–Crafts Acylation and Thioesterification. National Institutes of Health (NIH). [Link]
-
Tunable Aryl Imidazolium Recyclable Ionic Liquid with Dual Brønsted–Lewis Acid as Green Catalyst for Friedel–Crafts Acylation and Thioesterification. MDPI. [Link]
-
Fries rearrangement in ionic melts. ResearchGate. [Link]
- Preparation method of 2-hydroxyacetophenone.
-
Fries Rearrangement. Organic Chemistry Portal. [Link]
-
Fries rearrangement. Wikipedia. [Link]
-
Preparation method of 2-hydroxyacetophenone. Patsnap Eureka. [Link]
-
Recycling and Reuse of Ionic Liquid in Homogeneous Cellulose Acetylation. ResearchGate. [Link]
-
Method for preparing p-hydroxy phenyl ethyl ketone compound through rearrangement reaction under catalysis of acidic ionic liquid. Patsnap Eureka. [Link]
-
Electrochemical Studies of the Fries Rearrangement in Ionic Liquids. ResearchGate. [Link]
-
What is the Fries Rearrangement Reaction?. BYJU'S. [Link]
-
(PDF) Ionic Liquids Recycling for Reuse. ResearchGate. [Link]
-
Scheme 6. Fries rearrangement of phenyl acetate.. ResearchGate. [Link]
-
Application of Ionic Liquids in Multicomponent Reactions. National Institutes of Health (NIH). [Link]
-
Recovery and purification of ionic liquids from solutions: a review. PubMed Central. [Link]
-
Synthesis of 2-hydroxyacetophenone. PrepChem.com. [Link]
-
Chloroaluminate Ionic Liquid Immobilized on Magnetic Nanoparticles as a Heterogeneous Lewis Acidic Catalyst for the Friedel–Crafts Sulfonylation of Aromatic Compounds. National Institutes of Health (NIH). [Link]
- Method for preparing p-hydroxy phenyl ethyl ketone compound through rearrangement reaction under catalysis of acidic ionic liquid.
-
Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. National Institutes of Health (NIH). [Link]
-
Anionic Snieckus-Fries Rearrangement: Solvent Effects and Role of Mixed Aggregates. National Institutes of Health (NIH). [Link]
-
Regioselective anionic Fries rearrangement of 2 a. Reaction conditions:.... ResearchGate. [Link]
-
Industrial Applications of Ionic Liquids. MDPI. [Link]
-
Active species in chloroaluminate ionic liquids catalyzing low-temperature polyolefin deconstruction. mediaTUM. [Link]
-
Chloroaluminate Ionic Liquids: from their Structural Properties to their Applications in Process Intensification. ResearchGate. [Link]
-
The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. MDPI. [Link]
-
Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems. National Institutes of Health (NIH). [Link]
-
Electrochemical Studies of the Fries Rearrangement in Ionic Liquids. ResearchGate. [Link]
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Application Notes & Protocols: Biocatalytic Routes for the Synthesis of 2-Hydroxyacetophenone
Abstract: 2-Hydroxyacetophenone (2-HAP) is a valuable chemical intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals[1][2]. Traditional chemical syntheses, such as the Fries rearrangement of phenyl acetate or the Friedel-Crafts acylation of phenol, often require harsh conditions, hazardous reagents, and can suffer from poor regioselectivity[1][3]. Biocatalysis presents a powerful and sustainable alternative, offering high selectivity under mild, environmentally benign conditions. This guide provides an in-depth exploration of modern biocatalytic strategies for synthesizing 2-HAP, designed for researchers, scientists, and professionals in drug development. We will detail the enzymatic mechanisms, provide comparative data, and present step-by-step protocols for key methodologies.
The Imperative for Greener Synthesis: Why Biocatalysis?
The chemical industry's shift towards green chemistry principles has catalyzed the adoption of enzymatic processes. For the synthesis of aromatic ketones like 2-HAP, biocatalysis offers several distinct advantages over classical organic chemistry approaches:
-
High Selectivity: Enzymes can exhibit exceptional regio-, chemo-, and enantioselectivity, minimizing the formation of unwanted byproducts like the isomeric 4-hydroxyacetophenone, a common issue in Fries rearrangements[3].
-
Mild Reaction Conditions: Biocatalytic reactions typically occur in aqueous media at ambient temperature and neutral pH, reducing energy consumption and eliminating the need for corrosive catalysts and volatile organic solvents.
-
Sustainability: Enzymes are biodegradable catalysts derived from renewable resources, aligning with the goals of a circular economy.
-
Process Integration: As we will explore, multiple enzymatic steps can be combined into elegant one-pot cascade reactions, often within a single microbial host, simplifying downstream processing[4][5].
Enzymatic Strategies for 2-Hydroxyacetophenone Synthesis
We will now examine two primary, field-proven biocatalytic routes for the production of 2-HAP.
Route 1: Two-Enzyme Cascade from Racemic Styrene Oxide
This innovative approach transforms a low-cost racemic starting material into a specific α-hydroxy ketone through a sequential enzymatic cascade. The process relies on the co-expression of an epoxide hydrolase and an engineered alcohol dehydrogenase within a whole-cell biocatalyst, typically Escherichia coli[4][6]. This whole-cell approach is particularly advantageous as it harnesses the host cell's metabolism for the continuous regeneration of the expensive nicotinamide dinucleotide coenzyme (NAD⁺) required by the dehydrogenase, a critical factor for economic viability[4][7].
Causality of the Workflow: The cascade begins with racemic styrene oxide, which passively diffuses into the host cell. Inside, a stereoselective potato epoxide hydrolase (StEH1) catalyzes the enantioconvergent hydrolysis of the epoxide to produce the single isomer (1R)-phenylethane-1,2-diol[4]. This diol is the specific substrate for a second, engineered alcohol dehydrogenase (ADH), which performs a regioselective oxidation of the secondary alcohol to yield the final product, 2-hydroxyacetophenone. The product then diffuses out of the cell into the medium, from which it can be easily extracted[4][6].
Caption: Enzymatic cascade for 2-HAP synthesis in a whole-cell system.
Experimental Protocol: Whole-Cell Synthesis of 2-HAP from Styrene Oxide
This protocol is adapted from the methodology described by Söderlund et al. (2022)[4]. It outlines the cultivation, induction, and biotransformation steps using an E. coli strain co-expressing the required enzymes.
Materials:
-
E. coli strain (e.g., BL21(DE3)) transformed with an expression vector (e.g., pETDuet) containing genes for potato epoxide hydrolase (StEH1) and an engineered alcohol dehydrogenase (e.g., ADH-A variant C1 or C1B1)[4].
-
2TY medium (16 g/L tryptone, 10 g/L yeast extract, 5 g/L NaCl).
-
Appropriate antibiotics (e.g., 100 µg/mL ampicillin, 50 µg/mL kanamycin).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
-
Racemic styrene oxide (substrate).
-
Shaking incubator, centrifuge, and analytical equipment (HPLC).
Protocol Steps:
-
Inoculation: Inoculate 2.5 mL of 2TY medium (with antibiotics) with a single colony of the transformed E. coli. Incubate at 25°C, 200 rpm for 5 hours[4].
-
Overnight Culture: Transfer 1 mL of the starter culture to 35 mL of 2TY medium (with antibiotics) and incubate overnight at 25°C, 200 rpm[4].
-
Scale-Up Culture: Inoculate 500 mL of 2TY medium (with antibiotics) with 10 mL of the overnight culture in a larger flask. Monitor optical density at 600 nm (OD₆₀₀)[4].
-
Induction: When the culture reaches an OD₆₀₀ of approximately 0.4-0.6 (log phase), induce protein expression by adding IPTG to a final concentration of 1.0 mM[4].
-
Substrate Addition: One hour after induction, add neat racemic styrene oxide directly to the cell culture to a final concentration of 10 mM[4].
-
Biotransformation: Continue incubation at the desired temperature (e.g., 25°C), 200 rpm. Monitor the reaction progress over time (e.g., 24-48 hours) by taking samples periodically.
-
Sample Preparation & Analysis:
-
Withdraw 1 mL aliquots of the culture.
-
Centrifuge at 17,000 x g for 5 minutes to separate the supernatant from the cell pellet[4].
-
Filter the supernatant through a 0.45 µm PVDF membrane filter[4].
-
Analyze the filtered supernatant by reverse-phase HPLC to quantify styrene oxide, 1-phenylethane-1,2-diol, and 2-hydroxyacetophenone. A C18 column can be used with a methanol/water gradient, monitoring at 220 nm for the epoxide and diol, and 244 nm for the ketone product[4].
-
-
Product Recovery: After the reaction reaches completion or desired yield, the product can be extracted from the culture medium using an organic solvent like ethyl acetate.
Route 2: C-C Bond Ligation via Pyruvate Decarboxylase
An alternative and elegant strategy involves the unnatural C-C bond-forming capability of certain lyase enzymes. Specifically, pyruvate decarboxylase (PDC) from Candida tropicalis has been shown to catalyze the ligation of benzaldehyde and glyoxylic acid to form an intermediate that spontaneously yields 2-HAP[5]. This route is attractive due to its use of inexpensive and readily available starting materials.
Causality of the Workflow: The reaction leverages the carboligation activity of PDC. Benzaldehyde acts as the acceptor molecule, while glyoxylic acid serves as the donor. The enzyme facilitates the formation of a new carbon-carbon bond, leading to the synthesis of 2-hydroxy-2-phenylacetaldehyde. This intermediate is unstable and undergoes a spontaneous proton transfer to rearrange into the more stable 2-hydroxyacetophenone, driving the reaction forward. This enzymatic-chemical cascade can achieve high yields in a one-pot setup[5].
Caption: Enzymatic-chemical cascade for 2-HAP synthesis using PDC.
Experimental Protocol: PDC-Catalyzed Synthesis of 2-HAP
This protocol is a generalized procedure based on the principles described by Wu et al. (2021) for the enzymatic synthesis of aromatic α-hydroxy ketones[5].
Materials:
-
Purified or partially purified Pyruvate Decarboxylase from Candida tropicalis (CtPDC1).
-
Benzaldehyde.
-
Glyoxylic acid.
-
Reaction Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0).
-
Thiamine pyrophosphate (TPP) and MgCl₂ (essential cofactors for PDC).
-
Stirred reaction vessel, pH meter, and analytical equipment (HPLC).
Protocol Steps:
-
Reaction Setup: In a temperature-controlled vessel, prepare the reaction mixture containing:
-
50 mM potassium phosphate buffer (pH 7.0).
-
Substrate 1: Benzaldehyde (e.g., 50 mM).
-
Substrate 2: Glyoxylic acid (e.g., 100 mM, excess is often beneficial).
-
Cofactors: 0.2 mM TPP and 5 mM MgCl₂.
-
-
Enzyme Addition: Initiate the reaction by adding the CtPDC1 enzyme solution to the mixture. The optimal enzyme concentration should be determined empirically but can start in the range of 1-5 mg/mL.
-
Biotransformation: Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle stirring. Maintain the pH of the reaction mixture around 7.0, as the consumption of glyoxylic acid can cause pH shifts.
-
Monitoring: Track the formation of 2-HAP over time using HPLC analysis. A C18 column with a suitable mobile phase (e.g., acetonitrile/water) can be used for separation and quantification.
-
Reaction Quench and Workup: Once the reaction has reached the desired conversion, stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent like acetonitrile or by acidification).
-
Product Isolation: Extract the 2-HAP from the aqueous reaction mixture using an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers can then be washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.
Comparative Analysis and Future Outlook
To aid researchers in selecting the most appropriate method, the two primary biocatalytic routes are compared below.
| Feature | Route 1: ADH Cascade | Route 2: PDC Ligation |
| Enzyme(s) | Epoxide Hydrolase, Alcohol Dehydrogenase | Pyruvate Decarboxylase |
| Starting Material(s) | Racemic Styrene Oxide | Benzaldehyde, Glyoxylic Acid |
| Key Advantage | Enantioconvergent; excellent for whole-cell systems with internal cofactor recycling[4]. | Uses very low-cost, simple substrates; high theoretical yield[5]. |
| Key Challenge | Requires co-expression of two enzymes; potential toxicity of styrene oxide to host cells. | Requires purified enzyme or lysate; potential for byproduct formation. |
| Biocatalyst Format | Primarily whole-cell[4]. | Purified enzyme or cell-free extract[5]. |
Future Outlook: The field of biocatalysis is rapidly advancing. The direct, regioselective hydroxylation of acetophenone at the C2 position using engineered monooxygenases, such as cytochrome P450s, represents a highly desirable but challenging future direction[8][9][10]. Success in this area would provide the most direct and atom-economical route to 2-HAP. Protein engineering and directed evolution will be critical tools in developing enzymes with the required activity and selectivity for this transformation[9].
General Workflow for Whole-Cell Biocatalysis
The use of whole-cell biocatalysts is a recurring theme due to its cost-effectiveness and process simplicity[7][11]. The following diagram illustrates a generalized workflow applicable to many biocatalytic production schemes, including the ADH cascade described above.
Caption: Generalized workflow for production using whole-cell biocatalysts.
Conclusion
Biocatalytic routes for the synthesis of 2-hydroxyacetophenone offer significant advantages in sustainability, selectivity, and safety over traditional chemical methods. The two-enzyme cascade from styrene oxide and the PDC-catalyzed C-C ligation represent two robust and validated strategies, each with unique benefits. As enzyme discovery and protein engineering techniques continue to evolve, the development of even more direct and efficient biocatalytic pathways, such as the direct hydroxylation of acetophenone, is on the horizon, promising to further revolutionize the production of this important chemical intermediate.
References
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Söderlund, I., Tjärnhage, E., Hamnevik, E., & Widersten, M. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. Biotechnology Letters, 44, 985–990. [Link]
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Söderlund, I., Tjärnhage, E., Hamnevik, E., & Widersten, M. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. ProQuest. [Link]
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Wu, S., et al. (2021). One-Pot Enzymatic–Chemical Cascade Route for Synthesizing Aromatic α-Hydroxy Ketones. ACS Catalysis, 11(5), 2646–2653. [Link]
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Kirschner, A., & Bornscheuer, U. T. (2011). Baeyer-Villiger Monooxygenases: More Than Just Green Chemistry. Chemical Reviews, 111(7), 4435-4471. [Link]
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Patil, D. (2015). Biocatalysis using plant material: A green access to asymmetric reduction. International Journal of ChemTech Research, 8(8), 318-324. [Link]
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ResearchGate. (n.d.). Reaction scheme for the bioreduction of aromatic and aliphatic ketones using Lens culinaris. ResearchGate. [Link]
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Kamerbeek, N. M., et al. (2003). Substrate Specificity and Enantioselectivity of 4-Hydroxyacetophenone Monooxygenase. Applied and Environmental Microbiology, 69(1), 419-426. [Link]
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Marrero, E., et al. (2008). Substituent effects in the Baeyer-Villiger reaction of acetophenones: A theoretical study. Journal of Physical Organic Chemistry, 21(10-11), 934-943. [Link]
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Balke, K., et al. (2019). Baeyer–Villiger Monooxygenases: Tunable Oxidative Biocatalysts. ACS Catalysis, 9(11), 10497-10527. [Link]
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Wikipedia. (n.d.). Baeyer–Villiger oxidation. Wikipedia. [Link]
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Let's Talk Academy. (2024). Baeyer-Villiger Monooxygenases and Their Oxidative Reactions. Let's Talk Academy. [Link]
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CONICET. (n.d.). Biocell - BIOTECHNOLOGICAL STRATEGIES TOWARD AN AROMA KETONE. CONICET. [Link]
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Georgia Southern University. (2019). The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes. Georgia Southern Commons. [Link]
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Denisov, I. G., et al. (2005). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews, 105(6), 2253-2278. [Link]
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Li, H., et al. (2020). Production of ρ-Hydroxyacetophenone by Engineered Escherichia coli Heterologously Expressing 1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase. Current Issues in Molecular Biology, 43(1), 1-12. [Link]
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Bell, S. G., et al. (2019). Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering. Chemistry – A European Journal, 25(48), 11276-11286. [Link]
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Pharmaceutical Technology. (2004). Industrial Applications of Whole-Cell Biocatalysis. Pharmaceutical Technology, 28(11). [Link]
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NIH. (2018). Whole-cell biocatalysis platform for gram-scale oxidative dearomatization of phenols. National Institutes of Health. [Link]
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ResearchGate. (2022). Mechanism of the cytochrome P450 catalyzed hydroxylation including shunt pathways. ResearchGate. [Link]
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ResearchGate. (2005). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. ResearchGate. [Link]
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Furuya, T., et al. (2019). Monooxygenase-catalyzed regioselective hydroxylation for the synthesis of hydroxyequols. RSC Advances, 9(38), 21826-21830. [Link]
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PubMed. (2019). Monooxygenase-catalyzed regioselective hydroxylation for the synthesis of hydroxyequols. PubMed. [Link]
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PrepChem.com. (n.d.). Synthesis of 2-hydroxyacetophenone. PrepChem.com. [Link]
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ACS Publications. (2020). Regioselective Hydroxylation of Unsymmetrical Ketones Using Cu, H2O2, and Imine Directing Groups via Formation of an Electrophilic Cupric Hydroperoxide Core. ACS Publications. [Link]
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Sligar, S. G., et al. (1977). Chemical mechanisms for cytochrome P-450 hydroxylation: evidence for acylation of heme-bound dioxygen. Proceedings of the National Academy of Sciences, 74(10), 4095-4099. [Link]
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PMC. (2018). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC. [Link]
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Frontiers. (2022). Regioselective One-Pot Synthesis of Hydroxy-(S)-Equols Using Isoflavonoid Reductases and Monooxygenases and Evaluation of the Hydroxyequol Derivatives as Selective Estrogen Receptor Modulators and Antioxidants. Frontiers. [Link]
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Application Notes and Protocols for the Synthesis of the Anticoagulant Warfarin Utilizing 2-Acetylphenyl Acetate Derivatives
Introduction: The Synthetic Pathway to a Landmark Anticoagulant
Warfarin, known chemically as 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one, stands as a cornerstone of oral anticoagulant therapy. Its synthesis is a classic example of strategic organic chemistry, building a complex heterocyclic structure from readily available precursors. This guide provides an in-depth exploration of a commercially viable and flexible synthetic route to Warfarin. The journey begins with derivatives of 2-acetylphenyl acetate, which serve as the foundational building blocks for the crucial intermediate, 4-hydroxycoumarin.
This document is structured to provide not just a series of steps, but a deep understanding of the chemical logic underpinning the synthesis. We will first detail the preparation of the key 4-hydroxycoumarin core via an intramolecular Claisen condensation. Subsequently, we will describe the final convergent step—a Michael addition—to construct the Warfarin molecule. Each protocol is presented with an emphasis on the causality behind experimental choices, ensuring that researchers can not only replicate the synthesis but also adapt and troubleshoot it with a firm grasp of the underlying principles.
Part 1: Synthesis of the Core Intermediate: 4-Hydroxycoumarin
The structural heart of Warfarin is the 4-hydroxycoumarin moiety. The most efficient route to this intermediate begins with 2'-hydroxyacetophenone (the hydrolyzed form of this compound). For completeness, we will first briefly outline the synthesis of this precursor from phenol, establishing a complete synthetic path from basic commodity chemicals.
Section 1.1: Foundational Precursor Synthesis: 2'-Hydroxyacetophenone via Fries Rearrangement
2'-Hydroxyacetophenone is a vital organic intermediate.[1] A common industrial method for its synthesis involves two primary stages: the acetylation of phenol to yield phenyl acetate, followed by a Lewis acid-catalyzed Fries rearrangement.[2][3]
The Fries rearrangement is a regioselective reaction where a phenolic ester isomerizes to a hydroxy aryl ketone.[2] The choice of reaction temperature is critical; lower temperatures tend to favor the formation of the para-isomer (4'-hydroxyacetophenone), whereas higher temperatures promote the desired ortho-isomer, 2'-hydroxyacetophenone.[3]
Section 1.2: The Dieckmann Condensation: Crafting the 4-Hydroxycoumarin Ring
The conversion of 2'-hydroxyacetophenone to 4-hydroxycoumarin is achieved through a base-catalyzed intramolecular cyclization with a carbonate ester, such as diethyl carbonate.[4][5] This reaction is a classic example of a Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[6][7][8]
Mechanism Insight: The reaction is initiated by a strong base, typically sodium hydride (NaH), which deprotonates the phenolic hydroxyl group of 2'-hydroxyacetophenone. The resulting phenoxide then acts as a nucleophile, attacking one of the carbonyl groups of diethyl carbonate in an acylation step. The intermediate formed then undergoes an intramolecular nucleophilic attack: an enolate, formed by deprotonation of the acetyl methyl group, attacks the newly formed ester carbonyl. Subsequent elimination of an ethoxide leaving group generates the cyclic coumarin ring.[9] This final irreversible deprotonation of the highly acidic 4-hydroxy group drives the reaction to completion.[8][10] The use of an anhydrous aprotic solvent like toluene is crucial to prevent quenching the strong base and unwanted side reactions.[4][9]
Protocol 1: Synthesis of 4-Hydroxycoumarin
-
Materials:
-
2'-Hydroxyacetophenone
-
Diethyl carbonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous toluene
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
-
Procedure:
-
Prepare a suspension of sodium hydride (1.5 equivalents) in anhydrous toluene in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
In the dropping funnel, prepare a solution of 2'-hydroxyacetophenone (1 equivalent) and diethyl carbonate (2.5 equivalents) in anhydrous toluene.[9]
-
Heat the sodium hydride suspension to reflux. Add the solution from the dropping funnel dropwise to the stirred, refluxing suspension.
-
Maintain reflux until the evolution of hydrogen gas ceases (typically several hours). The reaction can be monitored by observing the gas outlet.
-
Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of water to destroy any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel. Separate the aqueous layer.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1-2 with concentrated hydrochloric acid. This will precipitate the 4-hydroxycoumarin.[11]
-
Collect the white precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry in a vacuum oven.[12]
-
The crude product can be further purified by recrystallization from boiling water or ethanol.[12]
-
Part 2: The Final Assembly: Synthesis of Warfarin
The final step in the synthesis is the construction of the full Warfarin molecule. This is accomplished via a Michael addition reaction, where the nucleophilic C3 carbon of 4-hydroxycoumarin attacks the β-carbon of an α,β-unsaturated ketone, specifically benzalacetone (4-phenyl-3-buten-2-one).[13]
Causality in Catalysis: This reaction can be catalyzed by either acid or base, though base catalysis is common.[13] Traditional methods often use pyridine as both a solvent and a catalyst.[14] However, more modern and "green" approaches have been developed. For instance, using ionic liquids like 1-butyl-3-methylimidazolium bromide ([bmim]Br) can significantly improve yields and reduce reaction times, often allowing the reaction to proceed at room temperature.[14] The choice of catalyst and solvent system impacts reaction kinetics and work-up procedures. For example, reactions in water can yield Warfarin, albeit often requiring longer reflux times and resulting in lower yields compared to other systems.[14]
Protocol 2: Synthesis of Racemic Warfarin
This protocol is adapted from a high-yield procedure utilizing an ionic liquid catalyst.[14]
-
Materials:
-
4-Hydroxycoumarin (1 mmol)
-
Benzalacetone (1 mmol)
-
1-butyl-3-methylimidazolium bromide ([bmim]Br) (1 mmol)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, combine 4-hydroxycoumarin (1 mmol), benzalacetone (1 mmol), and [bmim]Br (1 mmol).
-
Stir the mixture vigorously at room temperature for 5 hours.
-
After the reaction period, add deionized water to the flask.
-
Extract the product into ethyl acetate (e.g., 2 x 15 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude Warfarin.
-
The resulting white powder is often of high purity, but can be recrystallized from a suitable solvent like ethanol if necessary.
-
Data Summary and Characterization
The following table summarizes key quantitative data for the intermediates and the final product, which are essential for verifying the success of the synthesis.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield | Melting Point (°C) |
| Phenyl Acetate | C₈H₈O₂ | 136.15 | ~95%[15] | Liquid |
| 2'-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 70-80%[16] | 4-6 |
| 4-Hydroxycoumarin | C₉H₆O₃ | 162.14 | 85-93%[9] | 212-214[11] |
| Warfarin | C₁₉H₁₆O₄ | 308.33 | ~96% (ionic liquid method)[14] | 157-160[14] |
Spectroscopic Data for Warfarin:
-
IR (KBr, cm⁻¹): 3300 (O-H), 1680 (C=O, ketone), 1610 (C=O, lactone)[14]
-
¹H NMR (CDCl₃, δ ppm): 2.27 (3H, s, Me), 3.30 (2H, d, CH₂), 4.15 (1H, t, CH), 7.11-7.93 (9H, m, Ar-H)
Conclusion
This guide outlines a robust and well-documented synthetic route to the anticoagulant Warfarin, starting from precursors related to this compound. The pathway hinges on two powerful named reactions: the Fries rearrangement to access the key building block 2'-hydroxyacetophenone, and the Dieckmann condensation to construct the 4-hydroxycoumarin core. The synthesis culminates in a high-yield Michael addition to furnish the final active pharmaceutical ingredient. By understanding the mechanisms and the rationale behind the chosen reagents and conditions, researchers and drug development professionals are well-equipped to successfully synthesize and potentially innovate upon this vital therapeutic agent.
References
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Al-Mousawi, S. M., M. El-Apasery, and M. A. El-Awaad. (2015). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Journal of Saudi Chemical Society, 19(4), 377-395. Available at: [Link]
-
Diab, Y., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(2), 19-27. Available at: [Link]
-
Azizian, J., et al. (2016). A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)-one and Synthesis of Warfarin by Ionic Liquid Catalysis. Iranian Journal of Pharmaceutical Research, 15(3), 343-349. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of Warfarin and ring-closing derivative of it via a Michael reaction. Available at: [Link]
- Uwaydah, I. M., et al. (1997). Syntheses based on 2-hydroxyacetophenone. Google Patents EP1089992A4.
-
Chouke, P. B., et al. (2015). Solvent free synthesis of p-hydroxyacetophenone by Fries rearrangement using eco-friendly catalyst. Journal of Chemical and Pharmaceutical Research, 7(9), 727-731. Available at: [Link]
-
Anand, N., & Venkataraman, K. (1948). A new synthesis of 4-hydroxycoumarins. Proceedings of the Indian Academy of Sciences - Section A, 28(3), 151-158. Available at: [Link]
-
reposiTUm. (2010). Asymmetric synthesis of warfarin derivates via homogenous and heterogenous iminium catalysis. Available at: [Link]
-
Chen, Y., et al. (2013). Highly enantioselective synthesis of Warfarin and its analogs catalysed by primary amine–phosphinamide bifunctional catalysts. Organic & Biomolecular Chemistry, 11(4), 620-626. Available at: [Link]
-
Eureka | Patsnap. (n.d.). Production process of p-hydroxyacetophenone. Available at: [Link]
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-
ResearchGate. (n.d.). Top: The acid-mediated Fries rearrangements of phenyl acetate (PA) to.... Available at: [Link]
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ResearchGate. (n.d.). Preparation of hydroxyacetophenones via the Fries rearrangement. A:.... Available at: [Link]
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DOI. (n.d.). Fishing antioxidant 4-hydroxycoumarin derivatives: synthesis, characterization, and in vitro assessments. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 2-hydroxyacetophenone. Available at: [Link]
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Maher, J. (2011). Preparation: Warfarin, Molecule of the Month for February 2011. Available at: [Link]
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University of Bristol. (n.d.). Synthesis of Warfarin. Available at: [Link]
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Chemistry LibreTexts. (2023). 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Available at: [Link]
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Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. Available at: [Link]
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Firoozi, S., et al. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of their anticoagulant effects. Chemical Review and Letters, 7(1), 31-38. Available at: [Link]
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University of Bristol. (n.d.). Introduction to Warfarin Synthesis. Available at: [Link]
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Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Available at: [Link]
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PubMed Central. (n.d.). Mechanism of the Intramolecular Claisen Condensation Reaction Catalyzed by MenB, a Crotonase Superfamily Member. Available at: [Link]
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Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Available at: [Link]
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Application Notes & Protocols: A Four-Step Synthesis of 2-Acetylphenyl Acetate from Phenol
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of 2-Acetylphenyl acetate, a valuable building block in organic synthesis, starting from phenol. The described pathway is a robust, four-step process involving: (1) O-acylation of phenol to phenyl acetate, (2) a regioselective Fries rearrangement to produce 2-hydroxyacetophenone, (3) isomer separation via steam distillation, and (4) final acetylation to yield the target compound. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical advice to ensure procedural success and safety.
Introduction and Synthetic Strategy
This compound is a key intermediate in the synthesis of various specialty chemicals and pharmaceutical compounds. Its preparation from the commodity chemical phenol is a classic and instructive multi-step synthesis that leverages fundamental organic reactions. The overall strategy hinges on the transformation of a phenolic ester into a hydroxy aryl ketone via the Fries rearrangement, a powerful C-acylation reaction.[1][2]
The chosen synthetic route is designed for efficiency and control, proceeding through the following key transformations:
-
Step I: Esterification of Phenol: Phenol is first converted to its acetate ester, phenyl acetate. This step protects the hydroxyl group and sets the stage for the subsequent rearrangement.[3]
-
Step II: Fries Rearrangement: Phenyl acetate undergoes a Lewis acid-catalyzed intramolecular rearrangement to form a mixture of ortho (2-hydroxyacetophenone) and para (4-hydroxyacetophenone) isomers.[4][5] Reaction conditions, particularly temperature, are optimized to favor the formation of the desired ortho product.[6][7]
-
Step III: Isomer Separation: The ortho and para isomers exhibit different physical properties. 2-Hydroxyacetophenone's ability to form intramolecular hydrogen bonds makes it more volatile than its para counterpart, allowing for efficient separation by steam distillation.[6][8]
-
Step IV: Final Acetylation: The isolated 2-hydroxyacetophenone is acetylated to yield the final product, this compound.
The entire workflow is visualized below.
Caption: Overall 4-step synthetic workflow from Phenol to this compound.
Part I: Synthesis of Phenyl Acetate
Principle & Mechanistic Insight
The initial step is a standard esterification (O-acylation) of phenol. Acetic anhydride is a common and effective acetylating agent. The reaction can be catalyzed by a few drops of a strong acid like concentrated sulfuric acid or by a base like pyridine.[9][10] The lone pair of electrons on the phenolic oxygen acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride.
Experimental Protocol: Acetylation of Phenol
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in a cold water bath, add phenol (47 g, 0.5 mol) and acetic anhydride (53.5 g, 0.525 mol).[10]
-
With gentle stirring, cautiously add 3-4 drops of concentrated sulfuric acid to the mixture.[10]
-
An exothermic reaction will occur. Maintain the temperature of the reaction mixture below 50°C by adjusting the cold water bath.
-
After the initial exotherm subsides, continue stirring at room temperature for 1 hour to ensure the reaction goes to completion.
-
Slowly pour the reaction mixture into 250 mL of ice-cold water while stirring to hydrolyze any unreacted acetic anhydride.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 75 mL).
-
Combine the organic layers and wash successively with 10% sodium hydroxide solution (50 mL) to remove unreacted phenol, followed by a saturated brine solution (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield phenyl acetate as a colorless liquid.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Density (g/mL) |
| Phenol | 94.11 | 47.0 | 0.5 | 1.07 |
| Acetic Anhydride | 102.09 | 53.5 | 0.525 | 1.08 |
| Conc. Sulfuric Acid | 98.08 | ~0.2 | Catalyst | 1.84 |
Part II: Fries Rearrangement of Phenyl Acetate
Principle & Mechanistic Insight
The Fries rearrangement is an electrophilic aromatic substitution reaction where an acyl group of a phenolic ester migrates to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[4][11] The mechanism involves the coordination of AlCl₃ to the carbonyl oxygen, followed by the formation of an acylium ion intermediate.[5] This electrophile then attacks the electron-rich aromatic ring at the ortho and para positions.
The regioselectivity is highly dependent on temperature. Higher temperatures (e.g., >160°C) favor the formation of the ortho isomer (2-hydroxyacetophenone), while lower temperatures favor the para isomer.[6][7] This is a classic example of thermodynamic versus kinetic control; the ortho product forms a more stable chelated complex with the aluminum catalyst, making it the thermodynamically favored product at higher temperatures.[2]
Caption: Simplified mechanism of the Lewis acid-catalyzed Fries Rearrangement.
Experimental Protocol: Fries Rearrangement
Safety Note: Anhydrous aluminum chloride is highly reactive with moisture and corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE).
-
Set up a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. Ensure all glassware is thoroughly dried.
-
In the flask, place anhydrous aluminum chloride (80 g, 0.6 mol).[12]
-
Gently heat the flask in an oil bath to 160-170°C.[13]
-
Slowly add phenyl acetate (68 g, 0.5 mol) from the dropping funnel to the heated AlCl₃ over 30 minutes. The reaction is vigorous.
-
After the addition is complete, maintain the reaction mixture at 160-170°C with stirring for an additional 1.5-2 hours.[12][13]
-
Allow the reaction mixture to cool to room temperature. The mixture will solidify.
-
Carefully and slowly hydrolyze the complex by adding crushed ice, followed by a 5% hydrochloric acid solution (200 mL) to dissolve the aluminum salts.[12] This step is highly exothermic and should be performed in an ice bath.
-
The product mixture, containing both ortho and para isomers, will separate as a dark oil.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Notes |
| Phenyl Acetate | 136.15 | 68.0 | 0.5 | Synthesized in Part I |
| Aluminum Chloride (anhydrous) | 133.34 | 80.0 | 0.6 | Highly hygroscopic |
Part III: Separation of 2-Hydroxyacetophenone
Principle & Mechanistic Insight
2-Hydroxyacetophenone (ortho isomer) has a significantly lower boiling point and is volatile with steam compared to 4-hydroxyacetophenone (para isomer). This difference arises from the ability of the ortho isomer to form a stable intramolecular hydrogen bond between the phenolic hydroxyl group and the acetyl carbonyl oxygen. This internal bonding reduces intermolecular interactions, leading to higher volatility. The para isomer can only form intermolecular hydrogen bonds, resulting in a higher boiling point and lower volatility.[6][8]
Experimental Protocol: Steam Distillation
-
Transfer the hydrolyzed reaction mixture from Part II into a larger flask suitable for steam distillation.
-
Pass steam through the mixture. The more volatile 2-hydroxyacetophenone will co-distill with the water.[14]
-
Collect the distillate, which will appear as a milky emulsion. Continue distillation until the distillate runs clear.
-
The 2-hydroxyacetophenone will separate as a pale-yellow oil in the collected distillate.
-
Extract the entire distillate with diethyl ether (3 x 100 mL).
-
Combine the ether extracts, dry over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation to yield pure 2-hydroxyacetophenone.
-
The non-volatile 4-hydroxyacetophenone remains in the distillation flask and can be isolated by cooling and filtration if desired.[14]
Part IV: Synthesis of this compound
Principle & Mechanistic Insight
This final step is another straightforward acetylation, identical in principle to the first step. The phenolic hydroxyl group of the purified 2-hydroxyacetophenone is esterified using acetic anhydride to yield the target compound.
Experimental Protocol: Final Acetylation
-
In a 100 mL round-bottom flask, dissolve the 2-hydroxyacetophenone (e.g., 13.6 g, 0.1 mol) obtained from Part III in dichloromethane (50 mL).
-
Add acetic anhydride (12.2 g, 0.12 mol) to the solution.
-
Add 2-3 drops of pyridine as a catalyst.[9]
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer with 5% HCl (2 x 30 mL), followed by 5% NaHCO₃ solution (2 x 30 mL), and finally with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to afford the final product, this compound, typically as an oil or low-melting solid.
| Reagent | Molar Mass ( g/mol ) | Example Amount (g) | Moles (mol) |
| 2-Hydroxyacetophenone | 136.15 | 13.6 | 0.1 |
| Acetic Anhydride | 102.09 | 12.2 | 0.12 |
| Pyridine | 79.10 | ~0.1 | Catalyst |
References
-
Organic Chemistry Portal. Fries Rearrangement. Available at: [Link]
-
Physics Wallah. Reaction Mechanism of Fries Rearrangement. Available at: [Link]
-
BYJU'S. What is the Fries Rearrangement Reaction?. Available at: [Link]
-
Testbook. Fries Rearrangement: Meaning, Mechanism, Limitations & Application. Available at: [Link]
-
Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Available at: [Link]
-
Wikipedia. Fries rearrangement. Available at: [Link]
-
MDPI. Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Available at: [Link]
-
Journal of the Chemical Society B: Physical Organic. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Available at: [Link]
-
Brainly.in. A mixture of o-hydroxyacetophenone and p-hydroxyacetophenone can be separated by. Available at: [Link]
-
Study.com. Write the structure of the product(s) that you would expect from the following reaction: Phenol + Acetic anhydride. Available at: [Link]
-
ResearchGate. Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Available at: [Link]
- Google Patents. CN105130781A - Preparation method of 2-hydroxyacetophenone.
-
JOCPR. Solvent free synthesis of p-hydroxyacetophenone. Available at: [Link]
-
Organic Syntheses. methyl 2-(2-acetylphenyl)acetate. Available at: [Link]
-
Patsnap Eureka. Preparation method of 2-hydroxyacetophenone. Available at: [Link]
- Books. 14.2. Preparation of Phenyl Acetate and Its Conversion into 4-Hydroxyacetophenone.
-
Organic Syntheses. o-hydroxyacetophenone preparation. Available at: [Link]
-
ResearchGate. Preparation of hydroxyacetophenones via the Fries rearrangement. Available at: [Link]
- Google Patents. CN102093189B - Method for preparing o-hydroxyacetophenone and p-hydroxyacetophenone.
- Google Patents. CN104496809A - Synthesis method of drug intermediate phenyl acetate.
-
ResearchGate. Conversion of phenol to phenylacetate in different solvents and under.... Available at: [Link]
-
Organic Chemistry Portal. Synthesis of α-Hydroxyacetophenones. Available at: [Link]
-
Ataman Kimya. ACETYLPHENOL. Available at: [Link]
-
Chegg.com. Solved TLC 1. Consider a mixture of ortho- and. Available at: [Link]
- Google Patents. CN104529726A - Preparation method of hydroxyacetophenone.
-
PrepChem.com. Synthesis of 2-hydroxyacetophenone. Available at: [Link]
-
Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. Note A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by Ti02/S04. Available at: [Link]
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Troubleshooting & Optimization
Fries Rearrangement Technical Support Center: A Guide to Optimizing Yields
Welcome to the technical support center for the Fries rearrangement. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction, transforming aryl esters into valuable hydroxy aryl ketones. The Fries rearrangement is a cornerstone reaction in synthetic chemistry, pivotal for creating intermediates for pharmaceuticals, agrochemicals, and fragrances.[1][2] However, its sensitivity to reaction conditions often presents challenges in achieving high yields and desired regioselectivity.
This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to empower you to overcome common experimental hurdles and maximize the success of your Fries rearrangement.
Troubleshooting Common Issues
Low yields and poor selectivity are the most frequently encountered problems. The following table outlines common symptoms, their probable causes, and actionable solutions grounded in mechanistic principles.
| Symptom/Issue | Potential Cause(s) | Recommended Solution/Action |
| 1. Low or No Yield | a. Inactive or Insufficient Catalyst: Lewis acids like AlCl₃ are highly sensitive to moisture. They are also consumed in the reaction by complexing with both the starting ester and the product ketone.[3][4] | Action: Use a fresh, anhydrous Lewis acid from a newly opened container. Ensure all glassware is rigorously dried. A stoichiometric excess (at least 1.5 equivalents) of the catalyst is often necessary to drive the reaction to completion.[3][4] |
| b. Unsuitable Reaction Temperature: Temperatures that are too low can lead to incomplete conversion, while excessively high temperatures can cause decomposition and the formation of side products, reducing the isolated yield.[5][6] | Action: Monitor the reaction progress using Thin Layer Chromatography (TLC). For para-product formation, start with lower temperatures (e.g., < 60 °C). For the ortho-product, higher temperatures (> 160 °C) are typically required.[2][7] Perform small-scale temperature scouting experiments to find the optimal point for your specific substrate. | |
| c. Substrate Limitations: The Fries rearrangement is sensitive to the electronic and steric nature of the substrate. Heavily substituted acyl or aromatic groups can sterically hinder the reaction.[8][9] The presence of electron-withdrawing or meta-directing groups on the aromatic ring will significantly reduce the yield as the reaction proceeds via electrophilic aromatic substitution.[8][9][10] | Action: Assess your substrate. If significant steric hindrance is present, a higher temperature or longer reaction time may be required. If strong deactivating groups are present, the Fries rearrangement may not be the ideal synthetic route. Consider alternative reactions or a different synthetic strategy. | |
| d. Improper Quenching/Workup: The reaction mixture contains stable aluminum chloride complexes with the product. Improper quenching can lead to product degradation or loss. | Action: Carefully and slowly pour the reaction mixture into a mixture of crushed ice and dilute hydrochloric acid. This hydrolyzes the aluminum complexes and protonates the phenoxide to yield the final hydroxy aryl ketone product.[5][11] | |
| 2. Poor ortho/para Selectivity | a. Incorrect Temperature Control: Temperature is the primary lever for controlling regioselectivity. The para product is often the kinetic product, favored at low temperatures, while the ortho product is the thermodynamic product, favored at high temperatures due to the formation of a stable bidentate complex with the Lewis acid.[8][9] | Action: For the para-isomer , maintain low reaction temperatures (< 60 °C).[7] For the ortho-isomer , use higher temperatures (> 160 °C).[2][7] Precise temperature control is crucial. |
| b. Inappropriate Solvent Choice: Solvent polarity plays a key role. Non-polar solvents tend to favor the formation of the ortho product. As solvent polarity increases, the ratio of the para product also increases.[9][10] | Action: To favor the ortho-product , use a non-polar solvent like carbon disulfide or perform the reaction neat (without solvent).[8][12] To favor the para-product , use a more polar solvent such as nitrobenzene or dichloroethane.[10][11] | |
| 3. Excessive Side Product Formation | a. Intermolecular Acylation: At higher concentrations or with certain substrates, the acylium ion can acylate a different molecule rather than rearranging, leading to di-acylated products or other impurities. | Action: Consider running the reaction at a higher dilution. This can favor the intramolecular rearrangement over intermolecular side reactions. |
| b. Substrate Decomposition: The harsh, acidic conditions and high temperatures can lead to the degradation of sensitive substrates or products.[8][10] | Action: Minimize reaction time by closely monitoring for the disappearance of starting material via TLC. Consider using a milder Lewis acid catalyst, such as ZnCl₂, TiCl₄, or a Brønsted acid like methanesulfonic acid.[3][8] | |
| c. Cleavage of the Ester: A common side reaction is the simple cleavage of the ester bond to produce the corresponding phenol, which may then undergo other reactions like acylation.[13] | Action: This is often an inherent competitive pathway. Optimizing temperature and catalyst stoichiometry can help favor the rearrangement pathway over simple cleavage. |
Frequently Asked Questions (FAQs)
Q1: How exactly does the catalyst work and why is an excess amount needed?
The Lewis acid, typically AlCl₃, initiates the reaction by coordinating to the carbonyl oxygen of the ester group. This is the more electron-rich oxygen and acts as a better Lewis base than the phenolic oxygen.[10] This coordination polarizes the acyl-oxygen bond, facilitating its cleavage to form a reactive acylium ion intermediate.[3][14] This acylium ion then acts as the electrophile in a subsequent electrophilic aromatic substitution on the activated ring.[10]
An excess of the catalyst is required because AlCl₃ forms stable complexes with both the carbonyl group of the starting ester and the hydroxyl and carbonyl groups of the hydroxy aryl ketone product.[3] These complexes effectively sequester the catalyst, so a stoichiometric amount is insufficient to catalyze the reaction for all substrate molecules.
Q2: Are there "greener" or milder alternatives to corrosive catalysts like AlCl₃ and HF?
Yes, significant research has focused on developing more environmentally benign catalysts. Strong Brønsted acids like methanesulfonic acid have been shown to be effective and can offer excellent para-selectivity.[1][3] Other Lewis acids such as bismuth triflate or zinc powder have also been used successfully.[3][8] For industrial applications, solid acid catalysts like zeolites are being actively investigated to create heterogeneous, reusable catalyst systems, though they can be prone to deactivation.[3][13]
Q3: What is the Photo-Fries rearrangement and when is it a better option?
The Photo-Fries rearrangement is a variant that uses UV light to initiate the reaction, proceeding through a free-radical mechanism without the need for a catalyst.[8][14] An advantage is that it can be effective even with deactivating substituents on the aromatic ring, where the traditional reaction fails.[8] However, the yields are often low, which typically limits its use to laboratory-scale synthesis rather than commercial production.[8][15] It can be a good alternative for substrates that are sensitive to the harsh acidic conditions of the standard Fries rearrangement.
Q4: My starting material has a nitro group on the ring. Why is the reaction not working?
The Fries rearrangement is a form of electrophilic aromatic substitution.[10] A nitro group is a powerful deactivating group that withdraws electron density from the aromatic ring, making it much less nucleophilic and therefore less reactive towards the electrophilic acylium ion. This deactivation is often so strong that it completely inhibits the reaction, resulting in very low or no yield.[8][10]
Visualizing the Process
Understanding the reaction pathway and the troubleshooting logic is key to mastering this rearrangement.
Caption: Mechanism of the Lewis acid-catalyzed Fries rearrangement.
Caption: Decision workflow for troubleshooting low yields.
Standardized Experimental Protocol: Phenyl Acetate Rearrangement
This protocol provides a general methodology for the Fries rearrangement. Note: All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Reagents and Materials:
-
Phenyl Acetate (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.5 eq)
-
Solvent (e.g., Nitrobenzene for para-selectivity, or solvent-free for ortho)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask, equipped with a magnetic stirrer and reflux condenser with a drying tube
-
Heating mantle or oil bath with temperature control
-
Beaker for quenching
Procedure:
-
Apparatus Setup: Assemble the reaction flask and condenser. Ensure all glassware is oven-dried or flame-dried under vacuum to remove all traces of moisture.
-
Reagent Addition:
-
For solvent-based reaction: Charge the flask with the chosen solvent and phenyl acetate. Begin stirring.
-
For solvent-free reaction: Gently heat the phenyl acetate until it is molten.
-
-
Catalyst Addition: In a controlled environment to minimize exposure to air, weigh the anhydrous AlCl₃. Add it portion-wise to the stirred reaction mixture. The addition is exothermic and may cause the evolution of HCl gas. Maintain control over the temperature during addition.
-
Reaction: Heat the mixture to the desired temperature.
-
For para-hydroxyacetophenone: ~50-60 °C.
-
For ortho-hydroxyacetophenone: ~160-170 °C.
-
-
Monitoring: Follow the progress of the reaction by taking small aliquots and analyzing them by TLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Prepare a beaker with a mixture of crushed ice and a small amount of concentrated HCl. Very slowly and carefully, pour the reaction mixture into the ice/HCl slurry with vigorous stirring. This step is highly exothermic and will release HCl gas.
-
Product Isolation: The product may precipitate from the aqueous solution. If so, collect the solid by vacuum filtration. If it remains oily, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude product is often a mixture of ortho and para isomers. These can be separated. A common method is steam distillation, as the ortho-isomer is more volatile due to intramolecular hydrogen bonding.[2][7] Alternatively, column chromatography can be used for purification.
References
-
BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved from [Link]
-
Testbook. (n.d.). Fries Rearrangement: Meaning, Mechanism, Limitations & Application. Retrieved from [Link]
-
Vedantu. (n.d.). Fries Rearrangement Reaction: Mechanism, Steps & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
-
Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved from [Link]
-
Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]
-
Pharm D Guru. (n.d.). 37. FRIES REARRANGEMENT. Retrieved from [Link]
-
Merck Millipore. (n.d.). Fries Rearrangement. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Fries Rearrangement. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2022). Fries rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for Fries rearrangement. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020). Fries rearrangement. Retrieved from [Link]
-
Catalysis Science & Technology (RSC Publishing). (n.d.). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Retrieved from [Link]
-
ChemEurope.com. (n.d.). Fries rearrangement. Retrieved from [Link]
-
Slideshare. (n.d.). Photo fries rearrangement. Retrieved from [Link]
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Common side products in the synthesis of 2'-hydroxyacetophenone
Welcome to the technical support guide for the synthesis of 2'-hydroxyacetophenone. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize synthetic outcomes. The following question-and-answer guide provides in-depth, experience-based insights into managing and preventing the formation of common side products.
Frequently Asked Questions & Troubleshooting
Question 1: My primary product, 2'-hydroxyacetophenone, is contaminated with a significant amount of 4'-hydroxyacetophenone. Why is this happening and how can I improve the ortho-selectivity?
Answer:
This is the most common challenge encountered when synthesizing 2'-hydroxyacetophenone via the Fries rearrangement of phenyl acetate. The formation of the para isomer, 4'-hydroxyacetophenone, is a competing reaction, and the ratio of ortho to para products is highly dependent on the reaction conditions.[1][2]
Causality & Mechanism:
The Fries rearrangement proceeds through the formation of an acylium ion intermediate, which then acylates the aromatic ring in a process similar to a Friedel-Crafts acylation.[3][4] The selectivity is governed by a classic case of thermodynamic versus kinetic control.[1]
-
The para product (4'-hydroxyacetophenone) is the kinetically favored product. Its formation is faster, especially at lower temperatures.[1][2]
-
The ortho product (2'-hydroxyacetophenone) is the thermodynamically favored product. The ortho intermediate can form a more stable bidentate complex with the Lewis acid catalyst (e.g., AlCl₃), which lowers its energy state relative to the para intermediate.[1][2] This chelation effect is the primary driver for achieving high ortho-selectivity.
Troubleshooting & Optimization Strategies:
To favor the formation of the desired 2'-hydroxyacetophenone, you must create conditions that promote thermodynamic control.
-
Increase Reaction Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for the formation of the more stable ortho product.[1][2] While lower temperatures favor para substitution, temperatures above 120°C, and often up to 160°C, significantly increase the yield of the ortho isomer.[5][6] However, be aware that excessively high temperatures (>170°C) can lead to decomposition and reduced overall yield.[5]
-
Choose a Non-Polar Solvent (or No Solvent): The formation of the chelated ortho intermediate is favored in non-polar environments.[1][2] As solvent polarity increases, the ratio of the para product also increases.[2] Performing the reaction neat (without solvent) or in a high-boiling non-polar solvent like nitrobenzene or chlorobenzene can improve ortho-selectivity.[5][7]
-
Lewis Acid Stoichiometry: An excess of the Lewis acid catalyst (typically >1 equivalent) is necessary. The catalyst complexes with both the starting ester and the ketone products.[3] Using at least 1.1 to 1.5 equivalents of AlCl₃ ensures that enough free catalyst is available to drive the rearrangement.[5][6]
Question 2: Besides the isomeric byproduct, I'm observing phenol in my crude product upon workup. What causes its formation and how can I prevent it?
Answer:
The presence of phenol is typically a result of two potential pathways: hydrolysis of the starting material or a competing intermolecular reaction.
Causality & Mechanism:
-
Hydrolysis: Phenyl acetate is susceptible to hydrolysis back to phenol and acetic acid, especially if there is moisture in the reaction. The Lewis acids used are highly hygroscopic, and any water present will readily react. It is crucial to use an anhydrous catalyst and dry reagents and solvents.[8]
-
Intermolecular Acylation: The Fries rearrangement can have both intramolecular (acyl group migrates on the same molecule) and intermolecular (acyl group transfers to another molecule) character.[2][4] If the acylium ion detaches completely from the phenoxide, it can acylate another phenyl acetate molecule, ultimately leading to byproducts like p-acetoxyacetophenone.[9][10][11] During aqueous workup, any unreacted phenyl acetate or other ester byproducts can be hydrolyzed, liberating phenol.
Troubleshooting & Prevention:
-
Ensure Anhydrous Conditions: This is the most critical factor. Dry your solvent (if used) over molecular sieves. Use freshly opened or properly stored anhydrous aluminum chloride. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Control Reaction Time: Prolonged reaction times, especially at high temperatures, can increase the likelihood of side reactions and decomposition. Monitor the reaction progress using Thin Layer Chromatography (TLC) and quench the reaction once the starting material is consumed.
-
Workup Procedure: The workup typically involves carefully quenching the reaction mixture with ice-cold acid (e.g., dilute HCl).[12] This hydrolyzes the aluminum-ketone complexes and neutralizes the catalyst. Efficient extraction with an organic solvent will then separate the product from the aqueous phase.
Question 3: What are the best practices for purifying 2'-hydroxyacetophenone from its side products, particularly 4'-hydroxyacetophenone?
Answer:
Effective purification is essential to obtain high-purity 2'-hydroxyacetophenone. The choice of method depends on the scale of the reaction and the relative amounts of impurities.
Purification Protocols:
-
Steam Distillation: This is a highly effective and traditional method for separating the ortho and para isomers. 2'-hydroxyacetophenone is volatile in steam due to intramolecular hydrogen bonding, which reduces its boiling point and water solubility. In contrast, 4'-hydroxyacetophenone has strong intermolecular hydrogen bonding, making it non-volatile in steam. The crude product mixture can be subjected to steam distillation, with the pure 2'-hydroxyacetophenone distilling over with the water.[13]
-
Recrystallization: If 4'-hydroxyacetophenone is the major impurity, recrystallization can be effective. The crude product can be dissolved in a suitable solvent system, such as an ethanol/water mixture or a dimethyl carbonate/cyclohexane mixture, often with the aid of activated carbon to remove colored impurities.[14][15] Upon cooling, the less soluble isomer will crystallize out. This method is often used to purify the 4'-isomer, but fractional crystallization can also be applied to isolate the 2'-isomer from the mother liquor.
-
Column Chromatography: For small-scale laboratory preparations, silica gel column chromatography is a reliable method for achieving high purity. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, will effectively separate 2'-hydroxyacetophenone from 4'-hydroxyacetophenone and other non-polar impurities.
Data Summary: Influencing Ortho/Para Selectivity
The following table summarizes the key experimental variables and their impact on the product ratio in the Fries rearrangement of phenyl acetate.
| Parameter | Condition | Effect on Ortho:Para Ratio | Rationale |
| Temperature | Low (~40-80°C) | Favors para product | Kinetic Control[1] |
| High (~120-160°C) | Favors ortho product | Thermodynamic Control (stable chelate)[1][5] | |
| Solvent | Polar (e.g., nitrobenzene) | Increases para product | Stabilizes separated ionic intermediates[1] |
| Non-Polar / Solvent-Free | Favors ortho product | Promotes intramolecular rearrangement[1][2] | |
| Catalyst | Lewis Acids (AlCl₃, BF₃) | Effective for rearrangement | Forms acylium ion intermediate[3][16] |
| Protic Acids (HF, MSA) | Can also catalyze the reaction | Alternative to Lewis Acids[3][8] |
Workflow & Mechanism Diagram
The following diagram illustrates the mechanistic pathways in the Lewis acid-catalyzed Fries rearrangement, showing the divergence to the desired ortho and side-product para isomers.
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Fries Rearrangement [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN105130781A - Preparation method of 2-hydroxyacetophenone - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
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- 12. US5696274A - Syntheses based on 2-hydroxyacetophenone - Google Patents [patents.google.com]
- 13. Page loading... [wap.guidechem.com]
- 14. Method for purification of 4-hydroxyacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 15. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in 2-Acetylphenyl Acetate Reactions
Welcome to the technical support center for the synthesis of 2-acetylphenyl acetate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this reaction. Here, we will delve into the common pitfalls that lead to low yields and provide robust, field-tested solutions to optimize your experimental outcomes. Our approach is grounded in a deep understanding of the underlying chemical principles to ensure the scientific integrity and reliability of your work.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues you might be facing during the synthesis of this compound. We will explore the root causes of these problems and provide step-by-step protocols to mitigate them.
Question 1: My yield of this compound is consistently low, and I observe the formation of a significant amount of 2-hydroxyacetophenone. What is happening and how can I fix it?
Answer:
This is a classic case of a competing reaction known as the Fries rearrangement . This compound, an aryl ester, can rearrange to form hydroxyaryl ketones like 2-hydroxyacetophenone in the presence of a Lewis acid catalyst (e.g., AlCl₃) or under thermal stress.[1][2] The reaction you are aiming for is an O-acylation, while the Fries rearrangement is a C-acylation.
Causality: The Fries rearrangement is often favored under conditions of thermodynamic control, while the desired O-acylation is kinetically favored. If your reaction conditions inadvertently promote the rearrangement, your yield of the desired ester will suffer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields due to Fries rearrangement.
Optimized Protocol for O-Acylation (Base-Catalyzed):
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-hydroxyacetophenone (1.0 eq) in a suitable solvent like dichloromethane (DCM) or pyridine at 0°C.[3]
-
Addition of Reagents: Add a base catalyst such as pyridine (if not used as the solvent) or triethylamine (1.1 eq).
-
Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction to stir at room temperature and monitor its progress using Thin Layer Chromatography (TLC).[3]
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the reaction by adding cold water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.[3]
Question 2: My reaction is sluggish and often incomplete, leaving a large amount of unreacted 2-hydroxyacetophenone. What are the likely causes?
Answer:
An incomplete reaction can stem from several factors, including insufficient reactivity of the acetylating agent, suboptimal reaction conditions, or catalyst deactivation.
Table 1: Factors Affecting Reaction Rate and Completion
| Factor | Potential Issue | Recommended Solution |
| Acetylating Agent | Acetic anhydride is less reactive than acetyl chloride. | Use acetyl chloride for a faster reaction. If using acetic anhydride, consider gentle heating or a longer reaction time. |
| Catalyst | The catalyst may be deactivated or used in insufficient quantity. For base-catalyzed reactions, the base may be neutralized by acidic impurities. | For base-catalyzed reactions, ensure the use of a slight excess of the base. For acid-catalyzed reactions, ensure the catalyst is fresh and used in the appropriate amount. |
| Temperature | The reaction temperature may be too low for the chosen reagents. | While high temperatures can promote side reactions, a slight increase in temperature (e.g., from 0 °C to room temperature or gentle reflux) may be necessary to drive the reaction to completion. Monitor closely with TLC. |
| Solvent | The choice of solvent can influence reaction rates. | Aprotic solvents like DCM, chloroform, or pyridine are generally suitable. Ensure the solvent is anhydrous, as water can react with the acetylating agent. |
| Moisture | Water in the reaction mixture will consume the acetylating agent and can deactivate certain catalysts. | Use flame-dried glassware and anhydrous solvents. Handle hygroscopic reagents in a dry atmosphere (e.g., under nitrogen or in a glovebox).[4] |
Experimental Workflow for Optimizing Reaction Completion:
Caption: Step-by-step workflow for addressing incomplete reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between O-acylation and C-acylation in the context of phenols?
A1: Phenols are bidentate nucleophiles, meaning they have two nucleophilic sites: the oxygen of the hydroxyl group and the electron-rich aromatic ring.
-
O-acylation is a nucleophilic acyl substitution reaction where the phenolic oxygen attacks the carbonyl carbon of the acetylating agent, forming an ester (in this case, this compound). This reaction is typically catalyzed by acids or bases.[5]
-
C-acylation , also known as a Friedel-Crafts acylation, is an electrophilic aromatic substitution where the aromatic ring attacks the acylium ion generated from the acetylating agent in the presence of a strong Lewis acid catalyst (e.g., AlCl₃). This reaction forms a hydroxyaryl ketone.
Q2: How do I choose between acetyl chloride and acetic anhydride as the acetylating agent?
A2:
-
Acetyl chloride is more reactive than acetic anhydride and will generally lead to faster reaction times. However, it is more corrosive, moisture-sensitive, and produces HCl as a byproduct, which needs to be neutralized by a base.
-
Acetic anhydride is less reactive but is easier to handle and less expensive. The byproduct is acetic acid, which is less corrosive than HCl. It may require slightly more forcing conditions (e.g., gentle heating or a longer reaction time) to achieve complete conversion.[6]
Q3: What are the key considerations for the purification of this compound?
A3:
-
Work-up: A thorough aqueous work-up is crucial to remove the catalyst and any water-soluble byproducts. Washing with a saturated sodium bicarbonate solution will neutralize any remaining acid, and a brine wash will help to remove water from the organic layer.[3]
-
Chromatography: Column chromatography on silica gel is a common and effective method for purifying this compound from unreacted starting materials and any side products.[3][7] A gradient elution with a mixture of non-polar (e.g., hexane) and polar (e.g., ethyl acetate) solvents is typically used.
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an alternative purification method.
Q4: Can I use a Friedel-Crafts acylation to synthesize this compound?
A4: No, a direct Friedel-Crafts acylation is not a suitable method for synthesizing this compound. The Friedel-Crafts acylation of a phenol would lead to C-acylation, resulting in the formation of a hydroxyacetophenone, not the desired ester.[2] Furthermore, the hydroxyl group can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution.[5]
References
- Organic Syntheses Procedure: methyl 2-(2-acetylphenyl)acetate. (n.d.).
- BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 2-Acetylphenyl 4-methylbenzoate.
- National Center for Biotechnology Information. (n.d.). 2'-Hydroxyacetophenone. PubChem Compound Summary for CID 8375.
- Sami Publishing Company. (2021). JAOC-2103-1001 (Galley Proof).
- Quora. (2018). Why don't phenols show an acetylation reaction?
- ResearchGate. (2025). 2‐Hydroxyacetophenone via fries rearrangement and related reactions: A comparative applied study.
- PrepChem.com. (n.d.). Synthesis of 2-hydroxyacetophenone.
- Reddit. (2022). Procedure for Friedel-Crafts Acylation of Phenol.
- University of Calgary. (n.d.). Ch24 - Acylation of phenols.
- Guidechem. (2023). How can 2'-hydroxyacetophenone be synthesized?
- ResearchGate. (n.d.). Acetylation of alcohols and phenols.
- BenchChem. (2025). Technical Support Center: Optimizing the Synthesis of 2-Acetyldibenzofuran.
- Patsnap Eureka. (n.d.). Preparation method of 2-hydroxyacetophenone.
Sources
Effect of reaction temperature on Fries rearrangement products
Welcome to the technical support center for the Fries rearrangement. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this powerful reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, focusing on the critical effect of reaction temperature on product outcomes.
Frequently Asked Questions (FAQs): Core Concepts
Q1: What is the fundamental principle of the Fries rearrangement?
The Fries rearrangement is a reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid or Brønsted acid catalyst.[1][2] In this organic rearrangement, the acyl group from the ester migrates to the aromatic ring of the phenol.[3][4] The reaction is highly selective for the ortho and para positions, and this selectivity can be controlled by adjusting the reaction conditions.[4][5]
Q2: Why is temperature the most critical parameter for controlling regioselectivity (ortho vs. para)?
Temperature directly dictates whether the reaction is under kinetic or thermodynamic control.[4][6]
-
Low temperatures (generally < 60°C) favor the formation of the para-product . This pathway is under thermodynamic control , yielding the most stable isomer.[5][7]
-
High temperatures (generally > 160°C) favor the formation of the ortho-product . This pathway is under kinetic control , yielding the product that is formed fastest.[5][7]
The underlying reason for this temperature dependence lies in the stability of the intermediates.[4] At higher temperatures, the reaction leading to the ortho isomer is faster, in part because the resulting ortho product can form a stable bidentate complex with the Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃).[4][6] At lower temperatures, the system has enough energy to reach the more stable para product, but not enough for the reaction to be easily reversible, thus allowing the thermodynamic product to accumulate.[8]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific challenges you may encounter during your experiments and provides actionable solutions grounded in chemical principles.
Issue 1: Poor Regioselectivity - I'm getting an inseparable mixture of ortho and para isomers.
This is the most common issue and is almost always solvable by modifying temperature and solvent conditions.
Root Cause Analysis & Solutions:
-
Temperature is Not Optimal: The reaction is likely running at an intermediate temperature where both kinetic and thermodynamic pathways are competing effectively.
-
To Favor the para Isomer (Thermodynamic Product): Decrease the reaction temperature significantly. Running the reaction between 0°C and 60°C is a common strategy.[7]
-
To Favor the ortho Isomer (Kinetic Product): Increase the reaction temperature. Temperatures exceeding 160°C are often required to ensure the reaction is firmly under kinetic control.[7]
-
-
Solvent Polarity is Influencing the Outcome: The solvent plays a crucial role in mediating the reaction pathway.
-
For ortho Selectivity: Use a non-polar solvent such as monochlorobenzene or carbon disulfide (CS₂), or consider running the reaction neat (without solvent).[3][4][7]
-
For para Selectivity: Employ a polar solvent , such as nitrobenzene.[3][4] As solvent polarity increases, the ratio of the para product generally increases.[4]
-
Logical Flow for Optimizing Regioselectivity
Caption: Decision workflow for temperature and solvent selection.
Issue 2: Low Overall Yield - My desired product is forming, but the isolated yield is poor.
Low yields can stem from incomplete reactions, side product formation, or decomposition of starting materials or products.[9]
Root Cause Analysis & Solutions:
-
Incorrect Temperature/Time Balance:
-
Problem: Temperatures that are too low can lead to an incomplete or stalled reaction.[9] Conversely, excessively high temperatures held for too long can cause decomposition and charring, significantly reducing the yield.[7][9][10]
-
Solution: Monitor the reaction's progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[9] This allows you to identify the point of maximum product formation before significant degradation occurs. An initial optimization screen across a range of temperatures is recommended.[10]
-
-
Catalyst Inactivity:
-
Problem: Lewis acids like AlCl₃ are extremely sensitive to moisture. A partially hydrolyzed catalyst will have poor activity, leading to low conversion.
-
Solution: Ensure the Lewis acid is anhydrous and of high purity.[7] All glassware should be flame-dried, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon). An excess of the catalyst is often required because it complexes with both the starting ester and the product ketone.[9][11]
-
-
Substrate Stability:
-
Problem: The Fries rearrangement is conducted under relatively harsh acidic conditions.[6][7] Your starting ester or the resulting ketone product may not be stable. Esters with heavily substituted acyl or aromatic groups can also exhibit low reactivity due to steric hindrance.[6][12]
-
Solution: Before a large-scale reaction, verify the stability of your starting material and product under the planned conditions. If steric hindrance is an issue, a different synthetic route may be necessary. The presence of electron-deactivating or meta-directing groups on the aromatic ring is also known to give poor yields.[6][12]
-
Data Presentation & Experimental Protocols
Data Summary: Effect of Temperature on ortho:para Ratio
The following data, adapted from a study on the Fries rearrangement of 2-fluorophenyl acetate, clearly illustrates the impact of temperature on product distribution.[13]
| Entry | Temperature (°C) | ortho:para Ratio | Total Yield (%) | Dominant Control |
| 1 | 40 | 1.0 : 2.13 | 45 | Thermodynamic |
| 2 | 60 | 1.0 : 1.85 | 65 | Thermodynamic |
| 3 | 80 | 1.0 : 1.54 | 80 | Mixed |
| 4 | 100 | 2.84 : 1.0 | 88 | Kinetic |
| 5 | 120 | 3.03 : 1.0 | 92 | Kinetic |
| 6 | 170 | 1.72 : 1.0 | 62 | Kinetic (Yield drops due to decomposition) |
Reaction Conditions: 2-fluorophenyl acetate, 1.5 equivalents of AlCl₃ in monochlorobenzene.[13]
Validated Experimental Protocols
Protocol 1: High-Temperature Synthesis for ortho-Isomer (Kinetic Control)
This protocol is designed to favor the formation of the ortho-hydroxy aryl ketone.[7]
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the phenolic ester (1.0 eq).
-
Solvent Addition: Add a dry, non-polar solvent (e.g., monochlorobenzene) or prepare to run the reaction neat.[7]
-
Catalyst Addition: Under a positive flow of nitrogen, slowly and carefully add anhydrous aluminum chloride (AlCl₃, 1.5 eq.) in portions. The reaction may be exothermic.
-
Heating: Heat the reaction mixture to a high temperature (e.g., >160°C).[7]
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Once complete, cool the mixture to room temperature. In a well-ventilated fume hood, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complexes.[9]
-
Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization.
Protocol 2: Low-Temperature Synthesis for para-Isomer (Thermodynamic Control)
This protocol is designed to favor the formation of the para-hydroxy aryl ketone.[7]
-
Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, add the phenolic ester (1.0 eq) and a dry, polar solvent (e.g., nitrobenzene).[7]
-
Cooling: Cool the reaction mixture to 0-5°C using an ice bath.
-
Catalyst Addition: While maintaining the low temperature, slowly add anhydrous AlCl₃ (1.5 eq.) in portions.
-
Reaction: Stir the reaction mixture at a low temperature (e.g., <60°C) for the required duration.[7]
-
Monitoring: Monitor the reaction progress by TLC. Low-temperature reactions are often slower, so allow sufficient time for completion.
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1.[9]
Fries Rearrangement General Mechanism
Caption: The accepted mechanism of the Fries rearrangement.
References
- BenchChem. (n.d.). Managing temperature control during the Fries rearrangement for regioselectivity.
-
BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from [Link]
-
Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved from [Link]
-
Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]
- BenchChem. (n.d.). Fries Rearrangement Reaction: Technical Support Center.
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
- L.S.College, Muzaffarpur. (2022, January 4). Fries rearrangement.
-
ResearchGate. (n.d.). Optimization of reaction conditions for Fries rearrangement. Retrieved from [Link]
- L.S.College, Muzaffarpur. (2020, March 18). Fries rearrangement.
-
chemeurope.com. (n.d.). Fries rearrangement. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting regioselectivity issues in the Fries rearrangement of phenolic esters.
-
SynArchive. (n.d.). Fries Rearrangement. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
Chegg. (2020, December 14). It is fries rearrangement. In low temperature, it should be para product. Retrieved from [Link]
-
YouTube. (2021, September 21). Fries Rearrangement Mechanism | Organic Chemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch 10: Kinetic and Thermodynamic Control. Retrieved from [Link]
-
YouTube. (2020, October 28). Kinetic vs Thermodynamic Control--Conjugated Systems. Retrieved from [Link]
-
Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products. Retrieved from [Link]
Sources
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- 2. Fries Rearrangement [merckmillipore.com]
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- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 5. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. benchchem.com [benchchem.com]
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- 13. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation and Regeneration in Fries Rearrangement
Welcome to the technical support center for the Fries rearrangement. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with catalyst deactivation and regeneration in this important synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind the "how," ensuring your experiments are both successful and reproducible.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation
This section addresses specific issues you may encounter during the Fries rearrangement, providing diagnostic questions, root cause analyses, and actionable solutions.
Issue 1: Drastic Drop in Conversion After First Use of Heterogeneous Catalyst
Symptoms: Your solid acid catalyst (e.g., zeolite, sulfated zirconia) shows excellent activity in the first run, but the conversion of the aryl ester to hydroxy aryl ketone drops significantly in subsequent cycles, even after simple washing.
Root Cause Analysis: The most probable cause for this rapid deactivation is the formation of carbonaceous deposits, commonly known as "coke," on the catalyst surface and within its pores.[1][2][3][4] This coke physically blocks the active sites, preventing reactant molecules from accessing them.[3] Another possibility is the strong adsorption of product molecules (phenolic compounds) which inhibit the catalyst's activity.[1]
Troubleshooting Steps & Solutions:
-
Confirm Coke Formation: Characterize the spent catalyst using Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) to quantify the amount of carbonaceous deposits.[4] A significant weight loss upon heating in an oxidizing atmosphere confirms coking.
-
Implement a Regeneration Protocol: A simple wash is often insufficient to remove stubborn coke. A thermal regeneration protocol is typically required.
Detailed Protocol: Thermal Regeneration of a Coked Zeolite Catalyst
-
Step 1: Solvent Wash: After the reaction, filter the catalyst and wash it thoroughly with a solvent like dichloroethane to remove any loosely bound reactants and products.[5]
-
Step 2: Drying: Dry the washed catalyst in an oven at 100-120 °C for several hours to remove the residual solvent.
-
Step 3: Calcination: Place the dried catalyst in a furnace. Ramp the temperature slowly (e.g., 5 °C/min) to the target calcination temperature in a stream of air or an inert gas (like nitrogen) followed by air. The optimal temperature depends on the specific catalyst but is often in the range of 450-550 °C.[6][7] This controlled combustion will burn off the coke deposits.
-
Expert Insight: A slow temperature ramp is crucial to prevent rapid, exothermic coke combustion, which can generate localized hot spots and cause irreversible structural damage (sintering) to the catalyst.[8]
-
-
Step 4: Re-hydration/Activation (if necessary): Some catalysts, like certain heteropoly acids, may require a steaming step after calcination to restore their Brønsted acidity.[5]
-
Visualizing the Deactivation and Regeneration Workflow
Caption: Workflow of catalyst deactivation by coking and subsequent thermal regeneration.
Issue 2: Inconsistent Results with Homogeneous Lewis Acid Catalysts (e.g., AlCl₃)
Symptoms: You are using a stoichiometric amount of a Lewis acid like aluminum chloride, but the reaction yield is low and not reproducible.[9]
Root Cause Analysis: Homogeneous Lewis acids are notoriously sensitive to moisture.[2][10] Any water present in your solvent, glassware, or starting materials will react with and deactivate the catalyst.[10] Furthermore, the hydroxy aryl ketone product can form a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle, which is why stoichiometric or even excess amounts are often required.[9][10]
Troubleshooting Steps & Solutions:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents, preferably from a freshly opened bottle or distilled over a suitable drying agent.
-
Ensure your aryl ester and any other reagents are free of moisture.
-
-
Optimize Catalyst Loading: The Fries rearrangement often requires more than a catalytic amount of the Lewis acid because the product forms a complex with it.[3][9] If you are using substoichiometric amounts, you may need to increase the catalyst loading to account for this product inhibition.
-
Monitor Reagent Quality: Use freshly opened or purified reagents. Impurities can interfere with the reaction and contribute to inconsistent results.[10]
Issue 3: Loss of Activity in Supported Catalysts and Discoloration of the Reaction Mixture
Symptoms: When using a supported catalyst (e.g., heteropoly acid on silica), you observe a gradual loss of activity over several cycles, and the reaction mixture develops a slight color, suggesting that the active species is dissolving into the solution.
Root Cause Analysis: This issue points to the leaching of the active catalytic sites from the solid support into the reaction medium.[5][11] Even if the catalyst appears heterogeneous, the true catalytic species may be homogeneous and dissolved. This is particularly common with supported heteropoly acids in polar solvents.[5][12]
Troubleshooting Steps & Solutions:
-
Perform a Hot Filtration Test: To confirm leaching, run the reaction for a short period, then quickly filter the solid catalyst out of the hot reaction mixture. Allow the filtrate to continue reacting under the same conditions. If the reaction continues to progress in the absence of the solid catalyst, leaching of the active species is confirmed.
-
Modify the Catalyst or Support:
-
Increase Catalyst Stability: Consider using a more robust catalyst system. For example, cesium salts of heteropoly acids (e.g., Cs₂.₅H₀.₅PW₁₂O₄₀) have been shown to be much less prone to leaching than their parent acids.[5]
-
Covalent Tethering: For metal-based catalysts, covalently bonding the active species to the support can prevent leaching.[11]
-
-
Solvent Selection: Leaching can be highly dependent on the solvent. In nonpolar solvents like dodecane, some heteropoly acids that leach in polar solvents can function as true heterogeneous catalysts.[5][12]
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of catalyst deactivation in the Fries rearrangement?
A1: The primary deactivation mechanisms depend on the type of catalyst used:
-
Homogeneous Lewis Acids (e.g., AlCl₃, BF₃):
-
Heterogeneous Solid Acids (e.g., Zeolites, Sulfated Zirconia, Heteropoly Acids):
-
Coking: The formation of heavy, carbon-rich deposits (coke) on the catalyst surface and within its pores is a major cause of deactivation.[1][2][8] This physically blocks access to active sites.
-
Product Inhibition: Strong adsorption of phenolic products can poison or inhibit the catalyst's active sites.[1]
-
Leaching: The active catalytic species can dissolve from the solid support into the reaction medium, leading to a loss of heterogeneous activity.[5]
-
Visualizing Deactivation Pathways
Caption: Common catalyst deactivation mechanisms in the Fries rearrangement.
Q2: How can I minimize catalyst deactivation from the outset?
A2: Proactive measures can significantly extend the life of your catalyst:
-
Control Reaction Temperature: Excessively high temperatures can accelerate coke formation and potential catalyst sintering.[8][10] However, the reaction temperature also influences the ortho/para selectivity, so optimization is key.[9][13]
-
Choose the Right Solvent: For heterogeneous catalysts, using a non-polar solvent can minimize the leaching of active sites.[5] For homogeneous reactions, ensure the solvent is rigorously dried.
-
Feedstock Purity: Use pure reactants, as impurities can act as catalyst poisons.[10]
-
Catalyst Design: Select catalysts known for their stability. For example, zeolites with specific pore structures can be more resistant to coking.[2] Modifying catalysts, such as doping sulfated zirconia with platinum, can improve stability and regenerability.[14]
Q3: My sulfated zirconia catalyst has lost activity. How can it be regenerated?
A3: Sulfated zirconia (SZ) is a powerful solid superacid, but it can deactivate.[14][15][16] Regeneration is often possible:
-
Thermal Reactivation: Like zeolites, coked SZ can often be regenerated by calcination in air (e.g., at 550 °C) to burn off deposits.[17]
-
Resulfation: Deactivation can also occur due to the loss of sulfate groups at high temperatures.[14] In such cases, the catalyst may need to be re-treated with sulfuric acid followed by calcination to restore its superacidic properties.[18][19]
Comparative Data on Catalyst Performance
| Catalyst State | Phenyl Acetate Conversion (%) | Key Deactivation Mechanism | Regeneration Method |
| Fresh Zeolite H-Beta | High | Coking, Product Inhibition[1] | Thermal Calcination |
| Used Zeolite H-Beta | Low | Coking, Product Inhibition[1] | N/A |
| Regenerated Zeolite H-Beta | High (Restored Activity) | - | Thermal Calcination |
| Fresh PW/SiO₂ | High | Leaching, Coking[5] | - |
| Used PW/SiO₂ | Low | Leaching, Coking[5] | Washing (Partial), Calcination |
| Fresh Cs₂.₅H₀.₅PW₁₂O₄₀ | High | Coking[5] | Air Calcination + Steaming[5] |
| Used Cs₂.₅H₀.₅PW₁₂O₄₀ | Moderate | Coking[5] | N/A |
| Regenerated Cs₂.₅H₀.₅PW₁₂O₄₀ | High (Full Activity) | - | Air Calcination + Steaming[5] |
Note: Conversion percentages are qualitative representations based on literature findings.
References
- Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Pouilloux, Y., et al. (2000). Origin of catalyst deactivation in Fries rearrangement of phenyl acetate over zeolite H-Beta. Applied Catalysis A: General, 197(2), 209-215.
-
Organic Chemistry Portal. Fries Rearrangement. Available from: [Link]
- Lee, J. (2018). Understanding coke formation and deactivation mechanism on zeolite based acid catalysts. DSpace at KOASAS.
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Al-Khattaf, S., et al. (2023). A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor. MDPI. Available from: [Link]
- Ropital, F. (2008). Mechanism of Catalytic Coke Formation and Some Means to Limit it in Refinery Processes. Oil & Gas Science and Technology – Rev. IFP, 63(3), 335-357.
-
BYJU'S. What is the Fries Rearrangement Reaction?. Available from: [Link]
-
Kozhevnikov, I. V., et al. (2004). Fries rearrangement of aryl esters catalysed by heteropoly acid: Catalyst regeneration and reuse. Applied Catalysis A: General, 260(1), 25-34. Available from: [Link]
-
Rojas, S., et al. (2011). "SULFONIC-MODIFIED MATERIALS FOR FRIES REARRANGEMENT OF PHENYL ACETATE: ACTIVITY, DEACTIVATION AND REGENERATION". BURJC Digital. Available from: [Link]
-
chemeurope.com. Fries rearrangement. Available from: [Link]
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Horn, R., et al. (2024). Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization. MDPI. Available from: [Link]
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Testbook. Fries Rearrangement: Meaning, Mechanism, Limitations & Application. Available from: [Link]
-
Smith, K., et al. (2007). Synthesis and applications of superacids. 1,1,2,2-Tetrafluoroethanesulfonic acid, supported on silica. Green Chemistry, 9, 30-37. Available from: [Link]
-
Heidekum, A., et al. (2002). Genuinely catalytic Fries rearrangement using sulfated zirconia. Green Chemistry, 4, 348-351. Available from: [Link]
-
Al-Ghouti, M. A., et al. (2022). Recent Progress on Sulfated Nanozirconia as a Solid Acid Catalyst in the Hydrocracking Reaction. MDPI. Available from: [Link]
-
Pescarmona, P. P., et al. (2021). Role of Sulfation of Zirconia Catalysts in Vapor Phase Ketonization of Acetic Acid. ACS Catalysis, 11(15), 9574-9587. Available from: [Link]
-
ChemCatBio. Three Sources of Catalyst Deactivation and How To Mitigate Them. Available from: [Link]
-
Tan, J., et al. (2020). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 10(15), 8426-8434. Available from: [Link]
- Google Patents. Art of regenerating zeolites.
-
ResearchGate. Deactivation and regeneration of Pt containing sulfated zirconia and sulfated zirconia. Available from: [Link]
-
Gemo, N., et al. (2004). Acylation of phenol on solid acids: Study of the deactivation mechanism. Applied Catalysis A: General, 269(1-2), 169-176. Available from: [Link]
-
The Organic Chemistry Tutor. (2021). Fries Rearrangement Mechanism | Organic Chemistry. YouTube. Available from: [Link]
-
Wikipedia. Fries rearrangement. Available from: [Link]
-
Aakash Institute. Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Available from: [Link]
-
Wikipedia. Fischer–Tropsch process. Available from: [Link]
-
ResearchGate. Strategies to develop leaching-free heterogeneous catalysts. Available from: [Link]
- Google Patents. Method for regenerating a zeolite catalyst.
-
Micromeritics. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Available from: [Link]
-
National Institutes of Health. Role of Sulfation of Zirconia Catalysts in Vapor Phase Ketonization of Acetic Acid. Available from: [Link]
-
Guo, C. X., et al. (2001). Fries Rearrangement of Phenyl Acetate over Solid Acid Catalyst. Chinese Journal of Chemistry, 19(9), 883-887. Available from: [Link]
-
Scribd. (2020). Fries Rearrangement. Available from: [Link]
-
Taylor & Francis. Superacids – Knowledge and References. Available from: [Link]
- Google Patents. A method for the regeneration of zeolite catalysts.
- Google Patents. Regeneration of spent zeolite compositions.
-
ResearchGate. Fries rearrangement of aryl esters catalysed by heteropoly acid. Available from: [Link]
-
ElectronicsAndBooks. The surface structure of sulfated zirconia: Studies of XPS and thermal analysis. Available from: [Link]
-
RSC Publishing. (2002). Genuinely catalytic Fries rearrangement using sulfated zirconia. Green Chemistry. Available from: [Link]
Sources
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Technical Support Center: Purification of 2'-Hydroxyacetophenone Isomers
Welcome to the Technical Support Center for the purification of 2'-hydroxyacetophenone isomers. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the separation and purification of these valuable chemical intermediates. This resource is structured in a question-and-answer format to directly address specific experimental issues, grounding all recommendations in fundamental chemical principles.
The Core Challenge: Exploiting Structural Subtleties
The primary difficulty in separating hydroxyacetophenone isomers (ortho-, meta-, and para-) stems from their structural similarity. However, a key stereochemical difference between the ortho-isomer (2'-hydroxyacetophenone) and the para-isomer (4'-hydroxyacetophenone) provides the basis for their effective separation.
The proximity of the hydroxyl and acetyl groups in 2'-hydroxyacetophenone allows for the formation of a strong intramolecular hydrogen bond.[1][2][3] This internal bonding effectively "masks" the polar hydroxyl group, reducing the molecule's overall polarity and its ability to form hydrogen bonds with other molecules. Conversely, the distant placement of these groups in 4'-hydroxyacetophenone prevents intramolecular bonding, leading to strong intermolecular hydrogen bonds between molecules.[1][3] This fundamental difference dramatically affects their physical properties, such as boiling point, melting point, and solubility, which we can exploit for purification.
Troubleshooting and Purification Guides
This section addresses common problems encountered during the purification of 2'-hydroxyacetophenone isomers, particularly after synthesis via methods like the Fries rearrangement, which often produces an isomeric mixture.[4][5][6]
Issue 1: My crude product is a mixture of 2'- and 4'-hydroxyacetophenone. How can I separate them efficiently on a preparative scale?
Answer: For preparative scale separation, exploiting the significant difference in volatility is the most effective strategy. The intramolecular hydrogen bonding in 2'-hydroxyacetophenone makes it substantially more volatile than the 4'-isomer.[1][5]
Method 1: Steam Distillation
-
Why it works: 2'-hydroxyacetophenone is volatile with steam, while 4'-hydroxyacetophenone, with its strong intermolecular hydrogen bonds, is not.[5][7] This allows for the selective removal of the ortho-isomer from the reaction mixture.
-
Best for: Isolating the 2'-isomer from a mixture containing the less volatile 4'-isomer and other non-volatile impurities.
Method 2: Fractional Vacuum Distillation
-
Why it works: This technique separates compounds based on differences in their boiling points.[8] Under vacuum, the boiling points are lowered, preventing thermal degradation. 2'-hydroxyacetophenone has a significantly lower boiling point than 4'-hydroxyacetophenone.
-
Best for: Obtaining high-purity 2'-hydroxyacetophenone when it is the major component of the mixture.
Table 1: Physical Properties of Ortho and Para Isomers
| Property | 2'-Hydroxyacetophenone (ortho) | 4'-Hydroxyacetophenone (para) | Rationale for Difference |
| Melting Point | 4 - 6 °C[9] | 109 - 111 °C | Strong intermolecular H-bonds in the para isomer require more energy to break the crystal lattice. |
| Boiling Point | ~213 °C @ 717 mmHg[9] | ~295 °C (decomposes) | Intramolecular H-bond in the ortho isomer reduces intermolecular forces, lowering the boiling point.[1] |
| Solubility | Soluble in organic solvents like ethanol, ether, chloroform, and hydrocarbons (heptane, toluene).[7][10] Slightly soluble in water.[9] | Sparingly soluble in non-polar hydrocarbon solvents; soluble in polar solvents like ethanol and hot water. | The "masked" polar groups of the ortho isomer increase its compatibility with non-polar solvents. |
Issue 2: My synthesis produced a complex mixture of 2'-, 3'-, and 4'-hydroxyacetophenone. Distillation is not effective. What is the best chromatographic approach?
Answer: When a mixture contains isomers with less distinct physical properties (like the 3'-isomer) or when high-purity isolates of all components are required, column chromatography is the superior method. The separation is based on the differential adsorption of the isomers to a polar stationary phase, typically silica gel.
-
Principle of Separation: The polarity of the isomers generally follows the order: 4'- (most polar) > 3'- > 2'- (least polar). The least polar compound, 2'-hydroxyacetophenone, will elute from the column first because it interacts weakest with the polar silica gel.[11] The most polar, 4'-hydroxyacetophenone, will have the longest retention time.
Table 2: Starting Conditions for Silica Gel Column Chromatography
| Parameter | Recommendation | Rationale & Tips |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard polar stationary phase. Finer mesh provides better resolution but slower flow. |
| Mobile Phase (Eluent) | Start with Hexane:Ethyl Acetate (95:5) | A non-polar solvent system to start. Gradually increase the polarity. |
| Elution Strategy | Gradient Elution (e.g., 95:5 -> 80:20 Hex:EtOAc) | Increasing the ethyl acetate concentration (the polar component) will help elute the more strongly adsorbed polar isomers. |
| Monitoring | Thin-Layer Chromatography (TLC) | Use the same solvent system as the column. Visualize spots with a UV lamp (254 nm) and/or an iodine chamber. The isomer with the highest Rf value is the least polar (2'-isomer).[11] |
Issue 3: I am trying to purify crude 4'-hydroxyacetophenone by recrystallization, but the yield is low and the product is still discolored.
Answer: Recrystallization is an excellent technique for purifying 4'-hydroxyacetophenone, which is a stable, high-melting solid.[12][13] Poor yield or purity usually points to issues with solvent choice or the presence of persistent colored impurities.
-
Principle of Separation: This method relies on the difference in solubility of the target compound and its impurities in a specific solvent at different temperatures. 4'-hydroxyacetophenone is significantly more soluble in hot solvents than in cold solvents.
Troubleshooting Steps:
-
Solvent Selection is Crucial: The ideal solvent should dissolve the crude product completely when hot but very poorly when cold.
-
Good Starting Point: An ethanol/water mixture is often effective.[12] Start by dissolving the crude solid in a minimum amount of hot ethanol, then slowly add hot water until the solution becomes slightly cloudy (the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate, then allow it to cool slowly.
-
Alternative Solvents: For impurities that are also soluble in ethanol, consider a different solvent system, such as toluene or a dimethyl carbonate/cyclohexane mixture.[12]
-
-
Removing Colored Impurities: If the product remains colored after one recrystallization, the impurities may be co-crystallizing.
-
Activated Carbon Treatment: Before the hot filtration step, add a small amount (1-2% by weight) of activated carbon to the hot, dissolved solution and swirl for a few minutes.[12][13] The carbon will adsorb colored organic impurities. Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the carbon before cooling.
-
-
Optimize Cooling Rate: Slow cooling is essential for the formation of large, pure crystals. Crashing the product out of solution by placing it directly in an ice bath can trap impurities within the crystal lattice. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath to maximize recovery.
Frequently Asked Questions (FAQs)
Q1: Why is my 2'-hydroxyacetophenone a yellow liquid at room temperature while the product data sheet says it's a solid? A1: Pure 2'-hydroxyacetophenone has a very low melting point, typically cited between 4-6 °C.[9] It often exists as a supercooled liquid or a viscous liquid at ambient temperatures, especially if it contains minor impurities that depress the freezing point.[10] Its appearance can range from a colorless to pale yellow liquid or solid.[10][14]
Q2: I am using HPLC to monitor my purification. What is a good starting method for separating the isomers? A2: A reversed-phase HPLC method is standard for these compounds. The elution order will be the reverse of normal-phase chromatography, with the most polar compound (4'-isomer) eluting first.
-
Column: C18 (octadecyl-silica), 3 or 5 µm particle size.[7]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (ACN) and water. A good starting point is 40-60% ACN.[7]
-
Modifier: Adding a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to a pH of around 2.5-3 can improve peak shape by suppressing the ionization of the phenolic hydroxyl group.[7][15]
-
Detection: UV detection at 254 nm or 280 nm is effective.[7]
Q3: Besides other isomers, what are the most common impurities from a Fries rearrangement synthesis? A3: Common impurities include unreacted starting materials like phenol and phenyl acetate, as well as byproducts from side reactions.[16][17] Depending on the workup, residual Lewis acid catalysts (like AlCl₃) or quenching agents may also be present and should be removed by an aqueous wash.[6][18]
Q4: Can I use fractional distillation to separate all three isomers (2', 3', and 4')? A4: While fractional distillation is excellent for separating the volatile 2'-isomer from the non-volatile 4'-isomer, it is generally ineffective for separating the 3'- and 4'-isomers due to their very similar and high boiling points. For a complete separation of all three, column chromatography is the recommended method.[7]
References
- Grokipedia. (n.d.). Fries rearrangement.
- Study.com. (n.d.). What is the difference between ortho-hydroxyacetophenone and para-hydroxyacetophenone?
- Guidechem. (n.d.). 2-HYDROXYACETOPHENONE 582-24-1 wiki.
- Cayman Chemical. (2023). 2'-Hydroxyacetophenone - PRODUCT INFORMATION.
- Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement.
- Books. (n.d.). 14.2. Preparation of Phenyl Acetate and Its Conversion into 4-Hydroxyacetophenone.
- Solubility of Things. (n.d.). 2'-Hydroxyacetophenone.
- Benchchem. (n.d.). Application Note: Synthesis of Hydroxyacetophenones from Phenyl Benzoates via Fries Rearrangement.
- ResearchGate. (n.d.). Top: The acid-mediated Fries rearrangements of phenyl acetate (PA) to....
- Benchchem. (n.d.). Technical Support Center: Separation of Hydroxyacetophenone Isomers.
- PubChem. (n.d.). 2'-Hydroxyacetophenone.
- ChemicalBook. (2025). 2-HYDROXYACETOPHENONE | 582-24-1.
- SIELC Technologies. (n.d.). Separation of 2-Hydroxyacetophenone on Newcrom R1 HPLC column.
- PMC - NIH. (n.d.). Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates.
- European Patent Office. (n.d.). Process for purifying 4-hydroxy-acetophenone - EP 0254536 A1.
- Brainly. (2023). Given that the TLC conditions are identical, explain why the two hydroxyacetophenone isomers have different.
- Chemistry Guru. (n.d.). Intramolecular vs Intermolecular Hydrogen Bond.
- Google Patents. (n.d.). CN105130781A - Preparation method of 2-hydroxyacetophenone.
- Chemistry Stack Exchange. (2018). Use of fractional distillation in organic chemistry.
- Eureka | Patsnap. (2020). Method for purification of 4-hydroxyacetophenone.
- Google Patents. (n.d.). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
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Technical Support Center: Minimizing By-products in Friedel-Crafts Acylation of Phenols
Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize the selective acylation of phenols and troubleshoot common issues related to by-product formation. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, providing you with the knowledge to rationalize your experimental choices and achieve higher yields and purities.
Foundational Principles: The C- vs. O-Acylation Dilemma
Phenols are bidentate nucleophiles, meaning they possess two reactive sites for acylation: the aromatic ring (C-acylation) and the hydroxyl oxygen (O-acylation).
-
C-Acylation (Friedel-Crafts Acylation): This is an electrophilic aromatic substitution that forms the desired hydroxyaryl ketone. It is generally the thermodynamically more stable product.
-
O-Acylation (Esterification): This is a nucleophilic acyl substitution that forms a phenyl ester. This reaction is often kinetically favored, meaning it can form faster under certain conditions.
The primary challenge in phenolic acylation is to control the reaction to favor C-acylation over the kinetically preferred O-acylation. Furthermore, the O-acylated ester can rearrange to the C-acylated ketone under Lewis acid conditions, a process known as the Fries Rearrangement .[1][2] Understanding and controlling these competing pathways is the key to minimizing by-products.
Caption: Competing pathways in the acylation of phenols.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the Friedel-Crafts acylation of phenols in a direct Q&A format.
Q1: My main product is the O-acylated phenyl ester, not the C-acylated hydroxyaryl ketone. What's wrong?
Answer: You are observing the kinetically favored product. O-acylation is faster, but C-acylation is more stable. This outcome is common under conditions that do not sufficiently promote the subsequent Fries rearrangement or direct C-acylation.
Causality & Solution:
-
Insufficient Lewis Acid: Friedel-Crafts acylation requires a stoichiometric amount (or even an excess) of a strong Lewis acid like AlCl₃.[3][4] The catalyst coordinates not only to the acylating agent but also to the phenol's hydroxyl group and the product ketone, rendering it inactive.[4][5] Low catalyst concentrations favor O-acylation.[5][6]
-
Action: Increase the molar equivalents of AlCl₃ to at least 1.1, and often up to 2.5 equivalents, relative to the limiting reagent.
-
-
Reaction Conditions Favor Esterification: If you are using milder catalysts or Brønsted acids in low concentrations, you are likely promoting esterification.[5][6] To convert the O-acylated product to the desired C-acylated ketone, you must employ conditions that facilitate the Fries rearrangement.
-
Action: After forming the ester, ensure a strong Lewis acid (like AlCl₃, BF₃, or TiCl₄) is present and gently heat the reaction mixture to induce the rearrangement.[3] Monitor the conversion by TLC.
-
Q2: I'm getting a mixture of ortho and para isomers. How can I improve regioselectivity?
Answer: The ortho/para ratio is primarily controlled by reaction temperature and solvent polarity. This is a classic case of thermodynamic versus kinetic control.[1]
Causality & Solution:
-
Temperature Control:
-
To favor the para product (Kinetic Control): Lower reaction temperatures (typically below 60°C) favor the formation of the para isomer.[2][7]
-
To favor the ortho product (Thermodynamic Control): Higher temperatures (often above 160°C) favor the formation of the ortho isomer.[7] This is because the ortho isomer can form a more stable bidentate complex with the Lewis acid catalyst (e.g., AlCl₃), making it the thermodynamically preferred product at elevated temperatures.[1]
-
-
Solvent Choice:
-
To favor the para product: Use more polar solvents (e.g., nitrobenzene, 1,2-dichloroethane).[1][8] Polar solvents can solvate the reaction intermediates, disfavoring the intramolecular chelation that leads to the ortho product.
-
To favor the ortho product: Use non-polar solvents (e.g., carbon disulfide, hexane).[2] These solvents do not interfere with the formation of the stable ortho-complex.
-
| Parameter | To Favor para-Product | To Favor ortho-Product | Rationale |
| Temperature | Low (< 60°C)[2][7] | High (> 160°C)[7] | Kinetic vs. Thermodynamic Control |
| Solvent | Polar (e.g., Nitrobenzene)[1][2] | Non-polar (e.g., CS₂)[2] | Solvation effects on intermediate stability |
| Catalyst | Milder Lewis acids (e.g., ZnCl₂)[3] | Strong Lewis acids (e.g., AlCl₃) | Stronger acids better facilitate the stable ortho chelate |
Q3: My reaction is very slow or not proceeding at all. What are the likely causes?
Answer: A sluggish reaction points to issues with catalyst activity, substrate reactivity, or insufficient thermal energy.
Causality & Solution:
-
Inactive Catalyst: Strong Lewis acids like AlCl₃ are extremely sensitive to moisture.[9][10] Contamination with atmospheric water will deactivate the catalyst completely.
-
Action: Use a fresh, unopened bottle of anhydrous AlCl₃. Handle it quickly in a dry environment (e.g., glovebox or under a stream of inert gas). Ensure all glassware is oven-dried and the solvent is anhydrous.[9]
-
-
Deactivated Phenol: If your phenol substrate has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the aromatic ring is deactivated towards electrophilic substitution, making the reaction difficult.[10]
-
Insufficient Temperature: While low temperatures favor para selectivity, they can also slow the reaction rate to a crawl.
-
Action: Monitor the reaction by TLC. If no conversion is observed after a reasonable time, gradually increase the temperature. A balance must be struck between reaction rate and desired selectivity.[9]
-
Q4: My reaction mixture turned into a black tar. How can I prevent this decomposition?
Answer: Charring or polymerization is a common result of overly harsh reaction conditions, especially with highly activated phenols.
Causality & Solution:
-
Excessively Strong Catalyst/High Temperature: Highly reactive phenols (e.g., resorcinol, hydroquinone) are prone to polymerization and decomposition in the presence of strong Lewis acids and high heat.
-
Action 1: Use a Milder Catalyst. Switch from AlCl₃ to a milder Lewis acid such as ZnCl₂, FeCl₃, or even solid acid catalysts like zeolites.[3][11]
-
Action 2: Lower the Temperature. Begin the reaction at 0°C or even lower, and allow it to warm slowly to room temperature. Exothermic reactions must be carefully controlled with an ice bath.
-
Action 3: Change the Order of Addition. Try adding the phenol solution slowly to the pre-formed complex of the acylating agent and Lewis acid at a low temperature. This can help control the initial exothermic reaction.
-
Caption: Troubleshooting flowchart for Friedel-Crafts acylation of phenols.
Optimized Protocol: Selective para-Acylation of Phenol
This protocol is designed to maximize the yield of the para-acylated product, 4-hydroxyacetophenone, by controlling kinetic factors.
Materials:
-
Phenol
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Crushed Ice
-
Concentrated HCl
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Preparation: In the flask, suspend anhydrous AlCl₃ (2.5 equivalents) in anhydrous DCE under nitrogen. Cool the suspension to 0°C using an ice-water bath.
-
Acylium Ion Formation: Add acetyl chloride (1.1 equivalents) dropwise to the AlCl₃ suspension with vigorous stirring. Allow the mixture to stir at 0°C for 15-20 minutes.
-
Phenol Addition: Dissolve phenol (1.0 equivalent) in a minimal amount of anhydrous DCE and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes. Crucially, maintain the internal temperature below 5°C during the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C. Very slowly and carefully, pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.[10] This will hydrolyze the aluminum complexes.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCE.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude 4-hydroxyacetophenone by recrystallization or column chromatography.
References
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
-
Wikipedia. (2023). Fries rearrangement. Retrieved from [Link]
-
Pharma D GURU. (n.d.). FRIES REARRANGEMENT. Retrieved from [Link]
-
Hunt, I. (n.d.). Acylation of phenols. University of Calgary. Retrieved from [Link]
-
BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved from [Link]
-
Vedantu. (n.d.). Fries Rearrangement Reaction: Mechanism, Steps & Examples. Retrieved from [Link]
-
Naeimi, H., et al. (2006). Facile, convenient and regioselective direct ortho-acylation of phenols and naphthols catalyzed by Lewis acids under free solvent. ResearchGate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved from [Link]
-
ACS Sustainable Chemistry & Engineering. (2025). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
-
Semantic Scholar. (2018). A Straightforward Selective Acylation of Phenols over ZSM-5 towards Making Paracetamol Precursors. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. Retrieved from [Link]
-
ACS Publications. (n.d.). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Retrieved from [Link]
-
Ingenta Connect. (2011). O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Con. Retrieved from [Link]
-
Wikipedia. (2023). Benzene. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Copper-Catalyzed Ortho-Acylation of Phenols with Aryl Aldehydes and Its Application in One-Step Preparation of Xanthones. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (n.d.). Retrieved from [Link]
-
ResearchGate. (2025). Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid. Retrieved from [Link]
-
RSC Publishing. (n.d.). Acylation of phenols to phenolic esters with organic salts. Retrieved from [Link]
-
ACS Publications. (2025). Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1-Naphthol with In Situ Generated Aza-o-Quinone Methides. Retrieved from [Link]
-
ResearchGate. (2025). Selective acylation of the phenolic hydroxyl of (hydroxyalkyl)phenols by using vinyl carboxylates as acyl donors. Retrieved from [Link]
-
CONICET. (2005). Acylation of phenol on solid acids: Study of the deactivation mechanism. Retrieved from [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]
-
Quora. (2021). What are the differences in the mechanisms of Friedel-Crafts alkylation vs acylation? Retrieved from [Link]
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Challenges in scaling up the Fries rearrangement reaction
Welcome to the Technical Support Center for the Fries Rearrangement. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this pivotal reaction. Here, we address common challenges with in-depth, field-proven insights and troubleshooting protocols to enhance your experimental success.
The Fries rearrangement is a cornerstone reaction in organic synthesis, enabling the conversion of phenolic esters to valuable hydroxy aryl ketones, which are key intermediates in the production of numerous pharmaceuticals.[1][2][3][4] Despite its utility, scaling this reaction from the bench to production can present significant hurdles. This guide provides a structured approach to understanding and overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Fries rearrangement?
The Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring, yielding ortho- and para-hydroxy aryl ketones.[2][5] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which coordinates to the carbonyl oxygen of the ester.[1][6] This coordination facilitates the formation of an electrophilic acylium ion. This ion then attacks the electron-rich aromatic ring in a process akin to a Friedel-Crafts acylation, followed by an aqueous workup to yield the final product.[1][5][7]
Caption: The accepted intermolecular mechanism of the Fries Rearrangement.
Issue 1: Why is my reaction yield consistently low or failing entirely?
Several factors can contribute to low or no product formation. A systematic check is essential.
Answer:
-
Catalyst Inactivity or Insufficiency: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure your catalyst is fresh and handled under strictly anhydrous conditions. [8]Industrially, an excess of the catalyst is often required because it complexes with both the starting ester and the product ketone. [6]* Sub-optimal Reaction Temperature: Temperature is a critical parameter. If it's too low, the reaction may be incomplete. [8]Conversely, excessively high temperatures can lead to decomposition and the formation of side products, thereby reducing the yield of the desired product. [8]* Inadequate Reaction Time: The reaction may not have reached completion. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). [8][9]* Substrate Suitability: The Fries rearrangement is sensitive to the structure of the starting material. Esters with bulky, sterically hindering groups on either the acyl or aromatic component will exhibit lower reactivity. [2][8]Furthermore, the presence of electron-withdrawing or meta-directing groups on the aromatic ring will adversely affect the yield, as expected for an electrophilic aromatic substitution reaction. [2][10][11]
Issue 2: How can I control the ortho vs. para selectivity of the reaction?
Controlling the regioselectivity is a common challenge and is highly dependent on the reaction conditions.
Answer:
The ratio of ortho to para products is governed by a classic case of thermodynamic versus kinetic control. [2]
-
Temperature Control: This is the most significant factor influencing selectivity.
-
Low temperatures (typically below 60°C) favor the formation of the para product, which is the kinetically favored isomer. [7] * High temperatures (often above 160°C) favor the formation of the ortho product. [7]The ortho isomer can form a more stable bidentate complex with the aluminum catalyst, making it the thermodynamically favored product. [2]* Solvent Polarity: The choice of solvent also plays a crucial role.
-
Non-polar solvents tend to favor the formation of the ortho product. [2][12] * Increasing the solvent polarity generally leads to a higher proportion of the para product. [2][12]
Parameter Effect on Selectivity Rationale Low Temperature (<60°C) Favors Para Isomer Kinetic Control High Temperature (>160°C) Favors Ortho Isomer Thermodynamic Control (stable chelate formation) [2] Non-Polar Solvent Favors Ortho Isomer Favors intramolecular rearrangement [2][12] | Polar Solvent | Favors Para Isomer | Stabilizes separated ion pair for intermolecular attack [2][12]|
-
Issue 3: My reaction is generating a significant amount of side products. What are they and how can I minimize them?
Side product formation is a major hurdle in scaling up, complicating purification and reducing overall yield.
Answer:
-
Common Side Products: The primary side reaction is often the cleavage of the ester bond, leading to the formation of the parent phenol. This can occur in parallel with the desired rearrangement. [13]At high temperatures, further decomposition or polymerization can occur.
-
Minimization Strategies:
-
Strict Temperature Control: As mentioned, avoid excessive temperatures which promote decomposition. [8]A thorough optimization study to find the ideal temperature for your specific substrate is recommended. [14] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture-related side reactions.
-
Careful Workup: The quenching process is critical. The reaction mixture, containing large amounts of Lewis acid complexed with the product, must be quenched carefully, typically by slowly adding it to crushed ice and hydrochloric acid. [1]This procedure decomposes the aluminum complexes and protonates the phenoxide.
-
Issue 4: The workup and purification process is difficult and inefficient on a larger scale. What are the best practices?
Efficient workup and purification are key to achieving high purity and yield in a scalable manner.
Answer:
-
Quenching: For large-scale reactions, the highly exothermic nature of quenching the AlCl₃ complexes requires careful thermal management. A slow, controlled addition of the reaction mixture to the quenching solution (ice/acid) with efficient cooling is paramount.
-
Product Isolation:
-
Isomer Separation: Separating the ortho and para isomers can be challenging.
-
Steam Distillation: This is a classic and effective industrial method. The ortho-hydroxy aryl ketone, due to its ability to form an intramolecular hydrogen bond, is more volatile and can be separated from the less volatile para isomer by steam distillation. [7] * Recrystallization: If both isomers are solids, fractional crystallization from an appropriate solvent system can be employed.
-
Column Chromatography: While effective at the lab scale, this method is often less practical and more costly for large-scale industrial production. [8]
-
Experimental Protocol: A General Procedure
This protocol outlines a typical laboratory-scale Fries rearrangement of phenyl acetate. It should be adapted based on the specific substrate and desired selectivity.
Materials:
-
Phenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (or another suitable dry solvent)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, place anhydrous AlCl₃ (1.2 to 2.5 equivalents) under an inert atmosphere. [9]2. Solvent Addition: Add dry nitrobenzene and cool the suspension in an ice-water bath. [9]3. Substrate Addition: Add phenyl acetate (1 equivalent) dropwise to the stirred suspension while maintaining the temperature. [9]4. Reaction: Slowly heat the mixture to the desired temperature (e.g., 60°C for para-selectivity or 160°C for ortho-selectivity) and maintain for the required time (monitor by TLC/GC). [7]5. Quenching: After completion, cool the reaction mixture to room temperature and then in an ice bath. Carefully and slowly pour the mixture onto a stirred slurry of crushed ice and concentrated HCl. [1]6. Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). [9]7. Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. [9]8. Purification: Purify the crude product mixture by steam distillation, recrystallization, or column chromatography to separate the ortho and para isomers.
References
-
Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Aakash Institute. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Organic Chemistry Portal. Retrieved from [Link]
-
Wikipedia. (n.d.). Fries rearrangement. Wikipedia. Retrieved from [Link]
-
PharmD Guru. (n.d.). 37. FRIES REARRANGEMENT. PharmD Guru. Retrieved from [Link]
-
Vedantu. (n.d.). Fries Rearrangement Reaction: Mechanism, Steps & Examples. Vedantu. Retrieved from [Link]
-
Kozhevnikova, E. F., Derouane, E. G., & Kozhevnikov, I. V. (2002). Heteropoly acid as a novel efficient catalyst for Fries rearrangement. RSC Publishing. Retrieved from [Link]
-
Testbook. (n.d.). Fries Rearrangement: Meaning, Mechanism, Limitations & Application. Testbook. Retrieved from [Link]
-
chemeurope.com. (n.d.). Fries rearrangement. chemeurope.com. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020). Fries rearrangement. L.S. College, Muzaffarpur. Retrieved from [Link]
-
ResearchGate. (2025). Fries rearrangement of aryl esters catalysed by heteropoly acid. ResearchGate. Retrieved from [Link]
-
Catalysis Science & Technology (RSC Publishing). (n.d.). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. Catalysis Science & Technology. Retrieved from [Link]
-
Scribd. (2020). Fries Rearrangement. Scribd. Retrieved from [Link]
-
Reddit. (2024). Fries rearrangement ortho and para selectivity. Reddit. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). fries-, photo-fries, and anionic ortho-fries rearrangement. Sciencemadness.org. Retrieved from [Link]
-
ResearchGate. (2025). Fries rearrangement of aryl esters catalysed by heteropoly acid: Catalyst regeneration and reuse. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2022). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for Fries rearrangement. ResearchGate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ortho, Para, Meta. Chemistry Steps. Retrieved from [Link]
-
ResearchGate. (2025). Submillisecond Organic Synthesis: Outpacing Fries Rearrangement Through Microfluidic Rapid Mixing. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2020). Photo-Fries rearrangement revisited. ResearchGate. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Photo-Fries-type rearrangement of cyclic enamides. An efficient route to structurally diverse five-membered enaminones. Chemical Communications. Retrieved from [Link]
-
PubMed. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. PubMed. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ortho Para and Meta in Disubstituted Benzenes. Chemistry Steps. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. Retrieved from [Link]
-
Slideshare. (n.d.). Photo fries rearrangement. Slideshare. Retrieved from [Link]
-
YouTube. (2021). Fries Rearrangement Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of 2'-Hydroxyacetophenone: 2-Acetylphenyl Acetate and Alternative Precursors
Abstract
2'-Hydroxyacetophenone is a critical intermediate in the pharmaceutical and fine chemical industries, serving as a cornerstone for the synthesis of a diverse array of valuable compounds.[1][2] The selection of a synthetic route to this versatile ketone is a pivotal decision in process development, with significant implications for yield, purity, cost, and environmental impact. This in-depth technical guide provides a comprehensive comparison of the primary synthetic strategies for 2'-hydroxyacetophenone, with a particular focus on the widely employed Fries rearrangement of phenyl acetate. We will delve into the mechanistic underpinnings, present detailed experimental protocols, and offer a critical evaluation of alternative precursors and methodologies, including direct Friedel-Crafts acylation of phenol and an innovative biocatalytic approach. This guide is intended to equip researchers, chemists, and process development professionals with the necessary insights to make informed decisions in the synthesis of this key intermediate.
Introduction: The Significance of 2'-Hydroxyacetophenone
2'-Hydroxyacetophenone, also known as 2-acetylphenol, is a monohydroxyacetophenone characterized by an acetyl group ortho to a hydroxyl group on a benzene ring.[3] Its utility as a precursor is extensive, finding application in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] The presence of both a hydroxyl and a ketone functional group allows for a wide range of subsequent chemical transformations, making it a valuable building block in organic synthesis.
The central challenge in the synthesis of 2'-hydroxyacetophenone lies in achieving regioselectivity, specifically directing the acylation to the ortho position of the phenolic ring. This guide will explore the chemical strategies employed to address this challenge, comparing their efficacy and practicality.
The Fries Rearrangement: A Classic and Versatile Approach
The Fries rearrangement is a cornerstone of synthetic organic chemistry and a primary industrial method for the production of hydroxyaryl ketones.[4] This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[5] For the synthesis of 2'-hydroxyacetophenone, the process commences with the O-acylation of phenol to produce phenyl acetate, which subsequently undergoes the Fries rearrangement.[1]
The Role of Phenyl Acetate vs. 2-Acetylphenyl Acetate
It is crucial to clarify the roles of phenyl acetate and its isomer, this compound. Phenyl acetate is the primary precursor for the Fries rearrangement to produce 2'-hydroxyacetophenone. This compound, on the other hand, is not a typical starting material for this synthesis. The Fries rearrangement involves the migration of the acyl group from the phenolic oxygen to the aromatic ring. Starting with this compound would not lead to the desired product through a standard Fries rearrangement.
Reaction Mechanism
The mechanism of the Fries rearrangement is believed to proceed through the formation of an acylium ion intermediate. The Lewis acid, typically anhydrous aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester, facilitating the cleavage of the acyl-oxygen bond to generate a resonance-stabilized acylium ion. This electrophile then attacks the electron-rich aromatic ring, primarily at the ortho and para positions, in a process akin to a Friedel-Crafts acylation. Subsequent hydrolysis liberates the hydroxyaryl ketone.[6]
Caption: Mechanism of the Lewis acid-catalyzed Fries rearrangement.
Regioselectivity: Ortho vs. Para Isomers
The Fries rearrangement typically yields a mixture of ortho (2'-hydroxyacetophenone) and para (4'-hydroxyacetophenone) isomers. The ratio of these products is highly dependent on the reaction conditions:
-
Temperature: Higher temperatures (above 160°C) generally favor the formation of the ortho isomer, which is the thermodynamically more stable product due to intramolecular hydrogen bonding between the hydroxyl and carbonyl groups.[5]
-
Solvent: Non-polar solvents tend to favor the formation of the ortho isomer. As the solvent polarity increases, the proportion of the para product often increases.
The ortho and para isomers can be separated based on their differing physical properties. 2'-Hydroxyacetophenone is volatile with steam due to intramolecular hydrogen bonding, whereas 4'-hydroxyacetophenone is not, allowing for separation by steam distillation.[5]
Experimental Protocol: Conventional Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement
This protocol is a two-step process involving the synthesis of phenyl acetate followed by its rearrangement.
Step 1: Synthesis of Phenyl Acetate [1]
-
Materials: Phenol, acetyl chloride, cyclohexane, sodium bicarbonate solution, anhydrous sodium sulfate.
-
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, dissolve 14.1 g (0.15 mol) of phenol and 14.13 g (0.18 mol) of acetyl chloride in 40 ml of cyclohexane.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture by washing with a sodium bicarbonate solution until the pH is approximately 8.
-
Transfer the mixture to a separatory funnel and collect the organic phase.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain phenyl acetate. A typical yield for this step is approximately 99%.[7]
-
Step 2: Fries Rearrangement of Phenyl Acetate [8]
-
Materials: Phenyl acetate, anhydrous aluminum chloride (AlCl₃), 5% hydrochloric acid solution, ethyl acetate.
-
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, place 13.6 g (0.1 mol) of phenyl acetate.
-
Carefully add 16 g (0.12 mol) of anhydrous aluminum trichloride in portions. The reaction is exothermic.
-
Heat the reaction mixture to 120-140°C and maintain for 1.5 hours. Monitor the reaction by TLC.[7][8]
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and 50 ml of 5% hydrochloric acid solution to hydrolyze the aluminum complex.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure. The crude product can be purified by steam distillation to separate the ortho and para isomers, followed by vacuum distillation or crystallization to obtain pure 2'-hydroxyacetophenone.
-
Alternative Synthetic Routes
While the Fries rearrangement is a robust method, other synthetic strategies offer distinct advantages and disadvantages.
Direct Friedel-Crafts Acylation of Phenol
A more direct approach to 2'-hydroxyacetophenone is the Friedel-Crafts acylation of phenol with an acetylating agent like acetyl chloride or acetic anhydride.[2]
Challenges:
-
Catalyst Deactivation: The phenolic hydroxyl group can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and hindering the reaction.[9][10]
-
Competing O-Acylation: The reaction can lead to the formation of phenyl acetate (O-acylation) as a major byproduct, which may or may not rearrange to the desired C-acylated product depending on the conditions.[2][10]
Despite these challenges, direct acylation can be achieved under specific conditions, often requiring an excess of the catalyst.[10]
Caption: Comparison of Fries rearrangement and direct Friedel-Crafts acylation pathways.
Biocatalytic Synthesis from Racemic Styrene Oxide
A novel and environmentally benign approach involves the biocatalytic conversion of racemic styrene oxide to 2'-hydroxyacetophenone.[11] This method utilizes a whole-cell biocatalyst, typically E. coli, co-expressing two key enzymes:
-
Epoxide Hydrolase: Catalyzes the enantioconvergent hydrolysis of racemic styrene oxide to (1R)-phenylethane-1,2-diol.[11]
-
Alcohol Dehydrogenase: Regioselectively oxidizes the secondary alcohol of the diol to yield 2'-hydroxyacetophenone.[11]
A significant advantage of this whole-cell system is the in-situ regeneration of the necessary NAD⁺ coenzyme by the host cell's metabolism.[11]
Experimental Protocol Outline: Biocatalytic Synthesis [12][13]
-
Materials: Engineered E. coli strain, growth medium (e.g., 2TY), ampicillin, kanamycin, IPTG, L-arabinose, racemic styrene oxide.
-
Procedure:
-
Cultivate the engineered E. coli strain in a suitable growth medium with antibiotics.
-
Induce protein expression with IPTG and L-arabinose.
-
Add racemic styrene oxide to the cell culture.
-
Incubate the culture under controlled conditions (e.g., temperature, shaking).
-
Monitor the production of 2'-hydroxyacetophenone over time using HPLC.
-
The product can be extracted from the growth medium.
-
Comparative Performance Analysis
The choice of synthetic route is a multifactorial decision. The following table provides a comparative overview of the discussed methods.
| Parameter | Fries Rearrangement (Conventional) | Direct Friedel-Crafts Acylation | Biocatalytic Synthesis |
| Precursor(s) | Phenol, Acetylating Agent | Phenol, Acetylating Agent | Racemic Styrene Oxide |
| Typical Yield of 2'-Hydroxyacetophenone | 58-77%[2] | Generally lower and variable, can be <50%[8] | Dependent on enzyme efficiency and reaction time |
| Key Reagents | Anhydrous AlCl₃ (stoichiometric) | Anhydrous AlCl₃ (often > stoichiometric) | Engineered microorganisms, enzymes |
| Reaction Conditions | High temperature (>160°C for ortho) | Variable, often harsh | Mild (e.g., 25-37°C, aqueous media) |
| Advantages | Well-established, reliable, good yields | More direct (fewer steps) | Environmentally friendly, high selectivity, mild conditions |
| Disadvantages | Stoichiometric Lewis acid waste, harsh conditions, isomer separation | Catalyst deactivation, competing O-acylation, often poor selectivity | Lower volumetric productivity, complex downstream processing |
Safety and Handling Considerations
-
Anhydrous Aluminum Chloride (AlCl₃): Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas. It should be handled in a dry environment, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.[14]
-
Phenol: Toxic and corrosive. It can be absorbed through the skin and can cause severe burns. Appropriate PPE, including gloves and eye protection, must be worn.
-
Acetyl Chloride and Acetic Anhydride: Corrosive and lachrymatory. They react with water to produce corrosive acids. Work should be conducted in a well-ventilated fume hood.
-
2'-Hydroxyacetophenone: May be harmful if swallowed and is harmful to aquatic life.[14] Standard laboratory safety practices should be followed.[15]
Conclusion and Future Outlook
The Fries rearrangement of phenyl acetate remains a dominant and reliable method for the synthesis of 2'-hydroxyacetophenone, offering good yields and a well-understood reaction profile. While direct Friedel-Crafts acylation of phenol presents a more atom-economical route in principle, it is often plagued by issues of catalyst deactivation and poor selectivity.
Looking forward, biocatalytic methods represent a promising frontier for the synthesis of 2'-hydroxyacetophenone. The mild reaction conditions, high selectivity, and reduced environmental impact of these processes are highly attractive. While challenges in volumetric productivity and downstream processing currently exist, ongoing advancements in enzyme engineering and bioprocess optimization are likely to enhance the industrial viability of this green synthetic route. The choice of the optimal synthetic pathway will ultimately depend on the specific requirements of the application, balancing factors of yield, purity, cost, scale, and environmental sustainability.
References
-
Wikipedia. (2023). Friedel–Crafts reaction. [Link]
-
PrepChem. (2023). Synthesis of 2-hydroxyacetophenone. [Link]
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DiVA portal. (2017). Conversion of Styrene Oxide to 2-Hydroxyacetophenone by Metabolic Engineering. [Link]
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PubMed. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. [Link]
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DiVA portal. (2022). Facile Synthesis of 2-Hydroxyacetophenone from Racemic Styrene Oxide Catalyzed by Engineered Enzymes. [Link]
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PMC - NIH. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. [Link]
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ResearchGate. (2025). 2‐Hydroxyacetophenone via fries rearrangement and related reactions: A comparative applied study. [Link]
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ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. [Link]
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Patsnap Eureka. (n.d.). Preparation method of 2-hydroxyacetophenone. [Link]
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Filo. (2025). Phenol on reacting with Friedel Craft acetylation. [Link]
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Filo. (2025). Convert phenol to acetophenone using the Friedel-Crafts acylation reaction. [Link]
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ResearchGate. (2023). Preparation of hydroxyacetophenones via the Fries rearrangement. [Link]
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Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. [Link]
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ECHA. (n.d.). 2'-Hydroxyacetophenone Safety data sheet. [Link]
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PMC - NIH. (2019). Biocatalytic Friedel–Crafts Acylation and Fries Reaction. [Link]
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Slideshare. (n.d.). Friedel crafts acylation. [Link]
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Organic Reactions. (n.d.). The Fries Reaction. [Link]
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JOCPR. (2015). Solvent free synthesis of p-hydroxyacetophenone. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2'-Hydroxyacetophenone, 99%. [Link]
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P&S Chemicals. (n.d.). Product information, 2-Hydroxyacetophenoneacetate. [Link]
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ResearchGate. (2025). Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: Effective synthesis of optically active homotyrosines. [Link]
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PubChem. (n.d.). 2'-Hydroxyacetophenone. [Link]
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ResearchGate. (2022). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. [Link]
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A Comparative Guide to Lewis Acids in the Fries Rearrangement: Optimizing for Yield and Selectivity
For researchers, medicinal chemists, and professionals in drug development, the synthesis of hydroxyaryl ketones is a foundational step in the creation of numerous pharmaceutical compounds. The Fries rearrangement, a classic named reaction, offers a direct and powerful method for this transformation. This guide provides an in-depth comparative analysis of various Lewis acids used to catalyze this critical reaction, offering field-proven insights and experimental data to inform your catalyst selection and process optimization.
The Fries Rearrangement: A Mechanistic Overview
The Fries rearrangement is the transformation of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid.[1] The reaction typically yields a mixture of ortho and para isomers.[2] The choice of Lewis acid, along with other reaction parameters such as temperature and solvent, plays a pivotal role in determining the overall yield and the regioselectivity of the reaction.[3][4]
The generally accepted mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the ester, which is more electron-rich than the phenolic oxygen.[2] This coordination polarizes the acyl group, facilitating its departure as an acylium ion. This electrophilic acylium ion then attacks the aromatic ring via an electrophilic aromatic substitution, leading to the formation of the ortho or para substituted product.[3]
Caption: A simplified diagram of the Fries rearrangement mechanism.
The regioselectivity of the Fries rearrangement is a subject of considerable interest. Generally, lower reaction temperatures favor the formation of the para product (kinetic control), while higher temperatures promote the formation of the more thermodynamically stable ortho product, which can form a stable bidentate complex with the Lewis acid.[4][5] The polarity of the solvent also plays a role, with non-polar solvents favoring the ortho isomer and polar solvents favoring the para isomer.[4]
Comparative Analysis of Lewis Acids
The choice of Lewis acid is a critical determinant of the success of a Fries rearrangement. Below is a comparative analysis of commonly employed Lewis acids for the rearrangement of phenyl acetate, a standard model substrate.
| Lewis Acid | Typical Conditions | Yield (%) | Ortho/Para Ratio | Key Considerations |
| AlCl₃ | Nitrobenzene, 25-165°C | 30-70 | Varies with temp. | The most common and often most effective catalyst. Stoichiometric amounts are typically required. Can be corrosive and moisture-sensitive.[3][6] |
| TiCl₄ | Neat or in chlorobenzene, 120-140°C | Moderate to high | Often favors ortho | Can be a good alternative to AlCl₃, sometimes offering higher selectivity. Moisture-sensitive.[7] |
| SnCl₄ | Various solvents, reflux | Moderate | Varies | Generally a milder Lewis acid than AlCl₃ and TiCl₄, which can be advantageous for sensitive substrates.[1] |
| BF₃·OEt₂ | Dichloromethane or neat, reflux | Moderate | Mixture | A convenient and easy-to-handle Lewis acid, though it may be less reactive than stronger counterparts.[8] |
| FeCl₃ | Dichloromethane, room temp. to reflux | Good to excellent | Varies | An inexpensive and readily available Lewis acid.[9] |
| ZnCl₂ | Neat or in DMF, high temp. | Good | Can be selective | A milder Lewis acid that can offer good yields, particularly for substrates prone to decomposition with stronger Lewis acids.[10] |
Experimental Protocols
To provide a practical context for the data presented above, detailed experimental protocols for the Fries rearrangement of phenyl acetate using representative Lewis acids are provided below.
Protocol 1: Fries Rearrangement of Phenyl Acetate using Aluminum Chloride (AlCl₃)
This protocol is a standard procedure for the AlCl₃-catalyzed Fries rearrangement.
Caption: A typical experimental workflow for the Fries rearrangement.
Materials:
-
Phenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Ice bath
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.2 equivalents) in nitrobenzene at 0 °C, add phenyl acetate (1 equivalent) dropwise.
-
The reaction mixture is then stirred at the desired temperature (e.g., 25 °C for para-selectivity or 165 °C for ortho-selectivity) and the progress of the reaction is monitored by thin-layer chromatography (TLC).[5]
-
Upon completion, the reaction mixture is cooled to room temperature and then poured into a mixture of crushed ice and concentrated HCl.
-
The product is extracted with dichloromethane, and the organic layer is washed with water, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
The resulting crude product is purified by column chromatography or distillation to afford the desired hydroxyacetophenone isomers.[6]
Protocol 2: Fries Rearrangement of Phenyl Acetate using Zinc Powder
This protocol offers a greener alternative to the traditional Lewis acid-catalyzed method.[11]
Materials:
-
Phenyl acetate
-
Zinc powder
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for heating (conventional or microwave)
Procedure:
-
A mixture of phenyl acetate (1 equivalent) and zinc powder (catalytic amount) in DMF is heated.
-
For conventional heating, the mixture is refluxed for several hours. For microwave-assisted synthesis, the reaction is irradiated at a specific power and temperature for a shorter duration.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the catalyst is filtered off.
-
The filtrate is diluted with water and the product is extracted with a suitable organic solvent.
-
The organic layer is washed, dried, and concentrated to give the crude product, which is then purified.
The Rise of Greener Alternatives
In recent years, there has been a significant push towards developing more environmentally benign catalysts for the Fries rearrangement to replace corrosive and hazardous Lewis acids.[4] These "green" catalysts are often solid acids that can be easily recovered and reused, minimizing waste and environmental impact.
-
Heterogeneous Catalysts: Solid acid catalysts such as zeolites, clays (e.g., montmorillonite K-10), and heteropoly acids have shown promise in catalyzing the Fries rearrangement.[10][12][13] These catalysts offer the advantages of easy separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions. However, their activity and selectivity can be highly dependent on the specific catalyst structure and reaction conditions.[13]
-
Metal Powders: As demonstrated in the protocol above, zinc powder has emerged as an effective and selective catalyst for the Fries rearrangement.[11] It is an inexpensive, non-toxic, and recyclable alternative to traditional Lewis acids.
Conclusion
The Fries rearrangement remains a cornerstone of synthetic organic chemistry for the preparation of valuable hydroxyaryl ketones. The choice of Lewis acid is a critical parameter that must be carefully considered to achieve optimal yields and the desired regioselectivity. While traditional Lewis acids like AlCl₃ continue to be widely used due to their high reactivity, the development of greener alternatives, such as zinc powder and various solid acid catalysts, offers promising avenues for more sustainable and environmentally friendly synthetic processes. The experimental data and protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, enabling them to make informed decisions in their synthetic endeavors.
References
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PHARMD GURU. (n.d.). 37. FRIES REARRANGEMENT. Retrieved from [Link]
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Scribd. (2017, August 11). Fries Rearrangement of Phenyl Acetate. Retrieved from [Link]
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ResearchGate. (2007). BF3-H2O catalyzed Fries rearrangement of phenolic esters. Retrieved from [Link]
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Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement. Retrieved from [Link]
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Filo. (2025, May 5). Phenyl acetate undergoes the Fries rearrangement with \mathrm{AlCl}_3 to .... Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
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Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]
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ResearchGate. (2002). Fries rearrangement of aryl esters catalysed by heteropoly acid. Retrieved from [Link]
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ResearchGate. (n.d.). Selective Fries Rearrangement Catalyzed by Zinc Powder. Retrieved from [Link]
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ResearchGate. (2005). Fries rearrangement of phenyl acetate catalysed by platinum-doped heteropoly salt: Catalyst regeneration and reuse. Retrieved from [Link]
-
BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from [Link]
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Chinese Chemical Letters. (2002). Fries Rearrangement of Phenyl Acetate over Solid Acid Catalyst. Retrieved from [Link]
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Universal Print. (n.d.). Synthesis and Fries Rearrangement of Phenylchloroacetate by Using Eco-Friendly Solvent Free Catalyst. Retrieved from [Link]
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Advanced Journal of Chemistry, Section A. (2024). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Retrieved from [Link]
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Hindawi. (n.d.). BF3·Et2O Catalysed 4-Aryl-3-phenyl-benzopyrones, Pro-SERMs, and Their Characterization. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly selective vapor phase Fries rearrangement of phenyl acetate to 2-hydroxyacetophenone using H 3PO 4/ZrO 2–TiO 2. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 6. Fries rearrangement of phenyl acetate. Retrieved from [Link]
-
Physical Chemistry Chemical Physics. (2017). A three-state model for the photo-Fries rearrangement. Retrieved from [Link]
-
Semantic Scholar. (2007). BF3-H2O catalyzed Fries rearrangement of phenolic esters. Retrieved from [Link]
-
Chemical Society Reviews. (2019). The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics. Retrieved from [Link]
-
YouTube. (2023, June 28). Lesson 14: Fries Rearrangement Reaction | Topic: Phenol | Organic Chemistry. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). PARA-SELECTIVE FRIES REARRANGEMENT OF PHENYL ACETATE IN THE PRESENCE OF ZEOLITE MOLECULAR SIEVES OH. Retrieved from [Link]
-
Reddit. (2022, February 1). Procedure for Friedel-Crafts Acylation of Phenol. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating Fries Rearrangement Products by Spectroscopy
The Fries rearrangement is a cornerstone reaction in synthetic organic chemistry, providing a robust pathway for converting phenolic esters into valuable hydroxy aryl ketones.[1][2] This acid-catalyzed rearrangement populates the aromatic ring with an acyl group, primarily at the ortho and para positions relative to the hydroxyl group.[3][4] The regiochemical outcome is highly sensitive to reaction conditions such as temperature and solvent, with lower temperatures generally favoring the para product and higher temperatures favoring the ortho isomer.[1][5]
Given this condition-dependent selectivity, unambiguous structural validation of the resulting isomers is not merely a procedural step but a critical requirement for ensuring the integrity of subsequent research and development, particularly in fields like pharmaceutical synthesis where such ketones are vital intermediates.[5][6] This guide provides a comprehensive, field-proven framework for leveraging a suite of spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—to definitively characterize the products of the Fries rearrangement. We will move beyond simple data reporting to explain the causality behind spectral features, establishing a self-validating analytical workflow.
Overall Analytical Workflow
A systematic approach is essential for efficiently moving from a crude reaction mixture to a confirmed, isomerically pure product. The workflow integrates purification with multi-faceted spectroscopic analysis, where each technique provides a unique and complementary piece of the structural puzzle.
Caption: Workflow for the purification and structural validation of Fries rearrangement products.
Infrared (IR) Spectroscopy: Confirming the Functional Group Transformation
Expertise & Causality: IR spectroscopy serves as the first line of analytical evidence. Its power lies in the rapid confirmation of the fundamental chemical change: the conversion of an ester to a ketone and a phenol. This is observed through the disappearance of the ester's characteristic carbonyl (C=O) stretch and the appearance of two new, distinct absorptions for the ketone C=O and the phenolic O-H groups.
Expected Spectral Features:
-
Starting Material (e.g., Phenyl Acetate):
-
A strong, sharp C=O stretch for the ester at a high wavenumber, typically ~1760 cm⁻¹ .
-
Absence of a broad O-H stretch.
-
-
Products (o/p-Hydroxyacetophenone):
-
Phenolic O-H Stretch: A very broad and prominent absorption in the 3200-3600 cm⁻¹ region, a hallmark of the newly formed hydroxyl group engaged in hydrogen bonding.[7][8][9]
-
Ketone C=O Stretch: A strong, sharp absorption at a lower wavenumber than the starting ester, typically in the 1630-1680 cm⁻¹ range. This shift is due to the conjugation of the carbonyl with the aromatic ring.
-
Aromatic C=C Stretches: Multiple bands of medium intensity between 1450-1600 cm⁻¹ .[8]
-
Distinguishing Ortho vs. Para Isomers: The key differentiator in the IR spectrum is the effect of intramolecular hydrogen bonding in the ortho isomer.
-
ortho-Isomer: The proximity of the hydroxyl and carbonyl groups facilitates strong intramolecular hydrogen bonding. This has two noticeable effects:
-
The O-H stretch is often very broad and its position is less dependent on sample concentration.
-
The C=O stretch is shifted to a significantly lower frequency (typically ~1635-1650 cm⁻¹ ) because the hydrogen bond weakens the C=O double bond.
-
-
para-Isomer: Lacking the possibility of intramolecular H-bonding, this isomer relies on intermolecular H-bonding. Its C=O stretch appears at a higher frequency (typically ~1655-1675 cm⁻¹ ) compared to the ortho product.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small, solvent-free sample (a few milligrams of solid or a single drop of oil) directly onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Scan: Collect the spectrum of the sample, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-650 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof
Expertise & Causality: While IR confirms the functional groups, NMR spectroscopy provides the definitive, high-resolution map of the molecular structure. It is the most powerful tool for unambiguously distinguishing between the ortho and para regioisomers by analyzing the chemical environment and connectivity of every proton and carbon atom.
¹H NMR: Pinpointing Regiochemistry
The most telling signals in the ¹H NMR spectrum are those of the phenolic proton and the aromatic protons.
-
Phenolic -OH Proton:
-
ortho-Isomer: The proton of the hydroxyl group is involved in a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. This deshields the proton significantly, shifting its resonance far downfield to δ 12.0-12.5 ppm . This signal is an unmistakable marker for the ortho product.
-
para-Isomer: The hydroxyl proton is not engaged in an intramolecular H-bond and typically appears as a broader singlet in the δ 4-8 ppm range.[7] Its chemical shift is often concentration and solvent-dependent.
-
-
Aromatic Protons: The substitution pattern on the benzene ring dictates the splitting pattern of the aromatic protons.
-
ortho-Isomer (e.g., 2'-Hydroxyacetophenone): The four aromatic protons are in unique chemical environments, giving rise to a complex multiplet pattern between δ 6.8-7.8 ppm .[10]
-
para-Isomer (e.g., 4'-Hydroxyacetophenone): Due to the molecule's C₂ symmetry, there are only two unique aromatic proton environments. This results in a clean, characteristic pair of doublets (an AA'BB' system), with one doublet integrating to 2H around δ 7.9 ppm (protons ortho to the carbonyl) and the other integrating to 2H around δ 6.9 ppm (ortho to the hydroxyl).[11]
-
-
Acyl Protons (e.g., -COCH₃): A sharp singlet integrating to 3H, typically found around δ 2.5-2.6 ppm .[12]
¹³C NMR: Confirming Symmetry and Carbon Skeleton
The ¹³C NMR spectrum provides complementary evidence, particularly by revealing the molecule's symmetry.
-
Carbonyl Carbon: The ketone carbonyl carbon appears far downfield, typically around δ 200-205 ppm .
-
Aromatic Carbons:
-
ortho-Isomer: All six aromatic carbons are chemically distinct, resulting in six separate signals in the aromatic region (δ 115-165 ppm).
-
para-Isomer: The C₂ symmetry means there are only four unique aromatic carbon signals .
-
Trustworthiness: The D₂O Shake Self-Validation Protocol
To definitively confirm the assignment of the O-H proton signal, a deuterium exchange experiment is essential.
-
Acquire a standard ¹H NMR spectrum of the sample in a solvent like CDCl₃ or DMSO-d₆.
-
Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for 20-30 seconds to facilitate the exchange of the acidic O-H proton with deuterium (O-H + D₂O ⇌ O-D + HOD).
-
Re-acquire the ¹H NMR spectrum. The signal corresponding to the phenolic O-H proton will have disappeared or significantly diminished in intensity, providing unequivocal proof of its identity.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher spectrometer. Ensure quantitative integration by using a sufficient relaxation delay (e.g., 5 seconds).[6]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This typically requires a longer acquisition time than the ¹H spectrum.
-
D₂O Exchange: Perform the D₂O shake protocol as described above to confirm the O-H peak.
Mass Spectrometry (MS): Corroborating Molecular Weight
Expertise & Causality: Mass spectrometry confirms that the product has the correct molecular weight for an isomer of the starting material, ruling out unexpected side reactions like hydrolysis or condensation. The fragmentation pattern provides additional, albeit less definitive, structural clues.
Expected Spectral Features:
For both ortho- and para-hydroxyacetophenone (MW = 136.15 g/mol ):
-
Molecular Ion Peak (M⁺˙): A strong peak should be observed at m/z = 136 . This confirms the successful rearrangement.
-
Key Fragmentation: The most characteristic fragmentation pathway for acetophenones is α-cleavage at the carbonyl group.
-
Loss of a methyl radical (•CH₃): This results in a very intense peak at [M-15]⁺ or m/z = 121 . This fragment, the hydroxyphenacylium ion, is highly stabilized by resonance and is often the base peak in the spectrum.[11]
-
Acylium Ion: A peak corresponding to the acetyl cation ([CH₃CO]⁺) may be observed at m/z = 43 .
-
While the mass spectra of the ortho and para isomers are very similar, subtle differences in fragment ion intensities may exist. However, MS is not the primary tool for distinguishing these regioisomers; that role is best served by NMR.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the GC-MS instrument.
-
GC Separation: Use a suitable temperature program on a non-polar capillary column (e.g., DB-5ms) to separate any remaining impurities from the product.
-
MS Detection: Acquire the mass spectrum using electron ionization (EI) at 70 eV over a mass range of m/z 40-400.[6]
Comparative Data Summary
The table below consolidates the key diagnostic features that enable a clear and confident differentiation between the ortho and para products of a Fries rearrangement, using the acetylation of phenol as an example.
| Spectroscopic Technique | Feature | ortho-Hydroxyacetophenone | para-Hydroxyacetophenone | Causality / Rationale |
| IR Spectroscopy | O-H Stretch (cm⁻¹) | ~3200-3400 (Very Broad) | ~3300-3500 (Broad) | Intramolecular H-bonding in the ortho isomer creates a more pronounced broadening. |
| C=O Stretch (cm⁻¹) | ~1645 | ~1660 | Intramolecular H-bonding weakens the C=O bond in the ortho isomer, lowering its frequency. | |
| ¹H NMR Spectroscopy | -OH Proton (δ, ppm) | ~12.2 (Sharp Singlet) | ~5-8 (Broad Singlet) | Strong intramolecular H-bond in the ortho isomer causes significant deshielding. |
| Aromatic Protons (δ, ppm) | Complex Multiplets (4H) | Two Doublets (AA'BB' System, 2H each) | Higher symmetry in the para isomer simplifies the splitting pattern. | |
| ¹³C NMR Spectroscopy | Aromatic Signals | 6 Signals | 4 Signals | Higher symmetry in the para isomer results in fewer unique carbon environments. |
| Mass Spectrometry | Molecular Ion (m/z) | 136 | 136 | Isomers have the same molecular weight. |
| Base Peak (m/z) | 121 ([M-15]⁺) | 121 ([M-15]⁺) | Primary fragmentation pathway (α-cleavage) is identical for both isomers. |
Conclusion
The structural validation of Fries rearrangement products is a clear demonstration of the power of synergistic analytical techniques. While a single method may provide clues, a combined approach creates a self-validating system that ensures absolute certainty. IR spectroscopy offers a rapid check of the functional group transformation, mass spectrometry confirms the correct molecular formula, and NMR spectroscopy provides the definitive and unambiguous evidence required to distinguish between the crucial ortho and para regioisomers. By understanding the causal links between molecular structure and spectroscopic output, researchers can confidently and efficiently characterize their synthetic products, ensuring the integrity and success of their scientific endeavors.
References
-
Organic Chemistry Portal. Fries Rearrangement. [Link]
-
Wikipedia. Fries rearrangement. [Link]
-
Aakash Institute. Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. [Link]
-
L.S.College, Muzaffarpur. Fries rearrangement. [Link]
- Bagno, A., D'Amico, F., Fabris, F., & Scipioni, A. (2006). Fries Rearrangement of Aryl Formates Promoted by BCl3.
-
The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. [Link]
-
The Royal Society of Chemistry. Synthesis of α-Keto Aldehydes via Selective Cu(I)-catalyzed Oxidation of α-Hydroxy Ketones. [Link]
-
ResearchGate. Nuclear magnetic resonance (NMR) analysis. A. 1H-NMR; B. 13C-NMR; C. DEPT-135 NMR spectrum; D. 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone. [Link]
-
University of Calgary. Spectroscopy Tutorial: Phenols and Enols. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of phenol. [Link]
-
Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. [Link]
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A Comparative Guide to Phenolic Acylation: Fries Rearrangement vs. Direct Acylation
For researchers, scientists, and professionals in drug development, the synthesis of hydroxyaryl ketones is a critical step in the creation of numerous pharmaceutical intermediates and fine chemicals. The two most prominent methods for achieving this are the Fries rearrangement of phenolic esters and the direct Friedel-Crafts acylation of phenols. While both pathways can lead to the desired products, their efficiencies, regioselectivity, and substrate scope can vary significantly. This guide provides an in-depth technical comparison of these two methodologies, supported by experimental data, to aid in the selection of the optimal synthetic route.
At a Glance: Key Differences
| Feature | Fries Rearrangement | Direct Acylation |
| Starting Material | Phenolic Ester | Phenol |
| Key Transformation | Intramolecular or intermolecular rearrangement of an acyl group from a phenolic oxygen to the aromatic ring. | Direct electrophilic substitution of an acyl group onto the aromatic ring. |
| Typical Catalysts | Lewis acids (AlCl₃, BF₃, TiCl₄) or Brønsted acids (HF, H₂SO₄).[1][2] | Lewis acids (AlCl₃, FeCl₃) or solid acid catalysts.[3][4] |
| Key Control Parameters | Temperature, solvent polarity, and nature of the Lewis acid.[1] | Catalyst choice and stoichiometry. |
| Selectivity | Temperature-dependent ortho/para selectivity.[1] | Generally favors the para product, but can be influenced by the catalyst and reaction conditions. |
| Common Challenges | Harsh reaction conditions, potential for low yields with substituted substrates, and catalyst disposal.[1][2] | Competition with O-acylation, potential for polysubstitution, and catalyst deactivation.[5] |
Mechanistic Underpinnings: A Tale of Two Pathways
The choice between Fries rearrangement and direct acylation is often dictated by the desired regioselectivity and the stability of the starting materials under the reaction conditions. Understanding the underlying mechanisms is paramount to making an informed decision.
The Fries Rearrangement: An Acyl Group's Journey
The Fries rearrangement is a Lewis or Brønsted acid-catalyzed conversion of a phenolic ester to a hydroxyaryl ketone.[1] The reaction proceeds through the formation of an acylium ion intermediate, which then acts as the electrophile in an aromatic substitution.[1] The mechanism can have both intramolecular and intermolecular character, depending on the reaction conditions.
Caption: Generalized workflow of the Fries rearrangement.
A key feature of the Fries rearrangement is the ability to control the regioselectivity by tuning the reaction temperature. Lower temperatures generally favor the formation of the para isomer, which is the thermodynamically controlled product. Conversely, higher temperatures favor the ortho isomer, as it can form a more stable bidentate complex with the Lewis acid catalyst.[1]
Direct Acylation: A Classic Electrophilic Substitution
Direct acylation, a form of the Friedel-Crafts reaction, involves the introduction of an acyl group onto the aromatic ring of a phenol using an acylating agent (such as an acyl chloride or anhydride) in the presence of a Lewis acid.[4]
Caption: Competing pathways in the direct acylation of phenols.
A significant challenge in the direct acylation of phenols is the competition between C-acylation (on the ring) and O-acylation (on the hydroxyl group).[5] O-acylation is often kinetically favored, leading to the formation of a phenolic ester.[5] In fact, the Fries rearrangement can be viewed as the subsequent conversion of this O-acylated product to the more thermodynamically stable C-acylated product.[3]
Experimental Yield Comparison: A Quantitative Look
A study by Eshghi et al. provides a direct comparison of yields for the Fries rearrangement and direct acylation of various phenolic substrates under solvent-free microwave irradiation, using P₂O₅/SiO₂ as the reagent.[6]
Fries Rearrangement of Phenolic Esters
| Substrate | Product | Reaction Time (min) | Yield (%) |
| Phenyl acetate | 2-Hydroxyacetophenone | 5 | 98 |
| 4-Methylphenyl acetate | 2-Hydroxy-5-methylacetophenone | 5 | 95 |
| 4-Methoxyphenyl acetate | 2-Hydroxy-5-methoxyacetophenone | 6 | 92 |
| 1-Naphthyl acetate | 2-Acetyl-1-naphthol | 4 | 98 |
| Phenyl benzoate | 2-Hydroxybenzophenone | 7 | 85 |
Data sourced from Eshghi et al., J. Chem. Research, 2003.[6]
Direct Acylation of Phenols
| Phenolic Substrate | Acylating Agent | Product | Reaction Time (min) | Yield (%) |
| Phenol | Acetic Acid | 2-Hydroxyacetophenone | 5 | 85 |
| 3-Methylphenol | Acetic Acid | 2-Hydroxy-6-methylacetophenone | 5 | 80 |
| 4-Methoxyphenol | Acetic Acid | 2-Hydroxy-5-methoxyacetophenone | 6 | 75 |
| 1-Naphthol | Acetic Acid | 2-Acetyl-1-naphthol | 4 | 85 |
| Phenol | Benzoic Acid | 2-Hydroxybenzophenone | 7 | 70 |
Data sourced from Eshghi et al., J. Chem. Research, 2003.[6]
These results suggest that under these specific microwave-assisted, solvent-free conditions, the Fries rearrangement can provide higher yields than direct acylation for the synthesis of ortho-hydroxyaryl ketones.
Detailed Experimental Protocols
The following protocols are illustrative examples and may require optimization based on the specific substrate and desired product.
Protocol 1: Fries Rearrangement of 1-Naphthyl Acetate
This protocol is adapted from a typical procedure for the Fries rearrangement.[7]
Materials:
-
1-Naphthyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Ice-water bath
-
Hydrochloric acid (HCl), concentrated
-
Steam distillation apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine 1-naphthyl acetate (1 mole equivalent) and anhydrous AlCl₃ (3.3 mole equivalents).
-
Heat the mixture on a water bath at 100°C for 2 hours.
-
After cooling, carefully pour the reaction mixture into ice-cold water.
-
Perform steam distillation on the resulting mixture to isolate the product, 2-acetyl-1-naphthol.
-
The product can be further purified by recrystallization.
Protocol 2: Direct ortho-Acylation of Phenol under Microwave Conditions
This protocol is based on the work of Naeimi and Moradi for regioselective ortho-acylation.[8]
Materials:
-
Phenol
-
Acetic acid
-
Methanesulfonic acid (MSA)
-
Microwave reactor
-
Dichloromethane
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous calcium chloride (CaCl₂)
-
Standard laboratory glassware
Procedure:
-
In a microwave-safe reaction vessel, mix phenol (1 mmol), acetic acid (4 mmol), and methanesulfonic acid (0.5 mmol).
-
Irradiate the mixture in a microwave reactor at 200 W for 30 seconds.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in dichloromethane (10 mL).
-
Wash the organic layer with aqueous NaHCO₃ solution (3 x 10 mL) and then with water (20 mL).
-
Dry the organic phase with anhydrous CaCl₂, filter, and evaporate the solvent to obtain the crude product.
-
The product can be purified by column chromatography.
Conclusion and Recommendations
Both the Fries rearrangement and direct acylation are valuable methods for the synthesis of hydroxyaryl ketones. The choice between the two is not always straightforward and depends on several factors:
-
For ortho-selectivity: The Fries rearrangement, particularly at higher temperatures, often provides better ortho-selectivity.[1]
-
For para-selectivity: The Fries rearrangement at lower temperatures is generally the preferred method for obtaining the para-isomer.[1]
-
Yield: Under optimized conditions, such as the microwave-assisted protocol described, the Fries rearrangement can offer higher yields.[6] However, for some substrates, direct acylation may be more efficient.
-
Substrate compatibility: The harsh conditions of the Fries rearrangement may not be suitable for substrates with sensitive functional groups.[1][2]
-
Procedural simplicity: Direct acylation can be a more straightforward one-step process, whereas the Fries rearrangement requires the prior synthesis of the phenolic ester.
For researchers aiming for high ortho-selectivity and potentially higher yields, exploring the Fries rearrangement with careful optimization of temperature and catalyst is recommended. For simpler, direct routes where para-selectivity is acceptable or can be controlled, direct acylation remains a viable option. The advent of newer methodologies, such as microwave-assisted synthesis, has significantly improved the efficiency and selectivity of both reactions, offering more environmentally benign alternatives to traditional methods.
References
- Baghernejad, B., & Moradi, L. (2014). Microwave assisted chemistry: A rapid and regioselective route for direct ortho-acylation of phenols and naphthols by methanesulfonic acid as catalyst. Journal of the Chinese Chemical Society, 61(6), 639-642.
- Naeimi, H., & Moradi, L. (2012). Microwave assisted chemistry: A rapid and regioselective route for direct ortho-acylation of phenols and naphthols by methanesulfonic acid as catalyst.
-
Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]
- Chauhan, R. S., Singh, M., Dubey, V. K., & Singh, U. B. (1993). Photo-Fries Rearrangement of 1-Naphthyl Acetate and 2-Naphthyl Acetate (Photochemical transformation). Asian Journal of Chemistry, 5(4), 831-835.
-
Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved from [Link]
- Eshghi, H., & Gordi, Z. (2003). The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid. Journal of the Chinese Chemical Society, 50(6), 1263-1268.
- Hajipour, A. R., & Ruoho, A. E. (2005). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. Organic & Biomolecular Chemistry, 3(14), 2778-2781.
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
- Naeimi, H., & Moradi, L. (2012). Facile, convenient and regioselective direct ortho-acylation of phenols and naphthols catalyzed by Lewis acids under free solvent and microwave conditions. Journal of the Iranian Chemical Society, 9(4), 527-532.
- Prajapati, A. K., Nagarsenker, M. S., & Singh, U. P. (2012). FRIEDEL-CRAFT REACTION: A REVIEW. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(1), 52-62.
- Murashige, S. I., et al. (2011). Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: Effective synthesis of optically active homotyrosines. Tetrahedron, 67(40), 7736-7745.
- Naeimi, H., & Moradi, L. (2012). Facile, convenient and regioselective direct ortho-acylation of phenols and naphthols catalyzed by Lewis acids under free solvent and microwave conditions. E-Journal of Chemistry, 9(4), 1969-1976.
- BenchChem. (2025). Improving the yield of the Friedel-Crafts acylation for substituted phenols.
- Hajipour, A. R., & Ruoho, A. E. (2005). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions. Organic & Biomolecular Chemistry, 3(14), 2778-2781.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
- Längle, S., et al. (2016). Biocatalytic Friedel–Crafts Acylation and Fries Reaction.
- Eshghi, H., Rafie, M., Gordi, Z., & Bohloli, M. (2003). Improvement of Selectivity in the Fries Rearrangement and Direct Acylation Reactions by Means of P2O5/SiO2 Under Microwave Irradiation in Solvent-Free Media. Journal of Chemical Research, 2003(11), 763-765.
- Chauhan, R. S., Singh, M., Dubey, V. K., & Singh, U. B. (1993). Photo-Fries Rearrangement of 1-Naphthyl Acetate and 2-Naphthyl Acetate (Photochemical transformation). Asian Journal of Chemistry, 5(4), 831-835.
- Kim, D. W., et al. (2019). Acylation of Phenols, Alcohols, Thiols, Amines and Aldehydes Using Sulfonic Acid Functionalized Hyper-Cross-Linked Poly(2-naphthol) as a Solid Acid Catalyst.
- Majumder, S., & Chatani, N. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC advances, 8(59), 33761-33793.
-
Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]
- L.S.College, Muzaffarpur. (2020). Friedel–Crafts reaction.
- Gritsan, N. P., et al. (1996). Investigation of the photo-Fries rearrangement reactions of 1- and 2-naphthyl acetates. Journal of Photochemistry and Photobiology A: Chemistry, 95(2), 123-130.
- Scribd. (2020). Fries Rearrangement.
- Gu, W., & Weiss, R. G. (2003). Photo-Fries rearrangements of 1-naphthyl esters in the glassy and melted states of poly(vinyl acetate). Comparisons with reactions in less polar polymers and low-viscosity solvents. Photochemical & Photobiological Sciences, 2(6), 641-648.
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A Tale of Two Reactions: A Comparative Guide to Friedel-Crafts Acylation and Fries Rearrangement for Hydroxyaryl Ketone Synthesis
For the researcher in organic synthesis, particularly within the pharmaceutical and fine chemical industries, the synthesis of hydroxyaryl ketones represents a frequent and critical task. These moieties are key structural motifs in a vast array of biologically active molecules and valuable synthetic intermediates.[1][2] Two of the most prominent methods for their preparation are the direct Friedel-Crafts acylation of phenols and the Fries rearrangement of phenolic esters. While both pathways can lead to the desired products, the choice between them is far from arbitrary and hinges on a nuanced understanding of their mechanisms, substrate scope, and practical limitations. This guide provides an in-depth, comparative analysis of these two powerful reactions, supported by experimental data and protocols, to empower researchers to make informed decisions in their synthetic endeavors.
The Central Challenge: C-Acylation vs. O-Acylation of Phenols
The synthesis of hydroxyaryl ketones from phenols is fundamentally a competition between C-acylation (the desired Friedel-Crafts pathway) and O-acylation. Phenols are bidentate nucleophiles, meaning they can react at two positions: the electron-rich aromatic ring (C-acylation) or the phenolic oxygen (O-acylation). The outcome of this competition is dictated by the reaction conditions. O-acylation to form a phenolic ester is typically kinetically favored, while the C-acylated hydroxyaryl ketone is the thermodynamically more stable product. This dichotomy is the linchpin that connects and differentiates the Friedel-Crafts acylation and the Fries rearrangement.
Friedel-Crafts Acylation of Phenols: The Direct Approach
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that directly introduces an acyl group onto an aromatic ring.[3][4] When applied to phenols, the reaction aims to achieve C-acylation to furnish the desired hydroxyaryl ketone.
Mechanistic Insights
The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent (an acyl chloride or anhydride) to generate a highly electrophilic acylium ion.[5][6] This acylium ion is then attacked by the nucleophilic aromatic ring of the phenol.
Caption: Mechanism of Friedel-Crafts Acylation of Phenol.
A critical consideration in the Friedel-Crafts acylation of phenols is the need for a stoichiometric amount, or even an excess, of the Lewis acid catalyst.[3] This is because the product, a hydroxyaryl ketone, is a Lewis base and forms a stable complex with the Lewis acid, rendering it inactive.[3] This complex must be hydrolyzed during aqueous workup to liberate the final product.
Advantages and Limitations
| Feature | Friedel-Crafts Acylation of Phenols |
| Advantages | - Direct, one-step synthesis. - Avoids the need to pre-form and isolate a phenolic ester. |
| Limitations | - Requires stoichiometric or excess amounts of Lewis acid, which can be corrosive and generate significant waste. - The reaction can be harsh, potentially leading to side reactions or decomposition of sensitive substrates. - O-acylation can be a significant competing reaction, reducing the yield of the desired C-acylated product. - Can be difficult to control regioselectivity, often yielding a mixture of ortho and para isomers.[7] |
The Fries Rearrangement: An Intramolecular Alternative
The Fries rearrangement is a rearrangement reaction of a phenolic ester to a hydroxyaryl ketone, also catalyzed by a Lewis acid.[8][9] This reaction provides an indirect, yet often more controlled, route to the target molecules.
Mechanistic Insights
The currently accepted mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the ester, followed by the generation of an acylium ion intermediate.[9][10] This acylium ion can then re-attack the aromatic ring in an intramolecular or intermolecular fashion, leading to the ortho and para substituted products.
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A Senior Application Scientist's Guide to Quantifying Ortho and Para Isomers: An HPLC-Centric Comparative Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of positional isomers, such as ortho and para isomers, is a frequent and often formidable analytical challenge. These compounds share identical molecular weights and often exhibit very similar physicochemical properties, making their separation a non-trivial task for conventional analytical methods. The presence of an undesired isomer, even in trace amounts, can have significant implications for the efficacy, safety, and regulatory compliance of a final product.
This guide provides an in-depth, technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust separation and quantification of ortho and para isomers. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and compare the performance of various HPLC approaches with alternative techniques, supported by experimental data.
The Challenge of Separating Positional Isomers
Positional isomers, such as ortho-, meta-, and para-substituted compounds on an aromatic ring, possess the same functional groups but differ in their spatial arrangement. This subtle structural difference leads to minor variations in polarity, hydrophobicity, and dipole moment, which must be exploited for successful chromatographic separation. Standard reversed-phase HPLC methods using traditional C18 columns often fail to provide adequate resolution for these isomers, as the separation is primarily driven by hydrophobic interactions, which can be very similar for positional isomers.[1]
To achieve baseline separation, a more nuanced approach to method development is required, focusing on stationary phases that offer alternative separation mechanisms.
HPLC-Based Solutions: A Comparative Analysis of Stationary Phases
The key to resolving positional isomers via HPLC lies in selecting a stationary phase that can differentiate between the subtle structural differences of the analytes. While a standard C18 column may be the first choice for many separations, for positional isomers, alternative selectivities are often necessary.
Phenyl Stationary Phases: Leveraging π-π Interactions
Phenyl-type columns are an excellent choice for the separation of aromatic positional isomers.[1][2] These stationary phases have phenyl groups bonded to the silica support, which allows for π-π interactions with the aromatic rings of the analytes. This interaction, in addition to hydrophobic interactions, provides a powerful secondary separation mechanism that is highly sensitive to the electron density and distribution within the analyte's aromatic system, which differs between ortho, para, and meta isomers.[3]
This protocol details the separation of o-cresol, m-cresol, and p-cresol using a phenyl stationary phase.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Phenyl column (e.g., 4.6 mm ID × 250 mm L, 5 µm particle size).
-
Mobile Phase: Methanol and water.
-
Standards: Reference standards of o-cresol, m-cresol, and p-cresol.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 50:50 (v/v) methanol and water. Degas the mobile phase before use.
-
Standard Preparation:
-
Stock Solutions (1000 mg/L): Accurately weigh 100 mg of each cresol isomer and dissolve in 100 mL of methanol in separate volumetric flasks.
-
Working Standard Mixture (e.g., 20 mg/L): Pipette 2.0 mL of each stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection: UV at 270 nm
-
-
Analysis: Inject the working standard mixture and record the chromatogram.
Expected Results:
The phenyl column should provide baseline separation of the three cresol isomers. The elution order is typically o-cresol, followed by m-cresol and p-cresol.
Diagram: HPLC Analysis Workflow for Cresol Isomers
Caption: Workflow for the HPLC analysis of cresol isomers.
Pentafluorophenyl (PFP) and Biphenyl Stationary Phases: Enhanced Selectivity
Pentafluorophenyl (PFP) and Biphenyl stationary phases offer alternative and often enhanced selectivity for positional isomers compared to standard phenyl columns.
-
PFP Columns: These columns have a pentafluorophenyl ring system bonded to the silica. The highly electronegative fluorine atoms create a strong dipole moment and make the ring electron-deficient. This allows for unique interactions, including dipole-dipole, charge transfer, and hydrogen bonding, in addition to π-π and hydrophobic interactions.[2][4] PFP columns are particularly effective for separating halogenated compounds and polar analytes containing hydroxyl, carboxyl, or nitro groups.[2]
-
Biphenyl Columns: Biphenyl phases provide an extended π-system, which enhances π-π interactions with aromatic analytes.[5][6] This can lead to increased retention and unique selectivity for isomeric compounds, including drugs of abuse and steroids.[5]
The following table summarizes the performance of different stationary phases for the separation of dinitrobenzene isomers.
| Stationary Phase | Elution Order | Resolution (Critical Pair) | Observations |
| C18 | Co-elution | ~0 | Poor separation of all isomers. |
| Phenyl-Hexyl | 1,3-DNB, 1,4-DNB, 1,2-DNB | Partial | Some separation, but not baseline. |
| PFP | 1,3-DNB, 1,4-DNB, 1,2-DNB | Baseline (>1.5) | Excellent separation of all three isomers.[2] |
This data clearly demonstrates the superior performance of the PFP column for this challenging separation, highlighting the importance of selecting a stationary phase with multiple interaction modes.
Diagram: Separation Principle on a PFP Stationary Phase
Caption: Multiple interaction modes of a PFP stationary phase.
Alternative Analytical Techniques: A Comparative Overview
While HPLC is a powerful tool for isomer analysis, other techniques can offer advantages in specific situations.
Gas Chromatography (GC)
Gas Chromatography is well-suited for the analysis of volatile and thermally stable compounds. For positional isomers that meet these criteria, such as xylene isomers, GC can provide excellent resolution and fast analysis times.[7][8]
-
Advantages: High resolution for volatile compounds, fast analysis times, and lower cost per analysis due to minimal solvent usage.[8][9]
-
Disadvantages: Limited to volatile and thermally stable analytes; derivatization may be required for non-volatile compounds, adding complexity to the sample preparation.
This protocol outlines the separation of o-xylene, m-xylene, and p-xylene using Gas Chromatography with a Flame Ionization Detector (GC-FID).
Instrumentation and Materials:
-
GC System: A standard GC system with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: Capillary column suitable for aromatic hydrocarbon separation (e.g., Agilent CP-Chirasil-DEX CB, 25 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Standards: Reference standards of o-xylene, m-xylene, and p-xylene.
Procedure:
-
Standard Preparation: Prepare a mixed standard solution of the xylene isomers in a suitable solvent (e.g., methanol) at a concentration of approximately 10-20%.
-
Chromatographic Conditions:
-
Injector Temperature: 210°C
-
Split Ratio: 1:20
-
Oven Temperature Program: 80°C (hold for 6 min), then ramp to 130°C at 25°C/min.
-
Carrier Gas Flow: Constant pressure at 40 kPa.
-
Detector Temperature: 230°C
-
-
Analysis: Inject 0.5 µL of the standard mixture and record the chromatogram.
Expected Results:
The specialized GC column provides high resolution, allowing for the separation of p-xylene and m-xylene, which are often difficult to resolve. The typical elution order is p-xylene, m-xylene, and then o-xylene.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a powerful technique that bridges the gap between gas and liquid chromatography. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC is particularly advantageous for chiral separations but is also highly effective for achiral separations of positional isomers.[10][11]
-
Advantages: Fast separations due to the low viscosity and high diffusivity of the mobile phase, reduced solvent consumption ("green" technique), and orthogonal selectivity to reversed-phase HPLC.[10][11]
-
Disadvantages: Requires specialized instrumentation capable of handling supercritical fluids.
| Feature | HPLC | SFC |
| Mobile Phase | Liquid (e.g., water, acetonitrile, methanol) | Supercritical Fluid (e.g., CO2) with co-solvents |
| Analysis Speed | Typically 10-60 minutes | Faster, often under 10 minutes |
| Solvent Consumption | High | Low |
| Selectivity | Primarily based on polarity and hydrophobicity | Orthogonal to RPLC, often similar to normal phase |
| Applications | Wide range of soluble compounds | Excellent for chiral and achiral isomer separations |
Conclusion: A Strategic Approach to Isomer Analysis
The successful separation and quantification of ortho and para isomers hinge on a strategic approach to method development. While standard C18 HPLC columns often fall short, stationary phases with alternative selectivities, such as Phenyl, PFP, and Biphenyl columns , provide the necessary resolving power by leveraging multiple interaction mechanisms.
The choice of the optimal technique depends on the specific properties of the analytes. HPLC remains the most versatile and widely applicable technique. For volatile isomers, GC offers a fast and high-resolution alternative. SFC is an excellent "green" option that provides rapid analysis and unique selectivity, particularly for complex isomer separations.
By understanding the underlying principles of these techniques and the specific interactions between analytes and stationary phases, researchers can confidently develop robust and reliable methods for the critical task of isomer analysis, ensuring the quality and safety of their products. This guide, grounded in established scientific principles and supported by practical examples, serves as a foundational resource for navigating the complexities of isomer separation.
References
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Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies Application Note. Available at: [Link]
-
Agilent Technologies. (2014). Analysis of Positional Isomers of Lapatinib with Agilent Poroshell 120 PFP Columns. Agilent Technologies Application Note. Available at: [Link]
- De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 124-131.
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European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. EDQM. Available at: [Link]
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European Directorate for the Quality of Medicines & HealthCare. (2022). EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. ECA Academy. Available at: [Link]
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Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Scribd. Available at: [Link]
-
Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Corporation. Available at: [Link]
- Zhang, Y., et al. (2013). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Analyst, 138(21), 6545-6552.
- Schürenkamp, J., et al. (2017). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). Toxichem Krimtech, 84(3), 180-185.
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MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. Available at: [Link]
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Lab Manager. (2023). HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. Available at: [Link]
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Chromatography Today. (2021). HPLC vs GC - A Beginner's Guide. Chromatography Today. Available at: [Link]
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Bitesize Bio. (2022). HPLC and GC: 6 Simple Differences to Enhance Your Research. Bitesize Bio. Available at: [Link]
- Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
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United States Pharmacopeia. (n.d.). <621> Chromatography. USP. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 4-Nitroaniline on Newcrom R1 HPLC column. SIELC. Available at: [Link]
-
Shimadzu. (n.d.). C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. Available at: [Link]
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A Comparative Guide to the Synthesis of 2'-Hydroxyacetophenone: A Cost-Benefit Analysis for Researchers
Introduction: The Significance of 2'-Hydroxyacetophenone in Chemical Synthesis
2'-Hydroxyacetophenone is a crucial intermediate in the fine chemical and pharmaceutical industries, serving as a key building block for the synthesis of a wide array of valuable compounds, including pharmaceuticals and fragrances.[1] Its strategic importance necessitates the selection of the most efficient, cost-effective, and sustainable synthetic route. This guide provides an in-depth comparative analysis of the primary synthesis methodologies for 2'-hydroxyacetophenone, with a focus on the classic Fries rearrangement and Friedel-Crafts acylation, alongside a discussion of emerging greener alternatives. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions for their specific applications.
Core Synthetic Strategies: A Head-to-Head Comparison
The synthesis of 2'-hydroxyacetophenone is predominantly achieved through two main pathways: the Fries rearrangement of phenyl acetate and the direct Friedel-Crafts acylation of phenol.[2] While mechanistically related, these methods present distinct advantages and disadvantages in terms of yield, selectivity, cost, safety, and environmental impact.
The Fries Rearrangement of Phenyl Acetate
The Fries rearrangement is a classic and widely employed method for the synthesis of hydroxyaryl ketones from phenolic esters.[3][4] The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).[5]
Reaction Mechanism
The mechanism of the Fries rearrangement is complex and can proceed through both intramolecular and intermolecular pathways, with the prevailing mechanism often dependent on the specific reaction conditions.[3] A generally accepted pathway involves the formation of an acylium ion intermediate, which then acts as an electrophile in a manner analogous to a Friedel-Crafts acylation.[3][5]
DOT Diagram: Mechanism of the Fries Rearrangement
Caption: Mechanism of the Lewis acid-catalyzed Fries rearrangement.
Experimental Protocol: Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement
The following protocol is a representative example of a lab-scale synthesis.
Part A: Synthesis of Phenyl Acetate [2]
-
In a suitable reaction vessel, combine phenol (0.15 mol), acetyl chloride (0.18 mol), and cyclohexane (40 mL).
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring for completion using thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture to a pH of approximately 8 with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain phenyl acetate. A yield of approximately 99% can be expected.[2]
Part B: Fries Rearrangement of Phenyl Acetate [2]
-
In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, place phenyl acetate (0.1 mol) and anhydrous aluminum chloride (0.12 mol).
-
Heat the mixture to reflux at 120°C for 1.5 hours. Monitor the reaction's progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
The crude product can be purified by steam distillation to separate the more volatile ortho-isomer (2'-hydroxyacetophenone) from the para-isomer.[5][6] A yield of approximately 58% for the ortho-isomer can be expected under these conditions.[2]
Friedel-Crafts Acylation of Phenol
The direct Friedel-Crafts acylation of phenol with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst appears to be a more direct route to 2'-hydroxyacetophenone.[2] However, this reaction is often complicated by competitive O-acylation, which forms phenyl acetate.[2] This can then undergo a Fries rearrangement under the reaction conditions, making the overall process very similar to the two-step method described above.
Reaction Mechanism
The mechanism of Friedel-Crafts acylation involves the formation of an acylium ion, which then acts as an electrophile and attacks the electron-rich phenol ring.[7][8] The hydroxyl group of phenol is a strongly activating, ortho-para directing group. However, the strong interaction between the phenolic hydroxyl group and the Lewis acid catalyst can deactivate the ring towards electrophilic substitution.[2]
DOT Diagram: Friedel-Crafts Acylation of Phenol
Caption: Friedel-Crafts acylation pathway for phenol.
Experimental Protocol: One-Pot Friedel-Crafts Acylation of Phenol [9]
-
In a reaction vessel, dissolve phenol in a suitable solvent such as nitrobenzene.
-
Add anhydrous aluminum chloride and heat the mixture.
-
Slowly add acetyl chloride to the reaction mixture while maintaining the temperature.
-
After the addition is complete, continue heating for several hours to ensure the completion of the reaction.
-
The work-up procedure is similar to the Fries rearrangement, involving quenching with an acidic solution, extraction, and purification by steam distillation to separate the ortho and para isomers.
Comparative Analysis: Key Performance Indicators
| Feature | Fries Rearrangement of Phenyl Acetate | Friedel-Crafts Acylation of Phenol | Greener Alternatives (e.g., Ionic Liquids) |
| Starting Materials | Phenyl acetate (derived from phenol and an acetylating agent) | Phenol and an acetylating agent | Phenyl acetate or phenol |
| Typical Yield (ortho-isomer) | 50-60%[2] | Similar to Fries rearrangement due to in-situ ester formation | Can be higher, up to 77% reported with ionic liquids[2] |
| Selectivity (ortho vs. para) | Temperature-dependent: higher temperatures favor the ortho isomer.[5] | Also temperature-dependent, but can be complex due to catalyst-phenol interactions. | Can be significantly improved, with ortho-to-para ratios up to 3.55:1 reported.[10] |
| Cost of Reagents | Phenyl acetate can be purchased or synthesized in-situ. Aluminum chloride is a relatively inexpensive Lewis acid. | Direct use of phenol and acetyl chloride may offer cost savings on the starting material. | Ionic liquids can be more expensive upfront but may be recyclable, potentially reducing long-term costs.[10] |
| Safety Concerns | Use of corrosive and water-reactive aluminum chloride.[7][8] Acetyl chloride is flammable and corrosive.[3][6] Phenol is toxic and corrosive.[2][10] | Similar hazards to the Fries rearrangement due to the use of the same reagents. | Ionic liquids are often considered less volatile and flammable, but their toxicology is not as well-established. |
| Environmental Impact | Generation of acidic waste streams containing aluminum salts, which require neutralization and disposal.[11] Use of organic solvents. | Similar waste generation profile to the Fries rearrangement. | Potential for reduced waste and catalyst recycling.[10] Biocatalytic routes offer a more sustainable option.[12] |
| Scalability | A well-established industrial process.[4] | Also a viable industrial process, often performed as a one-pot reaction. | Scalability of newer methods like those using ionic liquids or biocatalysis is still under development and may present challenges. |
Emerging "Green" Synthesis Routes
In response to the growing demand for sustainable chemical processes, several greener alternatives for the synthesis of 2'-hydroxyacetophenone have been explored.
Ionic Liquids as Catalysts and Solvents
The use of ionic liquids as both catalysts and solvents in the Fries rearrangement has shown promise in improving both the yield and selectivity of the reaction.[2] In some cases, yields of up to 77.1% for 2'-hydroxyacetophenone have been reported.[2] A key advantage of ionic liquids is their potential for recyclability, which can reduce waste and overall process costs.[10]
Microwave-Assisted Synthesis
Microwave irradiation has been utilized to accelerate the Fries rearrangement, leading to shorter reaction times and potentially higher yields.[13] This method offers a more energy-efficient approach compared to conventional heating.
Biocatalytic Synthesis
A novel and highly sustainable approach involves the use of engineered enzymes for the synthesis of 2'-hydroxyacetophenone from racemic styrene oxide.[12] This biocatalytic method operates under mild conditions and can be performed in vivo, leveraging the host cell's metabolism for cofactor regeneration.[9][12] While still in the early stages of development for industrial-scale production, biocatalysis represents a promising future direction for the environmentally benign synthesis of this important intermediate.
Cost-Benefit Analysis: A Practical Perspective
A precise cost-benefit analysis is highly dependent on the scale of production, the local cost of raw materials and energy, and the specific regulatory requirements for waste disposal. However, a qualitative assessment can be made based on the available data.
-
Traditional Methods (Fries Rearrangement and Friedel-Crafts Acylation): These methods are well-established and utilize relatively inexpensive starting materials and catalysts. However, their moderate yields and the costs associated with the handling and disposal of hazardous and corrosive materials can be significant. The energy-intensive nature of the reactions and the purification steps (e.g., steam distillation) also contribute to the overall cost.
-
Greener Alternatives: While emerging technologies like the use of ionic liquids and biocatalysis may have higher initial investment costs (e.g., for the catalyst or enzyme development), they offer the potential for long-term savings through higher yields, improved selectivity, reduced energy consumption, and catalyst recycling. The reduced environmental footprint of these methods can also lead to lower waste disposal costs and may be a significant advantage in jurisdictions with strict environmental regulations.
Conclusion and Future Outlook
The choice of a synthesis route for 2'-hydroxyacetophenone requires a careful evaluation of various factors, including yield, selectivity, cost, safety, and environmental impact. The traditional Fries rearrangement and Friedel-Crafts acylation remain the workhorses of the industry due to their established nature and the low cost of the primary reagents. However, their reliance on hazardous and corrosive materials and the generation of significant waste streams are major drawbacks.
For researchers and drug development professionals, the selection of a synthetic route will depend on the specific requirements of their project. For small-scale synthesis where cost is a primary driver, the traditional methods may be suitable. However, for larger-scale production and for organizations committed to sustainable practices, the exploration of greener alternatives is highly recommended. The continued development of more efficient and recyclable catalysts, as well as the advancement of biocatalytic methods, will undoubtedly shape the future of 2'-hydroxyacetophenone synthesis, paving the way for more economical and environmentally responsible chemical manufacturing.
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ResearchGate. (2025). Regioselective Fries Rearrangement and Friedel−Crafts Acylation as Efficient Routes to Novel Enantiomerically Enriched ortho-Acylhydroxy[2.2]paracyclophanes. Retrieved from [Link]
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Beyond the Brute Force: A Guide to Greener Fries Rearrangement Alternatives
The Fries rearrangement, a classic tool for synthesizing valuable hydroxyaryl ketones, has been a cornerstone of organic synthesis for over a century.[1] This powerful reaction transforms phenolic esters into ortho- and para-acylated phenols, crucial intermediates in the production of pharmaceuticals and agrochemicals.[2][3] However, the traditional reliance on stoichiometric or excess amounts of corrosive and polluting Lewis acids like aluminum chloride (AlCl₃) casts a long shadow on its environmental credentials.[4] The generation of substantial acidic waste during workup and the harsh reaction conditions necessitate a shift towards more sustainable methodologies.[4]
This guide, designed for researchers and drug development professionals, moves beyond the conventional to explore and compare viable green chemistry alternatives. We will delve into the mechanisms, proven advantages, and practical limitations of modern approaches, supported by experimental data, to empower you to make informed, environmentally conscious decisions in your synthetic endeavors.
The Shift to Greener Pastures: Key Alternative Strategies
The quest for a greener Fries rearrangement has led to the development of several innovative strategies that align with the core principles of green chemistry—catalysis, atom economy, and the reduction of hazardous waste.[5] The most promising of these alternatives fall into four main categories:
-
Heterogeneous Solid Acid Catalysis: Replacing soluble Lewis acids with reusable solid catalysts.
-
Photochemical Rearrangement: Utilizing light energy to drive the reaction without a catalyst.
-
Microwave-Assisted Synthesis: Employing microwave energy to dramatically accelerate reactions and improve energy efficiency.
-
Advanced Catalyst Systems: Leveraging water-tolerant metal triflates and ionic liquids as both solvent and catalyst.
A Deeper Dive into Green Alternatives
Heterogeneous Solid Acid Catalysis: The Workhorse of Green Synthesis
The use of solid acid catalysts represents one of the most significant advancements in greening the Fries rearrangement. These materials, such as zeolites, clays, and sulfated zirconia, offer a multitude of advantages over their homogeneous counterparts.[6][7]
Principle and Mechanism: Solid acids possess Brønsted or Lewis acid sites on their surfaces that catalyze the rearrangement. In the case of zeolites, their microporous structure can impart shape selectivity, preferentially favoring the formation of one isomer over another (e.g., the para product).[7][8] The reaction typically occurs by the adsorption of the aryl ester onto the acid sites, followed by an intramolecular or intermolecular acyl group migration.
Green Advantages:
-
Catalyst Reusability: Solid catalysts are easily recovered by simple filtration, minimizing waste and reducing costs.
-
Simplified Workup: Eliminates the need for aqueous quenching of the catalyst, which is a major source of acidic waste in the traditional method.
-
Enhanced Selectivity: The defined pore structure of zeolites can control the regioselectivity of the acylation.[8]
-
Solvent-Free Conditions: Many reactions can be conducted under neat or solvent-free conditions, further boosting their green profile.[9]
Limitations:
-
Catalyst Deactivation: The catalyst can lose activity over time due to the deposition of carbonaceous residues (coking) or inhibition by product molecules.[10]
-
Mass Transfer Limitations: The rate of reaction can sometimes be limited by the diffusion of reactants into the catalyst's pores.
Workflow Comparison: Traditional vs. Solid Acid Catalysis
The following diagrams illustrate the stark contrast in workflow and environmental impact between the traditional and a solid acid-catalyzed Fries rearrangement.
subgraph "cluster_input" { label="Inputs"; bgcolor="#FFFFFF"; ArylEster [label="Aryl Ester"]; AlCl3 [label=">1 eq. AlCl₃", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solvent [label="Hazardous Solvent\n(e.g., CS₂, Nitrobenzene)"]; }
subgraph "cluster_process" { label="Process"; bgcolor="#FFFFFF"; Reaction [label="Heating\n(Often prolonged)"]; Workup [label="Aqueous Workup\n(Quenching)", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_output" { label="Outputs"; bgcolor="#FFFFFF"; Product [label="Product Mixture\n(ortho/para)"]; Waste [label="Large Volume\nAqueous Acidic Waste", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
ArylEster -> Reaction; AlCl3 -> Reaction; Solvent -> Reaction; Reaction -> Workup; Workup -> Product; Workup -> Waste [arrowhead="tee"]; }
subgraph "cluster_input" { label="Inputs"; bgcolor="#FFFFFF"; ArylEster [label="Aryl Ester"]; SolidAcid [label="Solid Acid Catalyst\n(e.g., Zeolite)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solvent [label="Greener Solvent\n(or Solvent-Free)"]; }
subgraph "cluster_process" { label="Process"; bgcolor="#FFFFFF"; Reaction [label="Heating"]; Separation [label="Simple Filtration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_output" { label="Outputs"; bgcolor="#FFFFFF"; Product [label="Product Mixture\n(ortho/para)"]; RecycledCatalyst [label="Recycled Catalyst", shape="ellipse", style="dashed", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
ArylEster -> Reaction; SolidAcid -> Reaction; Solvent -> Reaction; Reaction -> Separation; Separation -> Product; Separation -> RecycledCatalyst [style="dashed"]; RecycledCatalyst -> Reaction [style="dashed", constraint=false]; }
Photo-Fries Rearrangement: A Light-Driven Alternative
The photo-Fries rearrangement utilizes ultraviolet (UV) light to induce the conversion of phenolic esters to hydroxy ketones, completely obviating the need for a catalyst.[2][11]
Principle and Mechanism: The reaction proceeds via a radical mechanism. Upon absorption of UV light, the ester undergoes homolytic cleavage of the ester C-O bond, generating a phenoxy radical and an acyl radical. These radicals can then recombine within the solvent cage to form the ortho- and para-rearranged products.[11]
Green Advantages:
-
Catalyst-Free: Eliminates the need for any Lewis or Brønsted acid.
-
Mild Conditions: Often proceeds at ambient temperature.
Limitations:
-
Low Yields: The quantum yields can be low, and side reactions, such as the formation of phenols, are common.[1]
-
Scalability: The requirement for UV irradiation can make large-scale industrial applications challenging and energy-intensive.
-
Selectivity Issues: Can produce a complex mixture of products, making purification difficult.[12]
subgraph "cluster_traditional" { label="Traditional / Solid Acid Mechanism"; bgcolor="#FFFFFF"; start_trad [label="Aryl Ester + Lewis Acid"]; intermediate_trad [label="Acylium Ion Intermediate\n(Electrophile)", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; end_trad [label="Ortho/Para Product\n(Ionic Pathway)"]; start_trad -> intermediate_trad [label="Acyl Migration"]; intermediate_trad -> end_trad [label="Electrophilic\nAromatic Substitution"]; }
subgraph "cluster_photo" { label="Photo-Fries Mechanism"; bgcolor="#FFFFFF"; start_photo [label="Aryl Ester + hv (UV Light)"]; intermediate_photo [label="Acyl + Phenoxy Radicals\n(Radical Pair)", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_photo [label="Ortho/Para Product\n(Radical Pathway)"]; start_photo -> intermediate_photo [label="Homolytic Cleavage"]; intermediate_photo -> end_photo [label="Radical Recombination"]; } }
Microwave-Assisted Fries Rearrangement: The Need for Speed
Microwave irradiation has emerged as a powerful tool in green chemistry for its ability to dramatically accelerate reaction rates.[13]
Principle and Mechanism: Microwaves directly heat the reaction mixture through dielectric heating. This rapid, uniform heating can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating methods.[14][15] The mechanism of the rearrangement itself (ionic or otherwise) remains the same, but the energy input is far more efficient.
Green Advantages:
-
Rate Acceleration: Drastic reduction in reaction times.[16]
-
Energy Efficiency: Lower overall energy consumption compared to prolonged conventional heating.
-
Improved Yields: Often results in higher product yields and fewer side products.
-
Solvent-Free Potential: Can facilitate reactions under solvent-free conditions.[14]
Limitations:
-
Specialized Equipment: Requires a dedicated microwave reactor.
-
Scalability Concerns: While larger-scale microwave reactors exist, scaling up can present challenges compared to conventional reactors.
-
Thermal Runaway Potential: Care must be taken to control the rapid heating to avoid uncontrolled reactions.
Advanced Homogeneous Catalysts: Metal Triflates and Ionic Liquids
While heterogeneous catalysts are often preferred, certain advanced homogeneous systems offer significant green advantages over traditional Lewis acids.
-
Metal Triflates: Lanthanide triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) and other metal triflates (e.g., Bi(OTf)₃) are highly effective, water-tolerant Lewis acids.[17][18] Their stability in water avoids the violent reactions seen with AlCl₃ and simplifies handling.[19] They are often used in catalytic amounts, reducing the overall waste generated.[17][20] However, their cost and the need to remove the metal from the final product are key considerations.[18][21]
-
Ionic Liquids (ILs): Ionic liquids, such as 1-butyl-3-methylimidazolium chloroaluminate, can act as both the solvent and the Lewis acid catalyst.[22] Their negligible vapor pressure reduces air pollution. While promising, challenges related to their cost, viscosity, and product separation have limited their widespread adoption.[23]
Performance Comparison: A Data-Driven Overview
The following table summarizes experimental data from the literature, providing a direct comparison of the performance of these alternative methods against the traditional approach.
| Method/Catalyst | Substrate | Solvent | Temp (°C) | Time | Yield (%) | o/p Ratio | Reference |
| Traditional | |||||||
| AlCl₃ (1.2 eq) | Phenyl Acetate | Nitrobenzene | 25 | 48 h | 95 | 8:92 | [1] |
| Solid Acids | |||||||
| Zeolite H-Beta | Phenyl Acetate | Dodecane | 180 | 5 h | 70 | 20:80 | [8] |
| Sulfated Zirconia | Phenyl Acetate | Solvent-free | 120 | 2 h | 85 | 45:55 | [9] |
| Microwave-Assisted | |||||||
| Al₂O₃-ZnCl₂ (MW) | Phenyl Acetate | Solvent-free | MW | 3.5 min | 92 | 15:85 | [14] |
| AlCl₃ (MW) | Phenyl Benzoate | Tetrachloroethane | MW (130) | 10 min | 95 | 43:57 | |
| Metal Triflates | |||||||
| Sc(OTf)₃ (10 mol%) | Phenyl Acetate | Acetonitrile | 50 | 20 h | 81 | 14:86 | [17] |
| Bi(OTf)₃ (10 mol%) | Phenyl Acetate | Toluene | 110 | 24 h | 4 (traces) | - | |
| Photo-Fries | |||||||
| UV Light (254 nm) | p-Tolyl Benzoate | SDS Micelles | RT | 1 h | >90 | >99:1 | [24] |
Note: Yields and ratios are highly substrate and condition-dependent. This table provides illustrative examples.
Experimental Protocols
Protocol 1: Microwave-Assisted, Solvent-Free Fries Rearrangement using Al₂O₃-ZnCl₂
This protocol is adapted from the work of Kidwai et al.[14] and demonstrates a rapid, solvent-free approach.
Materials:
-
Aryl ester (e.g., Phenyl Acetate, 10 mmol)
-
Acidic Alumina (1 g)
-
Zinc Chloride (ZnCl₂, 1 g)
-
Silica Gel (for support)
-
Microwave reactor with temperature and power control
-
Ethyl acetate, hexane, saturated NaHCO₃ solution, anhydrous Na₂SO₄
Procedure:
-
Catalyst Preparation: Grind acidic alumina and zinc chloride (1:1 w/w) in a mortar and pestle until a fine, homogeneous powder is obtained.
-
Reaction Setup: In a 50 mL round-bottom flask suitable for microwave synthesis, add the aryl ester (10 mmol) and the prepared Al₂O₃-ZnCl₂ catalyst (approx. 2 g). Mix thoroughly with a glass rod to ensure an even distribution.
-
Microwave Irradiation: Place the flask in the microwave reactor. Irradiate the mixture at a suitable power level (e.g., 300-400 W) for a total of 3-4 minutes, using intervals of 30 seconds to prevent overheating and potential charring. Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexane).
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Add ethyl acetate (25 mL) and stir for 5 minutes.
-
Purification: Filter the mixture to remove the catalyst. Wash the filtrate with saturated NaHCO₃ solution (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography on silica gel to isolate the ortho and para isomers. Characterize the products by NMR and MS.
Protocol 2: Solid Acid Catalyzed Rearrangement using Zeolite H-Beta
This protocol illustrates a typical liquid-phase reaction using a reusable heterogeneous catalyst.
Materials:
-
Aryl ester (e.g., Phenyl Acetate, 5 mmol)
-
Zeolite H-Beta powder (activated)
-
High-boiling point, inert solvent (e.g., Dodecane, 20 mL)
-
Heating mantle with magnetic stirrer and temperature control
-
Standard laboratory glassware for reflux
Procedure:
-
Catalyst Activation: Activate the Zeolite H-Beta by heating it in a furnace at 500 °C for 4-6 hours under a flow of dry air or nitrogen. Cool to room temperature in a desiccator before use.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated Zeolite H-Beta (e.g., 0.5 g) and the solvent (20 mL).
-
Reaction Execution: Add the aryl ester (5 mmol) to the flask. Heat the mixture to the desired reaction temperature (e.g., 180 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots, filtering out the catalyst, and analyzing by GC or TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to recover the zeolite catalyst. The catalyst can be washed with a solvent (e.g., acetone), dried, and calcined for reuse.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to separate the isomers.
Conclusion and Outlook
The transition away from the classical Fries rearrangement is not just a matter of environmental compliance but a step towards more efficient, selective, and elegant synthesis. For laboratory-scale synthesis and rapid discovery, microwave-assisted methods , especially under solvent-free conditions, offer unparalleled speed and efficiency.[13][14] For larger-scale industrial applications, heterogeneous solid acid catalysts like zeolites and sulfated zirconia present the most compelling case.[6][9] Their reusability, operational simplicity, and the elimination of corrosive waste streams align perfectly with the economic and ecological demands of modern chemical manufacturing.
While photo-Fries and ionic liquid-based systems currently have more niche applications, they contribute valuable tools to the synthetic chemist's arsenal.[12] The continued development of more robust and active solid catalysts and more efficient energy application methods will further solidify the place of these green alternatives as the new standard for the synthesis of hydroxyaryl ketones.
References
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Wikipedia. (n.d.). Lanthanide trifluoromethanesulfonates. Retrieved from [Link]
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Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]
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Testbook. (n.d.). Fries Rearrangement: Meaning, Mechanism, Limitations & Application. Retrieved from [Link]
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Slideshare. (n.d.). Photo fries rearrangement. Retrieved from [Link]
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chemeurope.com. (n.d.). Lanthanide triflates. Retrieved from [Link]
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ResearchGate. (n.d.). Fries rearrangement in ionic melts. Retrieved from [Link]
- Journal of Organic Chemistry and Pharmaceutical Research. (2010).
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National Institutes of Health. (n.d.). The Intermediates in Lewis Acid Catalysis with Lanthanide Triflates. Retrieved from [Link]
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Organic Chemistry Portal. (2014). Lanthanum(III) Triflate Catalyzed Direct Amidation of Esters. Retrieved from [Link]
- Trehan, I. R., et al. (1993). Fries Rearrangement Accelerated by Microwave Radiation in the Undergraduate Organic Laboratory.
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ResearchGate. (n.d.). Electrochemical Studies of the Fries Rearrangement in Ionic Liquids. Retrieved from [Link]
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UPCommons. (2023). The use of lanthanide triflates in the preparation of poly(thiourethane) covalent adaptable networks. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
- Ollevier, T., et al. (2004). Bismuth Triflate-Catalyzed Fries Rearrangement of Aryl Acetates.
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Chinese Chemical Letters. (n.d.). Fries Rearrangement of Phenyl Acetate over Solid Acid Catalyst. Retrieved from [Link]
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ResearchGate. (n.d.). Zeolites as Solid Acid Catalysts. Retrieved from [Link]
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Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved from [Link]
- Bonesi, S. M., et al. (2019). Selectivity in the Photo-Fries Rearrangement of Some Aryl Benzoates in Green and Sustainable Media. Preparative and Mechanistic Studies. The Journal of Organic Chemistry.
- Clark, J. H., Dekamin, M. G., & Moghaddam, F. M. (2002).
- Pinard, L., et al. (2018). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts.
- Iwata, Y., et al. (2021). Effect of Microwave Irradiation on the Fries Rearrangement Reactions of Acetyloxy- and Benzoyloxybenzenes.
-
Canadian Center of Science and Education. (2021). Effect of Microwave Irradiation on the Fries Rearrangement Reactions of Acetyloxy- and Benzoyloxybenzenes. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of Microwave Irradiation on the Fries Rearrangement Reactions of Acetyloxy- and Benzoyloxybenzenes. Retrieved from [Link]
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ACS Publications. (2019). Selectivity in the Photo-Fries Rearrangement of Some Aryl Benzoates in Green and Sustainable Media. Preparative and Mechanistic Studies. Retrieved from [Link]
- Charmant, J. P. H., Dyke, A. M., & Lloyd-Jones, G. C. (2002). The anionic thia-Fries rearrangement of aryl triflates.
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ResearchGate. (n.d.). Origin of catalyst deactivation in Fries rearrangement of phenyl acetate over zeolite H-Beta. Retrieved from [Link]
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Sustainability Info. (n.d.). Green Chemistry Alternatives. Retrieved from [Link]
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MDPI. (2021). From Colloidal Dispersions of Zeolite Monolayers to Effective Solid Catalysts in Transformations of Bulky Organic Molecules: Role of Freeze-Drying and Dialysis. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Acetylphenyl Acetate
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Acetylphenyl acetate (CAS No. 2243-35-8/7250-94-4). As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. Adherence to these procedures is essential for ensuring personal safety, maintaining regulatory compliance with bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), and fostering a culture of responsibility within the laboratory.[1][2][3] This document moves beyond a simple checklist, explaining the causality behind each step to empower you with the knowledge to manage chemical waste with confidence and precision.
Section 1: Hazard Assessment & Risk Mitigation
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is definitively classified as a substance that causes serious eye irritation.[4][5] While comprehensive toxicological data may be limited for this specific compound, related chemical structures exhibit a broader range of hazards, including potential harm if swallowed, inhaled, or in contact with skin.[6] Therefore, a cautious and conservative approach is warranted. The foundational principle of laboratory safety dictates that we treat substances with unknown or incomplete hazard profiles as potentially harmful to minimize risk.
This principle of proactive caution is the cornerstone of a trustworthy safety protocol. By assuming a higher level of hazard, we build in a greater margin of safety that protects against unforeseen reactions or exposures.
| Hazard Identification & Safety Protocol | |
| GHS Hazard Statement | H319: Causes serious eye irritation.[4][5] |
| Signal Word | Warning.[4][5] |
| Primary Route of Exposure | Eye contact.[4][5] |
| Recommended Engineering Control | Always handle within a certified chemical fume hood to minimize inhalation exposure.[6] |
| Required Personal Protective Equipment (PPE) | Chemical-resistant gloves (nitrile or butyl), safety goggles with side shields or a face shield, and a lab coat.[5][6][7] |
Section 2: The Disposal Workflow: A Step-by-Step Protocol
The disposal of chemical waste is governed by the EPA's Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous materials.[2] The following protocol ensures compliance with these rigorous standards.
Experimental Protocol: Disposal of this compound Waste
Objective: To safely collect, store, and dispose of this compound waste in a manner compliant with institutional and federal regulations.
Methodology:
-
Waste Characterization and Segregation:
-
Causality: All chemical waste must be assumed to be hazardous unless confirmed otherwise through specific testing.[2] Due to its GHS classification, this compound waste must be treated as hazardous.
-
Procedure: Designate a specific waste stream for this compound. Do not mix this waste with other chemical waste streams, especially those containing incompatible materials like strong acids, bases, or oxidizing agents, to prevent unforeseen chemical reactions.[1][8]
-
-
Containerization:
-
Causality: Proper containment is critical to prevent leaks, spills, and employee exposure.[1][2] The use of appropriate containers is a primary tenet of EPA and OSHA regulations.[1][3]
-
Procedure:
-
Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department.
-
The container must be constructed of a material compatible with this compound (e.g., high-density polyethylene, glass).
-
Ensure the container has a secure, leak-proof screw-top cap. Food-grade containers are never acceptable for chemical waste.[2]
-
-
-
Labeling:
-
Causality: Accurate labeling prevents accidental mixing of incompatible wastes and provides essential information for emergency responders and waste disposal technicians.
-
Procedure: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard(s): "Eye Irritant."
-
The date accumulation started.
-
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Causality: The SAA allows for the safe, temporary collection of hazardous waste at or near the point of generation.[9] This minimizes the transport of hazardous materials within the facility.
-
Procedure:
-
-
Final Disposal:
-
Causality: Final disposal must be handled by trained professionals to ensure the waste is transported, treated, and disposed of in an environmentally sound manner.[6][8]
-
Procedure: Once the container is full or you have finished the relevant experimental work, contact your institution's EHS department to arrange for pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Section 3: Emergency Procedures - Spill Management
In the event of an accidental release, a swift and correct response is critical to mitigate exposure and environmental contamination.
Procedure for Small Spills (<100 mL) in a Fume Hood:
-
Alert & Isolate: Alert personnel in the immediate area. Ensure the fume hood sash is lowered.
-
PPE: Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Contain & Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a chemical spill pad.[6]
-
Collect: Carefully collect the absorbed material using spark-proof tools and place it into a designated hazardous waste container.[5]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Label the container with "Hazardous Waste - Spill Debris containing this compound" and manage it according to the disposal protocol in Section 2.
Section 4: Visualization of the Disposal Pathway
The following diagram illustrates the logical flow of the disposal process, from initial generation to final handoff, ensuring every critical step is accounted for.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Acetylphenyl Acetate
For the diligent researcher, scientist, or drug development professional, mastery over the materials in one's laboratory is the foundation of innovation and safety. 2-Acetylphenyl acetate (CAS 7250-94-4), a valuable ketone and ester in synthetic chemistry, demands this mastery.[1] While its utility is clear, its handling requires a protocol grounded in a thorough understanding of its potential hazards. This guide moves beyond a simple checklist, providing a deep, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound. Our objective is to instill a culture of proactive safety, ensuring that your focus remains on your research, confident in the protective measures you've implemented.
The Foundational Principle: Hazard-Informed PPE Selection
Effective protection is not about wearing the most equipment; it's about wearing the right equipment. The selection of PPE is a direct response to a chemical's specific hazards. For this compound, the primary, well-documented risk is to the eyes.[2][3]
Core Hazard Profile
A comprehensive review of safety data aggregates indicates a specific and significant hazard that must be the primary driver of your PPE strategy.
| Hazard Identification | Details | Source(s) |
| GHS Classification | Eye Irritation, Category 2 | [2] |
| Signal Word | Warning | [2][3] |
| Hazard Statement | H319: Causes serious eye irritation. | [2][3] |
| Physical State | Colorless to slightly yellow liquid. | [4] |
| Potential Ancillary Hazards | While not consistently attributed directly to this compound, related compounds exhibit hazards such as being combustible, harmful if swallowed, and causing skin or respiratory irritation.[4][5] A conservative approach dictates that these are treated as potential risks. | [4][5] |
The H319 classification is critical; it signifies that contact with the eyes can cause significant, potentially painful, and reversible damage.[2] This is the non-negotiable risk that our baseline PPE protocol must address.
The Core Ensemble: PPE for Routine Laboratory Operations
For standard, well-controlled procedures such as weighing, transferring, and preparing solutions within a certified chemical fume hood, a baseline level of PPE is mandatory. This "Core Ensemble" is designed to protect against incidental splashes and contact.
Eye and Face Protection: The First Line of Defense
Given the H319 warning, eye protection is paramount.
-
Mandatory: ANSI Z87.1-rated chemical splash goggles must be worn at all times when handling this compound in liquid form.
-
Recommended for High-Splash Potential: When transferring larger volumes (>100 mL) or performing reactions under pressure, supplement goggles with a full-face shield. A face shield alone is insufficient protection.[4]
Hand Protection: Selecting the Right Barrier
Skin contact should always be avoided.[3] The choice of glove material is a critical decision based on chemical compatibility, as not all common laboratory gloves offer adequate protection against acetates. Nitrile gloves, while ubiquitous, often provide poor resistance to acetates and are not recommended for prolonged use.[6][7]
| Glove Material | Resistance to Acetates | Recommendation for this compound | Source(s) |
| Nitrile | Poor to Fair | Suitable only for incidental, short-duration contact. Must be changed immediately upon splash. | [6][7] |
| Neoprene | Good | Recommended for routine handling and tasks with moderate splash risk. | [6] |
| Butyl Rubber | Excellent | Recommended for prolonged handling, immersion, or when cleaning large spills. | [6] |
| Natural Rubber (Latex) | Fair | Not generally recommended due to potential for allergic reactions and only moderate chemical resistance. | [6][8] |
Causality: The molecular structure of acetates allows them to permeate and degrade certain polymer glove materials, particularly nitrile, over time. Butyl rubber's dense molecular structure provides a more robust barrier against these types of chemicals.[6]
Body Protection
-
Lab Coat: A clean, flame-resistant lab coat, fully buttoned, is required to protect skin and personal clothing.[3]
-
Footwear: Closed-toe shoes constructed of a durable material must be worn in the laboratory.
Workflow: Routine PPE Selection
The following diagram illustrates the simple, non-negotiable workflow for donning PPE before any routine handling of this compound.
Caption: Standard workflow for selecting PPE for routine tasks.
Escalated Protection: PPE for High-Risk and Emergency Scenarios
Certain operations, such as large-scale reactions, handling heated material, or responding to a spill, carry a higher risk of exposure and require an escalation of PPE.
Respiratory Protection
While routine handling in a fume hood does not typically require respiratory protection, it becomes essential under specific conditions.[5][9]
-
Trigger Conditions:
-
Work outside of a functioning chemical fume hood.
-
Generation of aerosols or mists.
-
Responding to a significant spill.
-
Insufficient ventilation is suspected.
-
-
Required Equipment: A NIOSH-approved air-purifying respirator fitted with organic vapor (OV) cartridges is necessary.[9] All personnel requiring a respirator must be medically cleared and fit-tested as part of a formal respiratory protection program.
Enhanced Body Protection
For tasks involving large volumes or a significant splash hazard, supplement the lab coat with a chemical-resistant apron made of a material like butyl rubber.
Operational Plan: Integrating PPE into Laboratory Procedures
Safe handling is a systematic process. The following protocols integrate PPE use directly into the experimental workflow.
Protocol 1: Standard Operating Procedure for Safe Handling
-
Pre-Operation Inspection: Before entering the lab, inspect all PPE. Ensure goggles are not scratched, gloves are free of pinholes, and lab coats are clean.
-
Donning PPE: Don PPE in the correct order: lab coat, then goggles/face shield, then gloves. Gloves should be pulled over the cuffs of the lab coat.
-
Work Execution: Conduct all work in a chemical fume hood.[5] Keep the sash at the lowest practical height.
-
Doffing PPE: Remove PPE before leaving the laboratory to prevent cross-contamination. Remove in the following order: gloves, goggles/face shield, lab coat.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing gloves.[10]
Protocol 2: Emergency Plan for Accidental Spill
This protocol outlines immediate actions in the event of a spill. It is designed for minor, incidental spills that laboratory personnel are equipped to handle. For major spills, evacuate and call emergency personnel.[11][12]
-
ALERT & EVACUATE: Alert personnel in the immediate area. Cordon off the spill area.[13]
-
ASSESS & PROTECT: Assess the spill size and consult the Safety Data Sheet (SDS). Don escalated PPE: Butyl rubber gloves, chemical splash goggles, a face shield, and a NIOSH-approved respirator with OV cartridges.[5][14]
-
CONTAIN: Prevent the spill from spreading or entering drains by creating a dike with absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[4][14]
-
ABSORB & CLEAN: Apply absorbent material, working from the outside in.[13] Once absorbed, carefully scoop the material into a designated, leak-proof hazardous waste container.[13]
-
DECONTAMINATE: Wipe the spill area with soap and water. Collect all cleaning materials in the same hazardous waste container.[12]
-
DISPOSE & RESTOCK: Label the waste container appropriately and arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[12] Restock the spill kit immediately.
Caption: Decision tree for responding to a chemical spill.
First Aid: An Immediate Response Plan
In the event of an exposure, immediate and correct action is crucial.[15]
| Exposure Route | Immediate First Aid Protocol | Source(s) |
| Eyes | Immediately flush with copious amounts of cool, running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [3][10][16] |
| Skin | Remove contaminated clothing immediately. Wash affected area thoroughly with soap and plenty of water. Seek medical attention if irritation develops or persists. | [3][17] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. | [3][17] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a Poison Control Center or seek immediate medical attention. | [3] |
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with this compound, including used gloves, absorbent materials from spills, and contaminated labware, must be treated as hazardous waste.
-
Segregation: Collect all contaminated solid waste in a designated, clearly labeled, leak-proof container. Do not mix with non-hazardous trash.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Keep the waste container closed except when adding waste. Store it in a designated satellite accumulation area.
-
Disposal: Follow your institution's EHS procedures for hazardous waste pickup and disposal.[18] Never pour this compound down the drain.[3]
By adhering to this comprehensive guide, you build a resilient safety culture that protects you, your colleagues, and your research. Trust in the process, understand the hazards, and handle every chemical with the respect it deserves.
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
